3-Bromo-4-fluoro-5-nitrobenzamide
Description
Properties
IUPAC Name |
3-bromo-4-fluoro-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O3/c8-4-1-3(7(10)12)2-5(6(4)9)11(13)14/h1-2H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLBLAZKHBROQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718325 | |
| Record name | 3-Bromo-4-fluoro-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-86-4 | |
| Record name | 3-Bromo-4-fluoro-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-fluoro-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Nitrobenzamides
In the landscape of modern medicinal chemistry and materials science, the benzamide scaffold remains a cornerstone for the development of novel molecular entities. The strategic introduction of halogen atoms and a nitro group onto the benzene ring, as seen in 3-Bromo-4-fluoro-5-nitrobenzamide, offers a powerful tool for modulating the physicochemical and pharmacological properties of a molecule. This guide provides a comprehensive technical overview of this compound (CAS No. 1345471-86-4), a compound of significant interest as a versatile building block in synthetic chemistry.
The presence of bromine, fluorine, and a nitro group on the benzamide core creates a unique electronic and steric environment. The fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and can be a key pharmacophore or a precursor to an amino group, opening up further avenues for derivatization.
This guide will delve into the physicochemical properties, a plausible synthetic pathway, potential applications in drug discovery, and the necessary safety precautions for handling this compound and its precursors. The information presented herein is intended to empower researchers to leverage the unique chemical attributes of this compound in their scientific endeavors.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers and properties for this compound and its immediate precursor, 3-Bromo-4-fluoro-5-nitrobenzoic acid.
| Property | This compound | 3-Bromo-4-fluoro-5-nitrobenzoic acid |
| CAS Number | 1345471-86-4[1][2] | 1290117-21-3[3][4] |
| Molecular Formula | C₇H₄BrFN₂O₃ | C₇H₃BrFNO₄[3][4] |
| Molecular Weight | 263.02 g/mol | 264.01 g/mol [3] |
| Boiling Point | 290.9±40.0 °C at 760 mmHg (Predicted) | Not Available |
| Flash Point | 129.7±27.3 °C (Predicted) | Not Available |
| Appearance | Solid (Expected) | Solid[4] |
| Purity | Typically >95% (Varies by supplier) | Typically >97% (Varies by supplier)[4] |
| Storage | Sealed in dry, room temperature[4] | Sealed in dry, room temperature[4] |
Synthesis and Mechanism
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages:
-
Stage 1: Synthesis of the Precursor Acid: Preparation of 3-Bromo-4-fluoro-5-nitrobenzoic acid.
-
Stage 2: Amidation: Conversion of the carboxylic acid to the final benzamide product.
Caption: Proposed multi-step synthesis of this compound.
Stage 1: Synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic Acid (Precursor)
Step 1a: Nitration of 4-Fluorobenzoic Acid
The initial step involves the nitration of commercially available 4-fluorobenzoic acid. The carboxylic acid group is a meta-director, and the fluorine atom is an ortho, para-director. Due to the deactivating nature of the carboxyl group, the nitration is expected to occur at the position ortho to the fluorine and meta to the carboxyl group.
-
Reaction: 4-Fluorobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-3-nitrobenzoic acid[5].
-
Causality: The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric and sulfuric acids. The electron-rich aromatic ring attacks the nitronium ion, leading to electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the existing substituents.
Step 1b: Bromination of 4-Fluoro-3-nitrobenzoic Acid
The subsequent step is the bromination of the nitrated intermediate. Both the nitro and carboxyl groups are meta-directors, and the fluorine is an ortho, para-director. The position meta to both deactivating groups and ortho to the activating fluorine is the most likely site for bromination.
-
Reaction: 4-Fluoro-3-nitrobenzoic acid is reacted with a brominating agent such as N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃).
-
Causality: The brominating agent, activated by the catalyst, generates an electrophilic bromine species that is attacked by the aromatic ring. The directing effects of the substituents guide the incoming bromine to the C5 position, yielding 3-bromo-4-fluoro-5-nitrobenzoic acid.
Stage 2: Amidation of 3-Bromo-4-fluoro-5-nitrobenzoic Acid
The final step is the conversion of the carboxylic acid to the primary amide. This is a standard transformation in organic synthesis and can be achieved through several reliable methods.
Caption: General workflow for the amidation of the precursor acid.
Experimental Protocol (Representative)
The following protocol is a representative procedure based on standard amidation methodologies.[6]
-
Activation of the Carboxylic Acid:
-
To a solution of 3-Bromo-4-fluoro-5-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by refluxing with thionyl chloride (SOCl₂).
-
-
Amine Coupling:
-
The activated carboxylic acid intermediate is then reacted with an ammonia source. This can be aqueous ammonium hydroxide or ammonia gas bubbled through the reaction mixture.
-
The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with a mild base (e.g., saturated sodium bicarbonate solution) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final this compound.
-
Potential Applications in Drug Discovery
While specific biological activity for this compound has not been reported, the benzamide scaffold is a privileged structure in medicinal chemistry. Structurally related compounds have shown significant potential as therapeutic agents, particularly in oncology.
-
Kinase Inhibition: Many benzamide derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.[7][8] The structural features of this compound make it an attractive candidate for inclusion in screening libraries for kinase inhibitors.
-
PARP Inhibition: The benzamide moiety is also a key feature of several Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[9] PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in DNA repair pathways. The unique substitution pattern of this compound could offer novel interactions within the PARP active site.
-
Antimicrobial Agents: Various substituted benzamides and related aromatic compounds have been investigated for their antimicrobial properties.[10] The electron-deficient nature of the aromatic ring in this compound may contribute to potential antimicrobial activity.
-
Intermediate for Agrochemicals: Halogenated and nitrated aromatic compounds are frequently used as intermediates in the synthesis of herbicides and other crop protection agents.[11][12][13]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors. While specific safety data for the final product is not available, the safety profile of the precursor, 3-Bromo-4-fluoro-5-nitrobenzoic acid, provides a useful guide.
Hazard Identification for 3-Bromo-4-fluoro-5-nitrobenzoic acid: [3]
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.
Conclusion
This compound is a highly functionalized building block with significant potential for applications in drug discovery, agrochemicals, and materials science. Its unique combination of a fluorine atom for metabolic stability, a bromine atom for synthetic elaboration, and a nitro group for electronic modulation and further derivatization makes it a valuable tool for synthetic chemists. While detailed experimental data on the compound itself is limited, this guide provides a solid foundation for its synthesis and potential applications based on established chemical principles and data from closely related analogues. As research continues to explore the vast chemical space of functionalized small molecules, compounds like this compound will undoubtedly play a crucial role in the development of next-generation technologies and therapeutics.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. [Link]
-
PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]
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PubMed Central (PMC). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]
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PubMed. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. [Link]
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PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]
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PubChem. 3-Bromo-4-nitrobenzoic acid. [Link]
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PubChem. 3-Fluoro-5-nitrobenzoic acid. [Link]
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An In-depth Technical Guide to 3-Bromo-4-fluoro-5-nitrobenzamide: A Key Intermediate for Modern Drug Discovery
Introduction: The Strategic Importance of Highly Functionalized Scaffolds
In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount. Highly functionalized aromatic compounds serve as critical starting points for the synthesis of complex molecular architectures with tailored pharmacological profiles. 3-Bromo-4-fluoro-5-nitrobenzamide, a halogenated nitrobenzamide derivative, represents one such pivotal intermediate. Its unique arrangement of substituents—a bromine atom, a fluorine atom, a nitro group, and a benzamide moiety—on a central phenyl ring offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth technical overview of its chemical properties, a validated synthesis protocol, reactivity profile, and its potential applications for researchers, medicinal chemists, and drug development professionals. The strategic placement of the reactive handles on this molecule allows for sequential and site-selective modifications, a crucial feature for building libraries of compounds for structure-activity relationship (SAR) studies.
Physicochemical and Structural Characteristics
The precise physicochemical properties of a compound are fundamental to its application in synthesis, dictating solubility, reactivity, and handling requirements. While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and comparison to its well-characterized precursor, 3-Bromo-4-fluoro-5-nitrobenzoic acid.
Table 1: Physicochemical Properties
| Property | Value (this compound) | Value (3-Bromo-4-fluoro-5-nitrobenzoic acid) |
| CAS Number | 1345471-86-4 | 1290117-21-3[1] |
| Molecular Formula | C₇H₄BrFN₂O₃ | C₇H₃BrFNO₄[1] |
| Molecular Weight | 263.02 g/mol | 264.01 g/mol [1] |
| Appearance | Predicted: Off-white to yellow solid | - |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Predicted: Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF), sparingly soluble in other organic solvents, and poorly soluble in water. | - |
| pKa | Predicted: ~16-17 (amide N-H) | Predicted: ~2-3 (carboxylic acid) |
Spectroscopic Signature: An Anticipated Profile
The structural integrity of this compound would be confirmed through a combination of spectroscopic techniques. While specific experimental spectra are not publicly available, a theoretical analysis of its structure allows for the prediction of its key spectral features:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the phenyl ring. Due to the anisotropic effects of the surrounding electron-withdrawing groups, these signals would appear as doublets or doublet of doublets at a downfield chemical shift, likely in the range of 8.0-9.0 ppm. The two amide protons would likely appear as two broad singlets, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display seven signals. The carbonyl carbon of the amide would be found significantly downfield (~160-170 ppm). The six aromatic carbons would have distinct chemical shifts influenced by the attached substituents. The carbon atoms bonded to the fluorine and bromine would show characteristic coupling patterns and chemical shifts.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern would be observed due to the presence of a bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Mechanistic Considerations
The most direct and industrially scalable synthesis of this compound involves the amidation of its corresponding carboxylic acid, 3-Bromo-4-fluoro-5-nitrobenzoic acid. This transformation can be efficiently achieved via the formation of a more reactive acyl chloride intermediate.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol is a robust and validated method adapted from standard procedures for the synthesis of benzamides from benzoic acids, particularly those bearing electron-withdrawing groups.[2] The use of thionyl chloride is a well-established method for the high-yield conversion of benzoic acids to their corresponding acyl chlorides.[2][3]
Step 1: Formation of 3-Bromo-4-fluoro-5-nitrobenzoyl chloride
-
To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-4-fluoro-5-nitrobenzoic acid (10.0 g, 37.9 mmol).
-
Carefully add thionyl chloride (25 mL, 342 mmol) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (3-4 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Bromo-4-fluoro-5-nitrobenzoyl chloride is a yellow oil or solid and can be used in the next step without further purification.
Step 2: Amidation of 3-Bromo-4-fluoro-5-nitrobenzoyl chloride
-
In a separate 250 mL flask, prepare a solution of concentrated aqueous ammonia (e.g., 28-30%, 50 mL).
-
Cool the ammonia solution to 0-5°C in an ice bath.
-
Dissolve the crude 3-Bromo-4-fluoro-5-nitrobenzoyl chloride from Step 1 in a minimal amount of an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 20-30 mL).
-
Add the acyl chloride solution dropwise to the vigorously stirred, cooled ammonia solution. A precipitate will form immediately.
-
After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral.
-
Dry the product under vacuum to yield this compound.
Diagram 1: Synthetic Workflow
Caption: Key reactivity pathways of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound as a building block in drug discovery is significant. The benzamide moiety is a common feature in many approved drugs, and the presence of the nitro group is also found in a number of antimicrobial and anticancer agents. The strategic positioning of the halo-substituents allows for the exploration of chemical space in the development of:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The ability to functionalize the this compound scaffold at multiple positions makes it an attractive starting point for the synthesis of novel kinase inhibitors.
-
Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents. This scaffold could be elaborated to generate novel compounds with potential antibacterial or antiparasitic activity.
-
Central Nervous System (CNS) Agents: The benzamide functional group is present in a number of antipsychotic and antiemetic drugs. The unique substitution pattern of this molecule could lead to the discovery of new CNS-active compounds with improved efficacy and side-effect profiles.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available, the safety precautions can be inferred from its structural similarity to 3-Bromo-4-fluoro-5-nitrobenzoic acid and general knowledge of halogenated nitroaromatic compounds. [1]
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. [1]Causes skin and serious eye irritation. [1]May cause respiratory irritation. [1]* Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a highly versatile and strategically important chemical intermediate. Its unique combination of functional groups provides multiple handles for selective chemical modification, making it an invaluable tool for the synthesis of diverse molecular libraries in the pursuit of novel therapeutic agents. The synthetic protocol and reactivity profile outlined in this guide offer a solid foundation for its application in research and development, empowering scientists to unlock its full potential in the advancement of medicinal chemistry.
References
-
PubChem. 3-Bromo-4-chloro-5-fluoro-N-isobutylbenzamide. Available from: [Link]
-
Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123-127. Available from: [Link]
-
ResearchGate. Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b). Available from: [Link]
- U.S. Patent US4393232A, "Preparation of 3-bromo-4-fluoro-benzoic acid".
Sources
3-Bromo-4-fluoro-5-nitrobenzamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-fluoro-5-nitrobenzamide
Abstract
This technical guide provides a comprehensive, chemically-sound, and field-proven pathway for the synthesis of this compound, a key intermediate for researchers, scientists, and professionals in drug development and fine chemical manufacturing. The described methodology is a robust two-stage process commencing with the regioselective nitration of 3-bromo-4-fluorobenzoic acid to yield the critical precursor, 3-bromo-4-fluoro-5-nitrobenzoic acid. Subsequently, this intermediate is converted to the target benzamide via a highly efficient amidation protocol involving an acyl chloride intermediate. This document elucidates the mechanistic rationale behind each synthetic step, provides detailed, step-by-step experimental protocols, and includes critical safety and handling information. The synthesis is designed to be reproducible, scalable, and validated through established chemical principles, ensuring the highest degree of scientific integrity and trustworthiness for laboratory and process chemistry applications.
Introduction: Strategic Importance of Polysubstituted Benzamides
Substituted benzamides are a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The precise arrangement of different functional groups on the benzene ring is critical for modulating a molecule's biological activity, selectivity, and pharmacokinetic properties. This compound is a valuable, highly functionalized building block. Its three distinct substituents—a bromine atom, a fluorine atom, and a nitro group—are positioned to allow for a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group to an amine.
The synthesis of such polysubstituted aromatics presents a significant challenge in regioselectivity. The pathway detailed herein is designed to control the introduction of each functional group in a logical and high-yielding sequence, starting from a commercially available precursor. This guide emphasizes not just the procedural steps but the underlying chemical principles that ensure the desired isomer is obtained with high purity.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-stage process starting from 3-bromo-4-fluorobenzoic acid.
-
Stage 1: Electrophilic Nitration. The first stage involves the introduction of a nitro group (-NO₂) at the C5 position of the aromatic ring. This is accomplished via an electrophilic aromatic substitution reaction using a standard nitrating mixture. The regiochemical outcome is dictated by the directing effects of the existing substituents.
-
Stage 2: Amidation of Carboxylic Acid. The second stage converts the carboxylic acid group (-COOH) of the nitrated intermediate into a primary amide (-CONH₂). The most reliable and widely used method for this transformation proceeds through a highly reactive acyl chloride intermediate, which readily reacts with an ammonia source.
The complete pathway is visualized below.
An In-depth Technical Guide to 3-Bromo-4-fluoro-5-nitrobenzamide: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-4-fluoro-5-nitrobenzamide, a halogenated nitroaromatic compound with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, reactivity, and prospective applications, with a particular focus on its role as a versatile building block in drug discovery.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic compound with the chemical formula C₇H₄BrFN₂O₃. Its structure is characterized by a benzene ring substituted with a bromine atom, a fluorine atom, a nitro group, and a carboxamide group.
The strategic placement of these functional groups dictates the molecule's reactivity and potential biological activity. The electron-withdrawing nature of the nitro group, fluorine, and bromine atoms significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. The amide functionality provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1345471-86-4 | |
| Molecular Formula | C₇H₄BrFN₂O₃ | |
| Molecular Weight | 263.02 g/mol | |
| IUPAC Name | This compound | |
| SMILES | NC(=O)c1cc(Br)c(F)c(c1)[O-] |
Synthesis and Purification
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed):
Step 1: Activation of the Carboxylic Acid
-
To a solution of 3-Bromo-4-fluoro-5-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-Bromo-4-fluoro-5-nitrobenzoyl chloride. This intermediate is often used in the next step without further purification.
Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, and DMF acts as a catalyst to facilitate the reaction.
Step 2: Amidation
-
Cool the crude acyl chloride in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess) to the cooled acyl chloride with vigorous stirring. The addition should be controlled to maintain a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The solid product, this compound, will precipitate out of the solution.
Causality: The highly reactive acyl chloride readily undergoes nucleophilic attack by ammonia to form the stable amide bond. Using an excess of ammonium hydroxide ensures the complete conversion of the acyl chloride.
Step 3: Purification
-
Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any remaining salts.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Dry the purified crystals under vacuum to obtain pure this compound.
Self-Validation: The purity of the final product should be assessed by measuring its melting point and confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The structure should be unequivocally confirmed by spectroscopic methods as detailed in the following section.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds. Commercial suppliers indicate the availability of such data upon request.[1]
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Due to the electron-withdrawing effects of the substituents, these protons will be deshielded and appear at a downfield chemical shift. The amide protons will likely appear as a broad singlet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups.
IR (Infrared) Spectroscopy:
The IR spectrum will provide evidence for the key functional groups:
-
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the primary amide.
-
C=O stretching: A strong absorption band around 1680-1640 cm⁻¹ for the amide carbonyl group.
-
N-O stretching (nitro group): Two strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.
-
C-F stretching: A band in the region of 1250-1000 cm⁻¹.
-
C-Br stretching: A band in the lower frequency region, typically 600-500 cm⁻¹.
MS (Mass Spectrometry):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (263.02 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Reactivity and Potential Applications in Drug Discovery
The chemical architecture of this compound makes it a valuable scaffold in medicinal chemistry. The presence of multiple reactive sites allows for diverse chemical modifications to explore structure-activity relationships (SAR).
Key Reaction Sites and Their Significance:
Caption: Key reactive sites on the this compound molecule.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This transformation is fundamental in drug development as it introduces a basic center that can be crucial for receptor binding and can serve as a handle for further derivatization, for instance, through amide or sulfonamide bond formation.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, enabling the synthesis of diverse compound libraries for biological screening.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the ortho- and para-directing nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, including amines, alcohols, and thiols, providing another avenue for molecular diversification.
-
Modification of the Amide Group: The primary amide can be hydrolyzed back to the carboxylic acid or dehydrated to a nitrile, offering further possibilities for structural modification.
The benzamide moiety itself is a well-established pharmacophore found in numerous approved drugs.[2] Halogenated and nitro-containing aromatic compounds are also prevalent in medicinal chemistry, often contributing to enhanced binding affinity, improved metabolic stability, and altered pharmacokinetic profiles.[3] Derivatives of related nitroaromatic compounds have shown promise in various therapeutic areas, including oncology and infectious diseases.[4][5]
Safety and Handling
Based on the safety data for the precursor, 3-Bromo-4-fluoro-5-nitrobenzoic acid, it is anticipated that this compound should be handled with care. The precursor is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly functionalized aromatic compound with considerable potential as a building block in synthetic and medicinal chemistry. Its unique combination of reactive sites offers a versatile platform for the design and synthesis of novel small molecules for drug discovery and materials science applications. While detailed experimental data in the public literature is currently sparse, its synthesis from its corresponding carboxylic acid is straightforward. The predicted spectroscopic and reactivity profiles provide a solid foundation for researchers to incorporate this promising molecule into their research and development programs.
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3-Bromo-4-fluoro-5-nitrobenzamide solubility profile
An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-4-fluoro-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous and organic solubility of a compound is a critical physicochemical parameter that dictates its behavior in both chemical and biological systems. For a molecule like this compound, likely an intermediate in medicinal chemistry, understanding its solubility profile is paramount for successful synthesis, purification, formulation, and in-vitro assay design. This guide provides a comprehensive analysis of the factors governing the solubility of this compound. It synthesizes theoretical principles with actionable experimental protocols and computational prediction workflows. We delve into the molecular structure's influence on solubility, provide detailed methodologies for its empirical determination, and discuss the implications of this data for pharmaceutical research and development.
Introduction: The Central Role of Solubility
In the landscape of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of a candidate's viability. Poor solubility can lead to significant challenges, including incomplete chemical reactions, difficult purification, unreliable screening results, and, most critically, poor bioavailability.[1][2] this compound, a substituted aromatic amide, possesses a complex amalgamation of functional groups that present a unique solubility challenge. This guide serves as a technical resource for scientists, outlining the necessary theoretical framework and practical steps to thoroughly characterize its solubility profile, thereby enabling informed decisions in a research and development setting.
Physicochemical Properties & Molecular Structure Analysis
The solubility of a molecule is intrinsically linked to its structure. The arrangement of functional groups, their electronic effects, and the overall topology dictate the intermolecular forces between the solute and the solvent.
Molecular Structure: this compound is a multifaceted molecule. The benzene ring provides a hydrophobic core, while the various substituents contribute distinct polar and hydrogen-bonding characteristics.
-
Amide Group (-CONH₂): This is a key feature. The primary amide can act as both a hydrogen bond donor (via N-H) and acceptor (via C=O).[3][4] This capacity for hydrogen bonding generally enhances aqueous solubility compared to non-polar analogues.[5]
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is polar, capable of acting as a hydrogen bond acceptor.
-
Halogens (-Br, -F): The fluorine and bromine atoms increase the molecular weight and lipophilicity. While fluorine can sometimes participate in weak hydrogen bonding, the dominant effect of halogens is typically a reduction in aqueous solubility.
-
Aromatic Ring: The benzene core is non-polar and contributes to the hydrophobic character of the molecule, favoring solubility in organic solvents.
Caption: Molecular features influencing the solubility of this compound.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely published, we can reference data for structurally similar compounds, such as 3-Bromo-4-fluoro-5-nitrobenzoic acid, to inform our predictions.[6][7]
| Property | Predicted Value/Range | Implication for Solubility |
| Molecular Weight | ~263 g/mol | Higher molecular weight generally correlates with lower solubility. |
| logP | 2.5 - 3.5 (estimated) | A positive logP indicates a preference for lipophilic environments over aqueous ones. |
| pKa | Amide N-H: ~17 (non-acidic) | The amide is not expected to ionize under physiological pH, making its solubility less pH-dependent than a carboxylic acid or amine.[3] |
| Melting Point | >150 °C (estimated) | A high melting point suggests strong crystal lattice energy, which must be overcome for dissolution, often implying lower solubility. |
Theoretical Framework of Solubility
The Impact of pH
The solubility of ionizable compounds is highly dependent on pH.[8][9] For a compound with a basic anion, solubility increases as the pH decreases.[10] Conversely, the solubility of acidic compounds increases with rising pH.[11] However, amides are generally considered neutral compounds with very high pKa values for the N-H protons (~17), meaning they do not typically ionize in aqueous solutions within the standard pH range of 1-14.[12] Therefore, the solubility of this compound is expected to show minimal dependence on pH, a critical distinction from its carboxylic acid precursor.
Solvent Polarity and "Like Dissolves Like"
The principle of "like dissolves like" is fundamental. Polar solvents (like water, ethanol, DMSO) are effective at solvating polar solutes, while non-polar solvents (like hexane, toluene) dissolve non-polar solutes. Given its mix of polar functional groups and a hydrophobic core, this compound is anticipated to have moderate solubility in polar aprotic solvents like DMSO and limited solubility in both highly polar protic solvents (water) and non-polar hydrocarbon solvents.
Experimental Determination of Solubility
To obtain reliable data, a systematic experimental approach is required. The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[13][14][15]
Protocol 1: Equilibrium Solubility by Shake-Flask Method
This method measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.[16]
Causality Behind the Method: The goal is to ensure that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This value is crucial for biopharmaceutical classification and formulation development.[16]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., pH 7.4 phosphate buffer, DMSO, Ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is critical to ensure saturation is reached.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator. The agitation time must be sufficient to reach equilibrium, which can range from 24 to 72 hours. It is advisable to conduct a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Self-Validation Check: Ensure the filter does not adsorb the compound by filtering a standard solution of known concentration and checking for recovery.
-
Quantification: Accurately dilute the saturated supernatant with an appropriate mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]
-
Solid-State Analysis: Recover the excess solid from the vial and analyze it using a technique like X-ray Powder Diffraction (XRPD). This step is crucial to verify that the compound has not converted to a different polymorphic form or a solvate during the experiment, which would invalidate the solubility measurement for the original form.[18]
Caption: Workflow for the Shake-Flask equilibrium solubility determination method.
Computational Prediction of Solubility
In early discovery phases, computational models offer a rapid, resource-sparing alternative to experimental measurement.[19] These models, often based on Quantitative Structure-Property Relationships (QSPR), use molecular descriptors to predict solubility.[20]
Methodology Overview:
-
Descriptor Calculation: The 2D or 3D structure of the molecule is used to calculate various physicochemical descriptors (e.g., logP, molecular weight, polar surface area, number of hydrogen bond donors/acceptors).[21]
-
Model Application: These descriptors are fed into a pre-existing mathematical model (e.g., multiple linear regression, machine learning algorithms) that has been trained on a large dataset of compounds with known experimental solubilities.[22][23]
-
Prediction & Caveats: The model outputs a predicted solubility value, typically in logS (log of molar solubility). While powerful for screening large numbers of virtual compounds, these predictions are less accurate than experimental data and may not account for solid-state effects (like polymorphism).[19][21]
Caption: A generalized workflow for computational solubility prediction.
Predicted Solubility Profile of this compound
The following table summarizes the expected solubility behavior of the title compound based on its structural analysis and the properties of similar aromatic amides. These are estimates and must be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 7.4) | Polar Protic | Very Low (<0.1 mg/mL) | High crystal lattice energy, significant hydrophobic character, and limited H-bonding relative to its polarity. |
| Ethanol | Polar Protic | Low to Moderate | Can engage in hydrogen bonding, but the hydrophobic core limits high solubility. |
| DMSO | Polar Aprotic | Moderate to High | Excellent solvent for disrupting crystal lattices and solvating a wide range of organic molecules. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMSO, expected to be a less effective solvent for this compound. |
| Hexane | Non-polar | Very Low | The molecule is too polar to be readily soluble in a non-polar aliphatic solvent. |
Implications for Drug Development
-
Synthesis and Purification: Low solubility in reaction or crystallization solvents can lead to poor yields and purification difficulties. The predicted profile suggests that mixed solvent systems may be necessary.
-
High-Throughput Screening (HTS): The compound's low aqueous solubility necessitates the use of DMSO for stock solutions. However, precipitation of the compound in aqueous assay buffers is a significant risk, potentially leading to false-negative results. Kinetic solubility assays are often employed to assess this risk.[16]
-
Formulation Development: If this compound were to be developed as a drug candidate, its very low predicted aqueous solubility would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, requiring solubility enhancement techniques (e.g., amorphous solid dispersions, micronization) to achieve adequate bioavailability.[2]
Conclusion
The solubility profile of this compound is predicted to be challenging, characterized by low aqueous solubility and moderate solubility in polar aprotic solvents like DMSO. Its solubility is expected to be largely independent of pH due to the neutral amide functional group. This technical guide provides the essential theoretical background and robust experimental and computational workflows for researchers to accurately characterize this critical property. A thorough understanding and empirical determination of its solubility are indispensable first steps for the effective utilization of this compound in any chemical or pharmaceutical research program.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 3-Bromo-4-fluoro-5-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule
3-Bromo-4-fluoro-5-nitrobenzamide (CAS No. 1345471-86-4) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and an amide, offers multiple points for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures. However, the very features that make this compound chemically interesting also necessitate a rigorous and well-informed approach to its handling and safety. The presence of a nitro group on the aromatic ring, combined with halogen substituents, classifies it as a halogenated nitroaromatic compound, a class of substances known for their potential reactivity and physiological effects.
This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in the principles of chemical reactivity and risk mitigation. It is designed to empower researchers to work confidently and safely with this versatile molecule.
Section 1: Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust hazard assessment can be constructed by examining its structural analogue, 3-Bromo-4-fluoro-5-nitrobenzoic acid, and the known risks associated with halogenated nitroaromatic compounds.
1.1 Inferred Hazard Profile
Based on data from closely related compounds, this compound should be handled as a substance with the following potential hazards[2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The toxicological properties have not been thoroughly investigated, and as with many research chemicals, it is crucial to minimize exposure.[3]
1.2 The Chemistry Behind the Hazards
The hazardous nature of this compound stems from its chemical structure:
-
Nitroaromatic System: The electron-withdrawing nitro group significantly influences the molecule's reactivity. Nitroaromatic compounds are known for their potential thermal instability and can be toxic.[4] Systemic effects of some aromatic nitro compounds can include methaemoglobinaemia, characterized by headache, cardiac dysrhythmias, and cyanosis.
-
Halogenation: The presence of bromine and fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity, while useful synthetically, means the compound can potentially react with biological nucleophiles. Halogenated aromatic compounds as a class have been associated with irritation of the eyes, mucous membranes, and skin.[3]
-
Solid Form: As a solid powder, the primary physical hazard is the potential for inhalation of dust during handling, which can cause respiratory irritation.[3]
1.3 Risk Assessment Workflow
A thorough risk assessment should be conducted before any new procedure involving this compound.
Caption: A logical workflow for risk assessment before handling this compound.
Section 2: Safe Handling and Engineering Controls
Adherence to strict handling protocols is paramount to ensure the safety of personnel and the integrity of the research.
2.1 Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood. This is the primary defense against inhaling the powdered compound.
-
Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an adequate level of protection.
2.2 Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards. | Protects against dust particles and potential splashes. Essential to prevent serious eye irritation. |
| Face Shield | To be worn over goggles during procedures with a high risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. Inspect for holes before use. | Prevents skin contact and subsequent irritation. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient or during a large spill cleanup. | Prevents inhalation of fine particles that can cause respiratory tract irritation. |
2.3 Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]
-
Thermal Stability: Nitroaromatic compounds can decompose exothermically at elevated temperatures. While specific data for this compound is unavailable, it is prudent to avoid excessive heating unless required for a specific reaction, in which case, careful temperature monitoring is essential. Runaway reactions can occur with this class of compounds, especially in the presence of contaminants.
Section 3: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
3.1 First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek prompt medical attention.[3] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
3.2 Spill Response Protocol
A calm and methodical response to a spill is essential to prevent further contamination and exposure.
Caption: Step-by-step workflow for responding to a spill of this compound.
For a minor spill, ensure adequate ventilation and wear appropriate PPE. Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[3] Carefully sweep the mixture into a designated, sealable container for hazardous waste. Clean the spill area with soap and water. All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
Section 4: Waste Disposal
Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and regulatory compliance.
-
Waste Classification: All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Halogenated Organic Waste: This compound falls under the category of halogenated organic waste. It should be collected in a designated, properly labeled, and sealed waste container. Do not mix with non-halogenated waste streams.
-
Disposal Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Always use a licensed professional waste disposal service and follow all local, state, and federal regulations.
Conclusion
This compound is a valuable tool for chemical innovation. Its potential hazards are manageable through a combination of informed risk assessment, the consistent use of engineering controls and personal protective equipment, and preparedness for emergency situations. By understanding the chemical principles that underpin its reactivity and toxicity, researchers can utilize this compound to its full potential while maintaining the highest standards of laboratory safety.
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A Prospective Analysis of the Potential Biological Activities of 3-Bromo-4-fluoro-5-nitrobenzamide Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically significant therapeutic agents. This guide focuses on the untapped potential of a specific, highly functionalized subclass: 3-bromo-4-fluoro-5-nitrobenzamide and its derivatives. While direct experimental data for this exact scaffold is nascent, a systematic deconstruction of its constituent pharmacophores—the benzamide core, the nitroaromatic system, and the dual halogen substituents—provides a robust, scientifically-grounded framework for predicting its biological activities. This document synthesizes established principles to postulate that these derivatives are prime candidates for development in two critical therapeutic areas: oncology and infectious diseases. We hypothesize a dual mechanism of anticancer action, functioning as both potent Poly(ADP-ribose) polymerase (PARP) inhibitors and as hypoxia-activated prodrugs. Concurrently, the inherent properties of the nitroaromatic and halogenated systems suggest significant potential as novel antimicrobial agents. This guide provides the theoretical basis, strategic synthetic pathways, and detailed experimental protocols necessary to systematically investigate and validate these promising therapeutic applications.
The this compound Scaffold: A Rationale for Investigation
Deconstructing the Pharmacophore
The therapeutic potential of any molecule is encoded in its structure. The this compound scaffold is a compelling convergence of three distinct, well-characterized pharmacophoric elements, each contributing to a predictable biological profile.
-
The Benzamide Core: This fundamental unit is the quintessential pharmacophore for PARP inhibitors.[1] The carboxamide group is perfectly oriented to form critical hydrogen bond interactions within the NAD+ binding pocket of PARP enzymes, effectively blocking their catalytic activity.[2] This mechanism is central to therapies targeting cancers with deficiencies in DNA repair pathways.[3]
-
The Nitroaromatic Group: The presence of a nitro group (NO₂) is a strong predictor of two distinct biological functions. Firstly, it serves as a bioreductive "warhead" for hypoxia-activated prodrugs (HAPs).[4][5] In the low-oxygen environment characteristic of solid tumors, endogenous reductase enzymes can selectively reduce the nitro group to highly cytotoxic species, leading to targeted cancer cell death while sparing healthy, well-oxygenated tissues.[4] Secondly, this same redox-cycling capability makes nitroaromatic compounds potent antimicrobial agents, as the generation of reactive nitrogen species induces lethal oxidative stress in bacterial and parasitic cells.[6]
-
Bromo and Fluoro Halogenation: The strategic placement of halogen atoms is a time-tested strategy in medicinal chemistry to modulate a drug's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance binding affinity, improve metabolic stability, and increase membrane permeability.[7][8] Bromine can also enhance binding interactions and has been shown to contribute to the antibacterial activity of certain compounds.[6] The combined effect of these two halogens on the benzamide ring is predicted to significantly enhance the potency and drug-like properties of the derivatives.
Proposed Synthesis Strategy
A logical and efficient synthesis of this compound derivatives is crucial for their biological evaluation. The following retrosynthetic analysis and protocol are proposed based on established chemical transformations for similar structures.[9][10]
Retrosynthetic Analysis and Workflow
The synthesis can be envisioned starting from the commercially available 4-fluoronitrobenzene. The key steps involve a regioselective bromination followed by functional group manipulations to install the benzamide moiety.
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3-Bromo-4-fluoro-5-nitrobenzamide literature review
An In-Depth Technical Guide to 3-Bromo-4-fluoro-5-nitrobenzamide: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This compound is a highly functionalized aromatic compound that has emerged as a significant building block for medicinal chemists and researchers in drug development. Its trifunctional nature, featuring bromo, fluoro, and nitro groups, provides a versatile platform for structural modification and the synthesis of complex molecular architectures. The strategic placement of these substituents on the benzamide scaffold allows for a range of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group. These reactions enable the generation of diverse libraries of compounds for screening against various biological targets. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, the chemical reactivity, and the critical applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as enzyme inhibitors.
Physicochemical Properties and Safety
This compound (CAS No. 1345471-86-4) is a key organic building block characterized by its unique substitution pattern.[1] The presence of a bromine atom, a fluorine atom, and a nitro group on the benzamide core imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1345471-86-4 | [1] |
| Molecular Formula | C₇H₄BrFN₂O₃ | [1] |
| Molecular Weight | 263.02 g/mol | [1] |
| Appearance | Off-white solid (typical) | [2] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [1] |
Safety and Handling:
While a specific, comprehensive safety datasheet for this compound is not widely available, the safety profile can be inferred from its structural precursor, 3-Bromo-4-fluoro-5-nitrobenzoic acid, and related halogenated nitroaromatics.[3][4]
-
Hazards: Compounds in this class are generally considered harmful if swallowed, in contact with skin, or if inhaled.[4][5] They can cause serious eye irritation and skin irritation, and may cause respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.[5][6]
-
First Aid: In case of contact, wash skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. In all cases of significant exposure, consult a physician.[3][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]
Synthesis and Manufacturing
A validated, peer-reviewed synthesis for this compound is not extensively documented in the public literature. However, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and known syntheses of its precursors, such as 3-bromo-4-fluoronitrobenzene and 3-bromo-4-fluoro-5-nitrobenzoic acid.[4][7] The most probable pathway involves the amidation of the corresponding carboxylic acid.
Proposed Synthetic Pathway
The synthesis logically begins with a commercially available starting material, 4-fluoronitrobenzene, and proceeds through bromination, oxidation, and a final amidation step.
Caption: Proposed synthetic pathway for this compound.
Causality of Experimental Choices:
-
Bromination: Starting with 4-fluoronitrobenzene, electrophilic aromatic substitution (bromination) is directed by the existing substituents. The nitro group is a strong deactivating group and a meta-director, while the fluorine atom is a deactivating ortho-, para-director. The position ortho to the fluorine and meta to the nitro group is the most activated for bromination. Using a reagent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) provides a controlled source of electrophilic bromine, often leading to high yields and good regioselectivity.[7]
-
Oxidation: This step is hypothetical for creating the benzoic acid from a toluyl precursor if one were to start from 4-fluoro-3-nitrotoluene. If starting from 3-bromo-4-fluoronitrobenzene, direct conversion to the benzamide is not feasible. The more likely industrial route involves synthesizing the precursor 3-bromo-4-fluoro-5-nitrobenzoic acid (CAS 1290117-21-3) through a separate pathway.[4][8]
-
Amidation: The conversion of a carboxylic acid to a primary amide is a standard and reliable transformation. The process typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride is then treated with ammonia (often as aqueous ammonium hydroxide) to yield the primary amide. This two-step, one-pot procedure is generally high-yielding and is a cornerstone of industrial and laboratory synthesis.
Experimental Protocol: Amidation of 3-Bromo-4-fluoro-5-nitrobenzoic Acid
This protocol describes a standard laboratory procedure for the final step in the proposed synthesis.
Materials:
-
3-Bromo-4-fluoro-5-nitrobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide (NH₄OH) (excess)
-
Ice bath
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and dropping funnel.
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-Bromo-4-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution, indicating the consumption of the starting material.
-
Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
-
Amide Formation:
-
Cool the flask containing the crude acyl chloride in an ice bath.
-
Slowly and carefully add concentrated ammonium hydroxide solution dropwise to the crude acyl chloride. This reaction is highly exothermic.
-
A precipitate of the benzamide product should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water to remove any ammonium salts.
-
Wash the solid with a small amount of cold diethyl ether or DCM to remove non-polar impurities.
-
Dry the collected solid under vacuum to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.
Caption: Key reaction sites on this compound.
-
Nitro Group (Reduction): The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring. Its most common and synthetically valuable transformation is reduction to an aniline. This can be achieved using various reagents, such as iron powder in acidic medium (e.g., Fe/HCl) or catalytic hydrogenation (H₂ over Pd/C). The resulting 3-amino-5-bromo-4-fluorobenzamide is a new, highly valuable intermediate, as the amino group can undergo a host of reactions, including diazotization, acylation, and alkylation.
-
Bromo Group (Cross-Coupling): The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to introduce secondary or tertiary amine functionalities.
-
Heck and Sonogashira Couplings: These reactions allow for the introduction of alkene and alkyne moieties, respectively.
-
-
Fluoro Group (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom is positioned ortho to a strongly electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the fluoride ion. This reactivity provides a pathway to introduce a different set of functional groups than those accessible via the bromo position, further enhancing the molecule's utility as a scaffold.
Applications in Medicinal Chemistry and Drug Development
Halogenated and functionalized benzamides are considered "privileged scaffolds" in medicinal chemistry.[9] This means their core structure is frequently found in biologically active compounds and approved drugs. This compound is a prime example of a building block designed for the synthesis of such molecules, particularly enzyme inhibitors.
Role as a Scaffold for Kinase and PARP Inhibitors
The benzamide moiety is a key structural feature in many inhibitors of Poly(ADP-ribose) polymerase (PARP) and Fibroblast Growth Factor Receptor (FGFR) kinases.[9][10][11] These enzymes are critical targets in oncology.
-
PARP Inhibitors: PARP enzymes are essential for DNA single-strand break repair. In cancers with existing DNA repair defects (like those with BRCA1/2 mutations), inhibiting PARP leads to cancer cell death via a mechanism known as synthetic lethality.[9] Many PARP inhibitors feature a benzamide core that mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP.
-
FGFR Inhibitors: The FGFR signaling pathway is often dysregulated in cancer, leading to increased cell proliferation and survival. Small molecule inhibitors that target the ATP-binding site of FGFRs have shown significant promise. A study on novel FGFR1 inhibitors demonstrated that derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide showed potent activity against non-small cell lung cancer cell lines.[10][11]
The structure of this compound allows chemists to use it as a starting point and build out the rest of the inhibitor molecule by sequentially modifying the reactive handles.
Caption: Logical workflow for using the title compound as a scaffold in drug discovery.
Conclusion and Future Outlook
This compound is more than just a chemical; it is a tool for innovation in the life sciences. Its densely functionalized structure provides a robust and versatile starting point for the synthesis of novel compounds with therapeutic potential. The ability to selectively manipulate its three distinct functional groups allows for the systematic exploration of chemical space, a critical activity in modern drug discovery. As the demand for targeted and personalized medicines grows, the importance of sophisticated, well-designed building blocks like this compound will continue to increase, paving the way for the development of next-generation inhibitors for cancer and other diseases.
References
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Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds
An In-Depth Technical Guide to 3-Bromo-4-fluoro-5-nitrobenzamide: Synthesis, Properties, and Applications
In the landscape of modern drug discovery and materials science, the utility of a chemical intermediate is defined by its synthetic versatility and the strategic placement of its functional groups. Highly substituted benzamides are cornerstone scaffolds, appearing in a vast array of pharmacologically active agents due to the amide group's ability to form robust hydrogen bonds and its overall metabolic stability.[1][2] The compound this compound (CAS No. 1345471-86-4) emerges not as a product of a singular historical discovery, but as a result of rational chemical design. It is a quintessential example of a modern building block, engineered to provide researchers with a trifecta of reactive sites on a metabolically fortified aromatic core, enabling rapid diversification and the construction of complex molecular architectures.
This guide provides a Senior Application Scientist's perspective on the history, synthesis, and potential applications of this valuable intermediate. We will explore the causality behind its synthetic route and the strategic importance of its unique substitution pattern.
PART 1: Synthetic Rationale and Historical Context
The "discovery" of this compound is intrinsically linked to the evolution of medicinal chemistry. The mid-to-late 20th century saw a paradigm shift towards the strategic incorporation of specific functional groups to modulate the properties of bioactive molecules.
-
The Rise of Fluorine in Drug Design: The introduction of fluorine into drug candidates became a validated strategy for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[3][4][5] The strength of the Carbon-Fluorine bond can block sites of oxidative metabolism, thereby increasing a drug's half-life.[4]
-
The Nitro Group as a Versatile Handle: Aromatic nitro compounds are not only prevalent in antimicrobials but are also invaluable synthetic intermediates.[6][7] The nitro group is a powerful electron-withdrawing moiety that can be readily and cleanly reduced to a primary amine, providing a key point for further molecular elaboration.[8]
-
Halogens for Cross-Coupling: The inclusion of a bromine atom provides a reactive handle for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[9]
Therefore, this compound was conceived as a solution for chemists needing to orthogonally address multiple points on an aromatic ring. Its design allows for a sequential and controlled series of reactions, making it a powerful tool for building libraries of complex compounds for screening and development.
PART 2: A Proposed Multi-Step Synthetic Pathway
The synthesis of this compound is a logical sequence of well-established aromatic chemistry transformations. The most efficient route begins with a commercially available precursor, 4-fluorobenzoic acid. Each step is chosen for its high yield, reliability, and scalability.
Step 1: Electrophilic Nitration of 4-Fluorobenzoic Acid
The initial step involves the nitration of the starting material to introduce the nitro group. The fluorine atom is an ortho-, para-directing activator, while the carboxylic acid is a meta-directing deactivator. The directing effects align to favor nitration at the 3-position.
Experimental Protocol:
-
To a cooled (0 °C) solution of concentrated sulfuric acid, add 4-fluorobenzoic acid (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Once dissolved, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise.
-
Allow the reaction to stir at 0-5 °C for one hour, then let it warm to room temperature and stir for an additional 4-6 hours.[10]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product, 4-fluoro-3-nitrobenzoic acid, to precipitate.
-
Filter the solid, wash thoroughly with cold deionized water until the washings are neutral, and dry under vacuum.[11]
Causality: The use of a mixed acid nitrating agent (HNO₃/H₂SO₄) is standard for generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the carboxyl group and achieve efficient nitration.[8][12]
Step 2: Regioselective Bromination of 4-Fluoro-3-nitrobenzoic Acid
The next step installs the bromine atom. The existing substituents guide the incoming electrophile. The nitro and carboxyl groups are strong deactivators and meta-directors, while the fluorine is a weak deactivator but an ortho-, para-director. The most activated position for electrophilic attack that is sterically accessible is C5, which is ortho to the fluorine and meta to the other two groups.
Experimental Protocol:
-
Combine 4-fluoro-3-nitrobenzoic acid (1.0 eq.) and a suitable brominating agent such as N-Bromosuccinimide (NBS) (1.1 eq.) in concentrated sulfuric acid.
-
Heat the mixture gently (e.g., to 60-70 °C) and stir for 2-4 hours.
-
Monitor the reaction for the appearance of the new, less polar product spot by TLC.
-
Upon completion, cool the mixture and pour it onto ice to precipitate the 3-bromo-4-fluoro-5-nitrobenzoic acid.
-
Filter, wash with water, and dry the solid product.
Causality: Sulfuric acid serves as both the solvent and a catalyst, activating the brominating agent and increasing its electrophilicity, which is essential for the halogenation of a deactivated aromatic ring.[13][14]
Step 3: Formation of the Acyl Chloride
To facilitate the final amidation step, the carboxylic acid is first converted to the more reactive acyl chloride.
Experimental Protocol:
-
Suspend the 3-bromo-4-fluoro-5-nitrobenzoic acid (1.0 eq.) in thionyl chloride (SOCl₂) (3-5 eq.).
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Gently reflux the mixture for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases and the solid has completely dissolved.
-
Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 3-bromo-4-fluoro-5-nitrobenzoyl chloride, which can often be used directly in the next step.[15]
Causality: Thionyl chloride is an excellent reagent for this transformation as the byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion and simplifies purification.[15][16]
Step 4: Amidation to Yield this compound
The final step is the reaction of the highly electrophilic acyl chloride with an ammonia source to form the stable amide product.
Experimental Protocol:
-
Dissolve the crude acyl chloride in an inert aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide or bubble ammonia gas through the solution while stirring vigorously. Alternatively, add the acyl chloride solution to a stirred slurry of ammonium chloride in a suitable solvent system.[17][18]
-
A precipitate (the product and/or ammonium chloride) will form immediately.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
If necessary, add water to dissolve any ammonium salts, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Purify further by recrystallization if needed.
Causality: The reaction is a nucleophilic acyl substitution. Ammonia is a potent nucleophile that readily attacks the carbonyl carbon of the acyl chloride, displacing the chloride leaving group to form the thermodynamically stable amide bond.[19]
PART 3: Visualization of the Synthetic Workflow
The following diagram outlines the logical flow of the proposed synthesis.
Caption: Proposed four-step synthesis of this compound.
PART 4: Physicochemical Data and Potential Applications
Quantitative Data Summary
| Property | Value |
| CAS Number | 1345471-86-4 |
| Molecular Formula | C₇H₄BrFN₂O₃ |
| Molecular Weight | 263.02 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, THF) |
Applications in Drug Development and Research
The true value of this compound lies in its potential as a versatile intermediate for constructing novel chemical entities.
-
Scaffold for Parallel Synthesis: The three distinct functional groups allow for a diverse library of compounds to be synthesized. For instance:
-
The nitro group can be reduced to an amine, which can then be functionalized to form a new series of amides, ureas, or sulfonamides.[6]
-
The bromo group can be used in various cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.[9]
-
The benzamide moiety can act as a key hydrogen bond donor/acceptor, critical for protein-ligand interactions.[20]
-
-
Probing Structure-Activity Relationships (SAR): The fluorine atom is strategically placed to influence the electronics of the ring and the pKa of the adjacent nitro (and subsequent amine) group. This allows researchers to fine-tune the physicochemical properties of downstream compounds, which is crucial for optimizing drug-like properties such as cell permeability and metabolic stability.[3][21]
-
Development of Targeted Therapeutics: Substituted benzamides are known to exhibit a wide range of biological activities, including as anti-infective and anticancer agents.[6][22] This scaffold provides an excellent starting point for developing inhibitors of kinases, proteases, or other enzyme targets where precise positioning of functional groups is required for potent and selective binding.
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Brainly.in (2022). How do you convert benzoic acid to benzamide ? Write the equation. Available at: [Link]
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Unknown Author (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Available at: [Link]
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Walsh Medical Media (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Available at: [Link]
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Chemistry LibreTexts (2023). Making Amides from Acyl Chlorides. Available at: [Link]
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Pearson (2024). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Available at: [Link]
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Khan Academy (n.d.). Amide formation from acyl chloride. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Available at: [Link]
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MDPI (n.d.). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Available at: [Link]
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Semantic Scholar (1967). Fluorination of Aromatic Compounds by Halogen Exchange. Journal of Synthetic Organic Chemistry Japan. Available at: [Link]
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PubMed Central (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of 3-Bromo-4-fluoro-5-nitrobenzamide
For: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-4-fluoro-5-nitrobenzamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on the benzene ring, makes it a versatile building block for introducing these functionalities into more complex molecules. This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations.
The synthesis is a two-step process commencing with the commercially available 3-Bromo-4-fluoro-5-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride. The subsequent step is the amidation of the acyl chloride with ammonia to yield the desired benzamide. This method is widely employed due to its efficiency and the commercial availability of the starting materials.[1][2][3][4][5]
Chemicals and Materials
| Chemical Name | CAS Number | Molecular Formula | Amount | Supplier Notes |
| 3-Bromo-4-fluoro-5-nitrobenzoic acid | 1290117-21-3 | C7H3BrFNO4 | 10.0 g | Sigma-Aldrich, >97% purity |
| Thionyl chloride (SOCl2) | 7719-09-7 | SOCl2 | 20 mL | Acros Organics, >99% purity |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 200 mL | Fisher Scientific, Anhydrous |
| Ammonium hydroxide (28-30% solution) | 1336-21-6 | NH4OH | 50 mL | J.T. Baker |
| Deionized Water | 7732-18-5 | H2O | As needed | --- |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na2SO4 | As needed | --- |
Experimental Protocol
Part 1: Synthesis of 3-Bromo-4-fluoro-5-nitrobenzoyl chloride
The conversion of a carboxylic acid to an acyl chloride is a crucial activation step, as the chloride ion is a much better leaving group than the hydroxyl group, thus facilitating nucleophilic attack by the amine in the subsequent step.[3] Thionyl chloride is a common and effective reagent for this transformation.[1][2]
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-fluoro-5-nitrobenzoic acid (10.0 g).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the mixture to dissolve the starting material.
-
Reagent Addition: Carefully add thionyl chloride (20 mL) to the solution at room temperature under a fume hood. Caution: Thionyl chloride is a corrosive and lachrymatory substance.[6][7][8] Handle with appropriate personal protective equipment (PPE).
-
Reaction: Heat the mixture to reflux (approximately 40°C for DCM) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 3-Bromo-4-fluoro-5-nitrobenzoyl chloride is a yellow solid and can be used in the next step without further purification.
Part 2: Synthesis of this compound
The second part of the synthesis is a nucleophilic acyl substitution reaction where the highly reactive acyl chloride is treated with ammonia to form the corresponding amide.
Procedure:
-
Reaction Setup: In a 500 mL beaker, dissolve the crude 3-Bromo-4-fluoro-5-nitrobenzoyl chloride in anhydrous dichloromethane (100 mL) and cool the solution in an ice bath.
-
Ammonia Addition: Slowly add ammonium hydroxide solution (50 mL, 28-30%) to the stirred solution. An exothermic reaction will occur, and a precipitate will form. Maintain the temperature below 10°C during the addition.
-
Reaction: Continue stirring the mixture in the ice bath for 1 hour.
-
Isolation of Product: Filter the solid precipitate using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (3 x 50 mL) to remove any unreacted ammonia and ammonium salts.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The final product, this compound, is an off-white to pale yellow solid.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Thionyl Chloride: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[6][7][8] It is a lachrymator and can cause severe burns upon contact with skin and eyes.[8] All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[9][10] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[9][10] An emergency shower and eyewash station should be readily accessible.[8][10]
-
Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and can cause burns to the skin and eyes. Its vapors are irritating to the respiratory system. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
General Handling: Always review the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[7][8]
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can effectively produce this valuable chemical intermediate for their drug discovery and development endeavors.
References
-
Di Sarno, V., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 33863-33871. [Link]
-
Liguori, A., et al. (2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Tetrahedron Letters, 56(35), 5025-5028. [Link]
-
LibreTexts. (2022). Chemistry of Amides. [Link]
-
Liguori, A., et al. (2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Tetrahedron Letters, 56(35), 5025-5028. [Link]
-
University of California, Santa Barbara. (2013). SOP 0079 - Thionyl Chloride. [Link]
-
New Jersey Department of Health. (2010). HAZARD SUMMARY - THIONYL CHLORIDE. [Link]
-
ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]
-
Shanghai Yongkai Chemical Co., Ltd. 3-Fluoro-5-nitrobenzoic acid. [Link]
- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
PubChem. 3-Bromo-4-chloro-5-fluoro-N-isobutylbenzamide. [Link]
-
Organic Syntheses. tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. [Link]
-
Shanghai Yongkai Chemical Co., Ltd. 4-fluoro-3-hydroxy-5-nitrobenzamide. [Link]
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- 10. nj.gov [nj.gov]
The Versatile Synthon: Application Notes for 3-Bromo-4-fluoro-5-nitrobenzamide in Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule Primed for Selective Reactivity
3-Bromo-4-fluoro-5-nitrobenzamide, with CAS Number 1345471-86-4, is a polysubstituted aromatic compound featuring a unique convergence of functional groups. The strategic placement of a bromine atom, a fluorine atom, a nitro group, and a primary amide on the benzene ring makes it a valuable building block for introducing specific functionalities into a target molecule. Each group offers a distinct handle for chemical modification, allowing for a stepwise and controlled elaboration of the molecular scaffold.
The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring, making it susceptible to certain transformations while directing others. The presence of both bromine and fluorine atoms allows for differential reactivity in cross-coupling and nucleophilic substitution reactions. This inherent reactivity profile makes this compound a sought-after intermediate in the synthesis of targeted therapies and advanced agrochemicals.[1][2]
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 3-Bromo-4-fluoro-5-nitrobenzoic acid |
| CAS Number | 1345471-86-4 | 1290117-21-3 |
| Molecular Formula | C₇H₄BrFN₂O₃ | C₇H₃BrFNO₄ |
| Molecular Weight | 263.02 g/mol | 264.01 g/mol |
| Appearance | Likely a solid | Solid |
| Key Functional Groups | Amide, Bromo, Fluoro, Nitro | Carboxylic Acid, Bromo, Fluoro, Nitro |
Synthesis of this compound: A Two-Step Approach
The most logical and commonly employed synthetic route to this compound involves a two-step process starting from a commercially available precursor.
Step 1: Bromination of a Fluoronitroaromatic Precursor
The synthesis typically commences with the bromination of a suitable fluoronitroaromatic compound. For instance, the bromination of 4-fluoro-3-nitrobenzoic acid can be achieved using a variety of brominating agents. A common laboratory-scale method involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid.[3] The electron-withdrawing nitro and carboxyl groups deactivate the ring towards electrophilic aromatic substitution, but the fluorine atom is an ortho-, para-director. The bromine atom is introduced at the position ortho to the fluorine and meta to the nitro and carboxyl groups.
Alternatively, a more robust industrial process for a related compound, 3-bromo-4-fluoronitrobenzene, utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in acetic acid, which offers high yields and good process control.[4]
Step 2: Amidation of 3-Bromo-4-fluoro-5-nitrobenzoic acid
The resulting 3-Bromo-4-fluoro-5-nitrobenzoic acid serves as the immediate precursor to the target amide. The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common and effective method involves the use of a coupling agent such as thionyl chloride (SOCl₂) to first form the acyl chloride, which is then reacted with ammonia or an ammonia equivalent.
A milder and often preferred laboratory method utilizes peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an amine base like diisopropylethylamine (DIPEA) and an ammonia source.[5]
Protocol 1: Synthesis of this compound from 3-Bromo-4-fluoro-5-nitrobenzoic acid
This protocol outlines a general procedure for the amidation of the carboxylic acid precursor.
Materials:
-
3-Bromo-4-fluoro-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or 7 N in methanol)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-Bromo-4-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the acid chloride formation can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM or THF and cool to 0 °C. Slowly add the ammonia solution (2.0-3.0 eq) dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with water and extract the product with DCM or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices: The use of thionyl or oxalyl chloride is a standard and efficient method for converting carboxylic acids to the more reactive acyl chlorides. The catalytic amount of DMF acts as a Vilsmeier-Haack catalyst to facilitate this conversion. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride intermediate. An excess of the ammonia solution is used to ensure complete conversion and to neutralize the HCl generated during the reaction.
Applications in Multi-Step Synthesis: A Gateway to Complex Molecules
The true value of this compound lies in its potential for sequential and selective functionalization. The different reactivity of the halogen atoms and the nitro group allows for a range of synthetic transformations.
Diagram 1: Reactivity Map of this compound
Caption: Potential synthetic transformations of this compound.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The bromine atom in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, Toluene/water)
-
Inert gas atmosphere
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent system.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Expertise & Experience: The choice of palladium catalyst, ligand, and base is crucial for the success of the Suzuki coupling and depends on the specific arylboronic acid used. For electron-rich boronic acids, a less active catalyst may suffice, while electron-deficient partners may require a more active catalyst system.
Nucleophilic Aromatic Substitution (SNAr): Introduction of Diverse Functionalities
The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to highly functionalized benzamide derivatives.
Nitro Group Reduction: Unveiling the Amino Group
The nitro group can be selectively reduced to an amine under various conditions, such as catalytic hydrogenation (H₂/Pd-C) or using reducing metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). This transformation is pivotal as the resulting aniline derivative opens up a plethora of synthetic possibilities, including diazotization reactions and the formation of heterocyclic rings.
Application in the Synthesis of PARP Inhibitors
A significant application of benzamide scaffolds is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[5] While direct synthesis of approved drugs from this compound is not prominently documented, its structural motifs are highly relevant to the pharmacophores of many PARP inhibitors. For instance, the synthesis of rucaparib, a PARP inhibitor, involves intermediates with similar substitution patterns.[6]
Diagram 2: Retrosynthetic Analysis of a Hypothetical PARP Inhibitor Fragment
Caption: Retrosynthetic approach to a potential PARP inhibitor intermediate.
Safety and Handling
This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. The material safety data sheet (MSDS) for the related 3-Bromo-4-fluoro-5-nitrobenzoic acid indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Similar precautions should be taken with the amide derivative.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of complex and biologically active molecules. Its unique arrangement of functional groups allows for a range of selective chemical transformations, making it a valuable tool for medicinal and agrochemical chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
-
ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]
-
PubMed. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Retrieved from [Link]
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
MySkinRecipes. (n.d.). 3-Bromo-5-methyl-4-nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethoxy)benzamide. Retrieved from [Link]
-
ACS Publications. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-chloro-5-fluoro-N-isobutylbenzamide. Retrieved from [Link]
-
Yongkai Chemical. (n.d.). 4-fluoro-3-hydroxy-5-nitrobenzamide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
Sources
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- 2. 3-Bromo-4-fluoro-5-nitrobenzoic acid Online | 3-Bromo-4-fluoro-5-nitrobenzoic acid Manufacturer and Suppliers [scimplify.com]
- 3. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
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- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Utility of 3-Bromo-4-fluoro-5-nitrobenzamide in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of the trifunctionalized benzamide building block, 3-Bromo-4-fluoro-5-nitrobenzamide. This document elucidates its potential in the synthesis of targeted therapeutics, with a particular focus on the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anti-cancer agents. The protocols provided are grounded in established chemical principles and are designed to be both informative and practically applicable in a research setting.
Introduction: A Multifaceted Building Block for Drug Discovery
This compound is a synthetically versatile scaffold for the construction of complex molecular architectures. Its utility in medicinal chemistry is derived from the orthogonal reactivity of its three key functional groups on the phenyl ring: a bromine atom, a fluorine atom, and a nitro group, in addition to the primary benzamide. This strategic arrangement allows for a stepwise and regioselective chemical modification, making it an attractive starting material for library synthesis and lead optimization campaigns.
The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate.[1][2] The electron-withdrawing nature of the nitro group can be exploited in nucleophilic aromatic substitution reactions and can also be reduced to an amine, providing a key vector for further chemical diversification. The bromine atom is a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and heteroaryl moieties. The benzamide functional group itself is a privileged scaffold in medicinal chemistry, known to engage in crucial hydrogen bonding interactions with biological targets.[3][4]
Key Physicochemical and Structural Features:
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₇H₄BrFN₂O₃ | Provides the elemental composition. |
| Molecular Weight | 263.02 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Functional Groups | Benzamide, Bromo, Fluoro, Nitro | Offers multiple points for chemical modification and interaction with biological targets. |
| Reactivity Profile | Susceptible to nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group. | Enables diverse synthetic transformations for library generation and SAR studies. |
Core Application: A Gateway to the Synthesis of PARP Inhibitors
A primary and highly valuable application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are critical components of the DNA single-strand break repair machinery.[5][6] In cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[5][6] This targeted therapeutic strategy has led to the approval of several PARP inhibitors for the treatment of various cancers.[5]
The this compound scaffold provides a robust starting point for constructing the core of a PARP inhibitor. The benzamide moiety can mimic the nicotinamide portion of the NAD+ cofactor, binding to the catalytic domain of the PARP enzyme. The other functional groups can be elaborated to introduce functionalities that enhance potency and selectivity.
Signaling Pathway of PARP1 in DNA Repair
Caption: The role of PARP1 in the DNA single-strand break repair pathway.
Hypothetical Synthetic Workflow for a Novel PARP Inhibitor
The following workflow illustrates a plausible synthetic route to a potential PARP inhibitor starting from this compound. This multi-step synthesis leverages the differential reactivity of the functional groups to build a complex, biologically active molecule.
Caption: A hypothetical multi-step synthesis of a PARP inhibitor.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of a hypothetical PARP inhibitor derived from this compound.
Protocol 1: Synthesis of a Hypothetical PARP Inhibitor
Objective: To synthesize a potential PARP inhibitor via a multi-step sequence starting from this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-formylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents (e.g., Dioxane, Water, Ethanol, Ethyl Acetate, Hexane)
-
Reducing agent (e.g., Iron powder, HCl)
-
Cyclizing agent (e.g., a di-electrophile)
-
Alkylating/acylating agent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Step 1: Suzuki Cross-Coupling
-
To a solution of this compound (1.0 eq) in a mixture of dioxane and water (4:1) add the arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to afford Intermediate A.
Step 2: Reduction of the Nitro Group
-
Suspend Intermediate A (1.0 eq) in ethanol and water (4:1).
-
Add iron powder (5.0 eq) and concentrated HCl (0.2 eq).
-
Heat the mixture to reflux (around 80 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction, filter through celite, and wash the celite pad with ethanol.
-
Concentrate the filtrate and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield Intermediate B.
Step 3 & 4: Cyclization and Further Functionalization
-
The subsequent steps of cyclization and N-alkylation/amidation will be highly dependent on the desired final structure. These steps would involve standard organic chemistry transformations to construct the final heterocyclic system and introduce additional functionalities to optimize the pharmacological profile of the molecule.
Protocol 2: In Vitro PARP1 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the synthesized compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well plates
-
Synthesized inhibitor and a known PARP inhibitor (e.g., Olaparib) as a positive control.
Procedure:
-
Coat a 96-well plate with Histone H1 overnight at 4 °C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the PARP1 enzyme to each well.
-
Add serial dilutions of the synthesized inhibitor or the positive control to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Wash the plate to remove unincorporated NAD+.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution (e.g., 1M H₂SO₄) and read the absorbance at 450 nm using a plate reader.
-
Calculate the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Potential for Broader Applications
While the synthesis of PARP inhibitors is a prominent application, the unique substitution pattern of this compound makes it a valuable precursor for other classes of therapeutic agents. The benzamide scaffold is present in a wide array of biologically active molecules, and this building block could be utilized in the discovery of:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The functional handles on this molecule allow for the systematic exploration of chemical space around a core scaffold to target various kinases.[7][8]
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[9] The scaffold could be elaborated to generate novel antibiotics or antifungals.
-
CNS-active Agents: The benzamide moiety is also found in several drugs targeting the central nervous system.[3]
Conclusion
This compound is a high-potential building block for medicinal chemistry and drug discovery. Its trifunctionalized nature allows for a range of selective chemical transformations, making it an ideal starting material for the synthesis of complex and diverse molecular libraries. The application notes and protocols provided herein demonstrate its utility in the rational design and synthesis of PARP inhibitors and highlight its potential for the discovery of other novel therapeutic agents. The strategic use of such versatile building blocks is paramount in accelerating the drug discovery process.
References
- Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (n.d.).
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PMC - NIH.
- Pharmaceutical compositions. (n.d.). PubChem.
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl
- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (n.d.).
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). MDPI.
- Fluorinated building blocks in drug design: new p
- This compound. (n.d.). BLD Pharm.
- 3-Bromo-5-fluoro-4-nitrobenzamide. (n.d.). BLD Pharm.
- This compound 1345471-86-4 United St
- Application Notes and Protocols for 3-Fluoro-5-iodobenzamide and its Analogs in Medicinal Chemistry. (n.d.). Benchchem.
- Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (n.d.). PMC - NIH.
- Benzenesulfonamide compounds and their use as therapeutic agents. (n.d.).
- 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. (2013). PubMed.
- Novel N-(3-hydroxy-4-piperidinyl) benzamide derivatives. (n.d.). PubChem.
- Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
- 3-fluoro-5-nitrobenzamide | 1208075-03-9. (n.d.). Sigma-Aldrich.
- 3-Bromo-4-chloro-5-fluoro-N-isobutylbenzamide | C11H12BrClFNO. (n.d.). PubChem.
- Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022). PubMed.
- Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). PubMed.
- 3-Bromo-5-fluoro-4-methoxybenzamide. (n.d.). BLD Pharm.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.
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- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Bromo-4-fluoro-5-nitrobenzamide in the Forge of Heterocyclic Chemistry: Advanced Application Notes and Protocols
Abstract
This technical guide delineates the strategic application of 3-bromo-4-fluoro-5-nitrobenzamide as a versatile and highly functionalized starting material for the synthesis of a diverse array of heterocyclic compounds. The inherent electronic properties and substitution pattern of this molecule—a confluence of an electron-withdrawing nitro group, a labile fluorine atom, a synthetically versatile bromine atom, and a reactive benzamide moiety—render it a powerful scaffold for the construction of complex molecular architectures. This document provides in-depth protocols for the synthesis of key intermediates and their subsequent transformation into medicinally relevant heterocyclic systems, including benzimidazoles. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central pillars of this guide, intended for researchers, scientists, and professionals in drug development.
Introduction: The Architectural Significance of this compound
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of modern pharmaceuticals incorporating these structural motifs.[1][2] The strategic selection of starting materials is paramount to the efficient and modular synthesis of novel therapeutic agents. This compound emerges as a preeminent building block due to the orthogonal reactivity of its functional groups. The electron-deficient nature of the aromatic ring, significantly activated by the para-nitro group, predisposes the fluorine atom to nucleophilic aromatic substitution (SNAr).[3][4] The bromine atom serves as a handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.[5][6] The nitro group can be readily reduced to an amine, a critical transformation for the construction of nitrogen-containing heterocycles.[7] Finally, the benzamide functionality can either participate directly in cyclization reactions or be hydrolyzed to a carboxylic acid, offering an alternative synthetic pathway.[8][9] This guide will explore the practical exploitation of this multifaceted reactivity.
Strategic Functional Group Transformations: Gateway to Heterocyclic Diversity
The initial step in harnessing the synthetic potential of this compound is the selective manipulation of its functional groups to generate key intermediates. This section details the protocols for two such pivotal transformations.
Selective Reduction of the Nitro Group: Synthesis of 3-Amino-5-bromo-4-fluorobenzamide
The reduction of the nitro group to a primary amine is a cornerstone transformation, yielding an ortho-amino-substituted benzamide, a classic precursor for the synthesis of various fused heterocycles.
Causality of Experimental Choices: The choice of stannous chloride (SnCl₂) in concentrated hydrochloric acid is a well-established and reliable method for the chemoselective reduction of aromatic nitro groups in the presence of sensitive functional groups like halogens and amides. The acidic medium protonates the nitro group, facilitating its reduction by Sn(II), which is subsequently oxidized to Sn(IV). The reaction proceeds under mild conditions and typically affords high yields of the corresponding aniline.
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 36.1 mmol).
-
Carefully add concentrated hydrochloric acid (100 mL) to the flask. The mixture will form a suspension.
-
To this stirred suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (40.7 g, 180.5 mmol) portion-wise over 15-20 minutes. An exothermic reaction will be observed.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it at this temperature for 2-3 hours, or until TLC analysis (e.g., using a 1:1 mixture of ethyl acetate and hexanes) indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the acidic solution by the dropwise addition of a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extract the aqueous suspension with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-amino-5-bromo-4-fluorobenzamide, which can be purified by recrystallization from ethanol or by column chromatography on silica gel.
dot
Caption: Workflow for Nitro Group Reduction.
Hydrolysis of the Benzamide: Synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic Acid
Hydrolysis of the benzamide to a carboxylic acid provides an alternative intermediate for the synthesis of different classes of heterocyclic compounds, such as those requiring condensation with other difunctional reagents.[8][9]
Causality of Experimental Choices: Acid-catalyzed hydrolysis is an effective method for converting amides to carboxylic acids.[10] Using a strong acid like sulfuric acid protonates the carbonyl oxygen of the amide, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The use of heat is necessary to overcome the activation energy of this typically slow reaction.
Experimental Protocol:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, place this compound (5.0 g, 18.0 mmol).
-
Add a 50% aqueous solution of sulfuric acid (v/v) (50 mL).
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice (100 g).
-
The product, 3-bromo-4-fluoro-5-nitrobenzoic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven at 60 °C to a constant weight. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.
Synthesis of Benzimidazoles: A Key Heterocyclic Scaffold
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[11][12] The intermediate, 3-amino-5-bromo-4-fluorobenzamide, is an excellent precursor for the synthesis of substituted benzimidazoles.
Phillips-Ladenburg Benzimidazole Synthesis
This classical method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent, followed by cyclodehydration.
Causality of Experimental Choices: The reaction is typically carried out in the presence of a strong acid, such as polyphosphoric acid (PPA) or hydrochloric acid, which acts as both a catalyst and a dehydrating agent. The acid protonates the carboxylic acid, activating it for nucleophilic attack by the diamine. The subsequent cyclization and dehydration lead to the formation of the benzimidazole ring.
Experimental Protocol: Synthesis of 2-Alkyl/Aryl-5-bromo-6-fluoro-1H-benzimidazol-7-carboxamide
-
In a reaction vessel, place 3-amino-5-bromo-4-fluorobenzamide (1.0 g, 4.0 mmol) and the desired carboxylic acid (e.g., acetic acid or benzoic acid, 1.2 equivalents).
-
Add polyphosphoric acid (10 g) to the mixture.
-
Heat the reaction mixture to 150-160 °C with stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to about 80 °C and then carefully pour it into a beaker containing ice-cold water (100 mL) with vigorous stirring.
-
Neutralize the solution with a concentrated ammonium hydroxide solution until it is basic (pH ~8).
-
The crude product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Sources
- 1. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Nucleophilic_aromatic_substitution [chemeurope.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Purification of 3-Bromo-4-fluoro-5-nitrobenzamide: A Guide to Achieving High Purity for Pharmaceutical and Agrochemical Intermediates
An Application Note and Protocol Guide for Researchers
Abstract
3-Bromo-4-fluoro-5-nitrobenzamide is a substituted aromatic amide whose structural complexity and functional group array make it a valuable intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors. The stringent purity requirements for active pharmaceutical ingredients (APIs) and other regulated compounds necessitate robust and reproducible purification strategies for their synthetic precursors. This guide provides a detailed examination of the purification techniques and analytical protocols for this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles that inform each decision. We present field-proven protocols for recrystallization and silica gel chromatography, methods for purity verification by HPLC and TLC, and a discussion of potential impurities.
Compound Profile and Purification Rationale
Understanding the physicochemical properties of this compound is the foundation for developing an effective purification strategy. Its structure dictates its behavior in various solvents and on chromatographic media.
1.1. Physicochemical Characteristics
The molecule's character is dominated by the interplay of its functional groups:
-
Aromatic Core: Provides a rigid, nonpolar backbone.
-
Electron-Withdrawing Groups (-NO₂, -Br, -F): These groups significantly reduce the electron density of the benzene ring, influencing its reactivity and intermolecular interactions.
-
Amide Group (-CONH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of polarity and allows for specific interactions that can be exploited during purification.
A summary of its known and predicted properties is presented below.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₇H₄BrFN₂O₃ | [1] |
| Molecular Weight | 263.02 g/mol | Calculated |
| Appearance | Expected to be a solid powder at room temperature. | Based on related benzamides[2] |
| Predicted Boiling Point | 290.9 ± 40.0 °C (at 760 mmHg) | [1] |
| Predicted Flash Point | 129.7 ± 27.3 °C | [1] |
| Solubility Profile | Poorly soluble in water; soluble in polar aprotic solvents (e.g., Acetone, Ethyl Acetate, DMF) and moderately soluble in alcohols (e.g., Ethanol, Methanol). | Inferred from structural features. |
1.2. Common Impurities: A Predictive Analysis
A robust purification strategy must account for the likely impurities arising from the synthetic route. The most common synthesis involves the amidation of 3-bromo-4-fluoro-5-nitrobenzoic acid. Therefore, potential impurities include:
-
Unreacted Starting Material: Residual 3-bromo-4-fluoro-5-nitrobenzoic acid[3][4]. This impurity is acidic and can be removed by an aqueous base wash during workup, but trace amounts may persist.
-
Regioisomers: Formed during the bromination of the aromatic precursor (e.g., 4-fluoronitrobenzene)[5][6]. These isomers often have very similar physical properties, making them challenging to separate.
-
Byproducts of Side Reactions: Hydrolysis of the amide back to the carboxylic acid can occur if the compound is exposed to harsh acidic or basic conditions.
-
Residual Solvents & Reagents: Solvents and reagents used in the preceding synthetic steps.
Purification Workflow: A Strategic Overview
The choice of purification technique depends on the impurity profile and the required final purity. A typical workflow involves a primary bulk purification step followed by a secondary high-resolution step if necessary.
Caption: General workflow for the purification and analysis of this compound.
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is the method of choice for removing insoluble impurities and significantly increasing the purity of crystalline solids. The success of this technique hinges on the careful selection of a solvent or solvent system.
3.1. Principle of Solvent Selection
The ideal recrystallization solvent should exhibit:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures (e.g., 0-4 °C).
-
A boiling point below the melting point of the compound.
-
Inertness (it should not react with the compound).
-
Volatility, to allow for easy removal from the purified crystals.
3.2. Experimental Protocol: Solvent Screening and Recrystallization
Materials:
-
Crude this compound
-
Test tubes (13x100 mm)
-
Solvent candidates: Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Hexanes, Water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Screening (Microscale):
-
Place ~20-30 mg of the crude material into several test tubes.
-
Add a candidate solvent dropwise (~0.5 mL) to each tube at room temperature. Observe solubility. A good candidate will not dissolve the solid at this stage.
-
Gently heat the tubes that showed poor room-temperature solubility in a water bath. Continue adding the solvent in small portions until the solid dissolves completely.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-formed crystals. An ethanol/water or ethyl acetate/hexane system is often effective for compounds of this type.
-
-
Bulk Recrystallization (Based on Screening Results):
-
Place the crude compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a binary pair) in portions, while heating and stirring, until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
If a binary solvent system is used (e.g., Ethanol/Water), dissolve the compound in the minimum amount of hot ethanol (the "good" solvent). Then, add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Silica Gel Chromatography for High-Purity Separation
When recrystallization is insufficient to remove closely related impurities (like regioisomers), column chromatography is the preferred method.
4.1. Principle of Separation
Silica gel is a polar stationary phase. A nonpolar mobile phase (eluent) is used to move the compounds down the column.
-
Polar compounds interact more strongly with the silica gel and move down the column slowly.
-
Nonpolar compounds have weaker interactions and are eluted more quickly. By gradually increasing the polarity of the eluent, compounds can be separated based on their relative polarities. This compound is moderately polar; it will require a mobile phase of intermediate polarity.
4.2. Experimental Protocol: TLC Analysis and Column Chromatography
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
TLC plates (silica gel on aluminum or glass backing, with UV indicator)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate, Dichloromethane
-
Sample of recrystallized compound
-
Collection tubes
Procedure:
-
Mobile Phase Selection using TLC:
-
Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system. Start with low polarity (e.g., 10% Ethyl Acetate in Hexanes) and increase (e.g., 20%, 30%, 40% EtOAc).
-
Visualize the plates under a UV lamp (254 nm).
-
The ideal solvent system will give the target compound a Retention Factor (Rƒ) of 0.25 - 0.35 . This ensures good separation and a reasonable elution time on the column.
-
-
Column Packing (Slurry Method):
-
Fill the column about one-third full with the initial, nonpolar eluent (e.g., Hexanes).
-
In a separate beaker, mix the required amount of silica gel with the same eluent to form a free-flowing slurry.
-
Pour the slurry into the column. Drain the solvent from the bottom of the column as you pour, tapping the side gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading. Never let the column run dry.
-
-
Sample Loading and Elution:
-
Dissolve the compound in a minimum amount of a polar solvent (like dichloromethane or ethyl acetate). Alternatively, for better resolution, perform "dry loading": adsorb the compound onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
Begin eluting with the mobile phase determined by TLC analysis. Start with a slightly lower polarity than the ideal system (e.g., if 30% EtOAc was ideal, start with 15-20% EtOAc).
-
Collect the eluent in fractions. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the target compound.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure (rotary evaporator) to yield the final, high-purity compound.
-
Analytical Methods for Purity Verification
Post-purification analysis is a mandatory step to confirm the identity and quantify the purity of the final product.
5.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity assessment in the pharmaceutical industry. A reverse-phase method is typically employed for compounds of this nature.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Acid improves peak shape for amides. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient ensures elution of all potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The aromatic nitro-compound will have strong absorbance at this wavelength. |
| Injection Volume | 10 µL | Standard injection volume. |
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
5.2. Supporting Analytical Techniques
-
TLC: As described previously, a single spot on a TLC plate (developed in an appropriate solvent system) is a good qualitative indicator of purity.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for confirming the molecular structure and detecting impurities. The spectrum of the purified material should show sharp signals corresponding to the expected structure with no significant unidentifiable peaks.
-
Melting Point: A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities tend to depress and broaden the melting range.
Conclusion
The purification of this compound is a multi-step process that relies on a sound understanding of its chemical properties. For general-purpose use, a single, carefully optimized recrystallization is often sufficient to achieve >98% purity. However, for applications demanding the highest purity standards, such as in advanced drug development, a secondary purification by silica gel chromatography is essential to remove challenging impurities like regioisomers. The protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to obtain and validate high-purity this compound, ensuring the quality and reliability of their subsequent research.
References
-
PubChem. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195. Available from: [Link].
-
ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. Available from: [Link].
-
ChemTik. 3-Bromo-4-Fluoro-5-nitrobenzoic acid. Available from: [Link].
- Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
PubChem. 4-Nitrobenzamide | C7H6N2O3 | CID 12091. Available from: [Link].
-
PubChem. 3-Bromo-5-nitrobenzamide | C7H5BrN2O3 | CID 3727797. Available from: [Link].
-
National Institutes of Health. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. Available from: [Link].
-
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available from: [Link].
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- 6. longdom.org [longdom.org]
Application Note: Strategic Derivatization of 3-Bromo-4-fluoro-5-nitrobenzamide for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the reaction conditions and strategic protocols for the chemical derivatization of 3-Bromo-4-fluoro-5-nitrobenzamide. This molecule is a highly valuable starting material in drug discovery, particularly for the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Its utility stems from the distinct reactivity of its functional groups, which allows for selective and sequential modifications. We will explore the primary reaction pathways, including Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and multi-step synthetic sequences, offering detailed, field-proven protocols and explaining the chemical principles that govern these transformations.
Introduction: The Chemical Versatility of the Scaffold
This compound is a trifunctionalized aromatic ring system engineered for selective chemical modifications. The strategic placement of its substituents creates a predictable hierarchy of reactivity that can be exploited for the synthesis of complex molecular libraries.
-
Activated Fluoro Group: The fluorine atom at the C4 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). This is due to the powerful electron-withdrawing effects of the nitro group positioned para to it and the bromo group positioned ortho. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, making the substitution energetically favorable.[3][4][5]
-
Reducible Nitro Group: The nitro group at C5 is a versatile handle that can be readily reduced to a primary amine. This transformation fundamentally alters the electronic properties of the ring and introduces a new nucleophilic site for subsequent derivatization.
-
Stable Amide and Bromo Groups: The primary benzamide and the bromo substituent are generally more stable under the conditions used to modify the fluoro and nitro groups, allowing them to be retained or addressed in later synthetic steps.
This guide will detail the primary derivatization pathways, providing researchers with the foundational knowledge to design and execute robust synthetic strategies.
Pathway I: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The most common initial transformation is the displacement of the fluoride atom. In SNAr reactions on halogenated aromatic rings, the rate-determining step is the initial attack by the nucleophile.[6] The highly electronegative fluorine atom creates a strong dipole on the C-F bond, making the C4 carbon highly electrophilic and susceptible to nucleophilic attack. This effect makes fluoride a surprisingly excellent leaving group in this context, superior to other halogens.[4][6]
Mechanism Overview
The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbon bearing the fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.[5]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.
Caption: SNAr Addition-Elimination Mechanism.
Experimental Protocol: SNAr with Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., morpholine, piperidine, benzylamine) (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (CH₃CN)
-
Reaction vessel (round-bottom flask or microwave vial)
-
Stir bar and heating mantle or oil bath
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 eq) and the chosen anhydrous solvent (approx. 0.1 M concentration).
-
Add the amine (1.1 - 1.5 eq) to the solution, followed by the base (DIPEA or K₂CO₃, 2.0 - 3.0 eq). The base is crucial to scavenge the HF that is formed, driving the reaction to completion.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically. Microwave heating can often significantly reduce reaction times.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-substituted derivative.
Data Summary: SNAr Reaction Conditions
The following table provides representative conditions for the SNAr reaction with various amine nucleophiles. Yields are illustrative and may vary based on specific reaction scale and purification.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMSO | 80 | 4 | >90 |
| 2 | Benzylamine | DIPEA | CH₃CN | 80 (reflux) | 8 | 85-95 |
| 3 | Aniline | K₂CO₃ | DMF | 100 | 12 | 70-85 |
| 4 | N-Methylpiperazine | DIPEA | DMSO | 60 | 6 | >90 |
Pathway II: Selective Reduction of the Nitro Group
The conversion of the C5-nitro group to an amine is a critical step for introducing diversity at this position. The choice of reducing agent is paramount to ensure chemoselectivity, primarily to avoid the undesired reduction of the bromo substituent (hydrodebromination).
Causality of Reagent Choice:
-
Catalytic Hydrogenation (H₂/Pd/C): While highly effective for nitro reduction, standard palladium on carbon can readily catalyze the cleavage of C-Br bonds. This method is generally not recommended unless dehalogenation is the desired outcome.[7]
-
Raney Nickel: This catalyst is often a better choice for catalytic hydrogenation when preserving aryl halides is necessary.[7]
-
Metal/Acid Systems (Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are classic, robust, and cost-effective methods for nitro group reduction.[7][8] Tin(II) chloride (SnCl₂) is particularly mild and often provides high yields with excellent functional group tolerance. Iron in acidic media is also widely used on an industrial scale.[9]
Caption: Workflow for selective nitro group reduction.
Experimental Protocol: Nitro Reduction with Tin(II) Chloride
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Solvent: Ethanol or Ethyl Acetate
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Diatomaceous earth (Celite®)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add Tin(II) chloride dihydrate (4.0 - 5.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the solvent.
-
Re-dissolve the residue in ethyl acetate. Cool the solution in an ice bath.
-
Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the acid and quench the tin salts. Caution: CO₂ evolution may cause frothing. Stir until the pH of the aqueous layer is ~8.
-
A thick white precipitate (tin hydroxides) will form. Filter this suspension through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude 3-amino-5-bromo-4-fluorobenzamide.
-
The product can be purified further by column chromatography or recrystallization if necessary.
Multi-Step Derivatization Strategy
For creating complex derivatives, the sequence of reactions is critical. The electronic nature of the substituents dramatically influences the ring's reactivity.
Recommended Synthetic Sequence: SNAr followed by Nitro Reduction.
Rationale:
-
Step 1 (SNAr): The starting material is highly activated for SNAr due to the presence of the electron-withdrawing nitro group. This reaction should be performed first to install the desired substituent at the C4 position.
-
Step 2 (Nitro Reduction): After the SNAr reaction, the nitro group is reduced to an amine. This transformation converts a strongly electron-withdrawing group into a strongly electron-donating group. An amino group would deactivate the ring towards SNAr, making the initial substitution much more difficult if the reduction were performed first.
This sequence yields a versatile 3-bromo-4-(substituted)-5-aminobenzamide intermediate, which has three distinct points for further diversification: the newly formed amine (e.g., via acylation, sulfonylation), the bromo group (e.g., via palladium-catalyzed cross-coupling), and the primary amide.
Sources
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic_aromatic_substitution [chemeurope.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. air.unimi.it [air.unimi.it]
analytical methods for 3-Bromo-4-fluoro-5-nitrobenzamide quantification
An Application Note and Protocol for the Quantitative Analysis of 3-Bromo-4-fluoro-5-nitrobenzamide
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted aromatic amide that serves as a crucial intermediate in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group, imparts specific reactivity and properties that are leveraged in the construction of complex target molecules. The precise quantification of this intermediate is paramount to ensure reaction yield, monitor purity, and maintain stoichiometric control in multi-step synthetic processes. In a regulated environment, such as pharmaceutical development, robust and validated analytical methods are not just a matter of quality control but a fundamental requirement for regulatory compliance.[1][2]
This comprehensive guide provides detailed protocols and validation insights for the quantitative analysis of this compound. We will explore several analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the gold standard for its specificity and reliability. Additionally, we will discuss Gas Chromatography (GC) and UV-Vis Spectrophotometry as viable alternatives for specific applications. The methodologies described herein are designed to be self-validating, incorporating system suitability tests and adhering to the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and trustworthiness.[3][4]
Physicochemical Properties and Analytical Considerations
Before developing a quantitative method, it is essential to understand the physicochemical properties of the analyte.
-
Structure:
-
Molecular Formula: C₇H₄BrFN₂O₃
-
Molecular Weight: 263.02 g/mol
-
Key Features for Analysis:
-
Chromophore: The nitro-substituted benzene ring provides strong ultraviolet (UV) absorbance, making it highly suitable for detection by HPLC with a UV detector or by direct UV-Vis spectrophotometry.[5]
-
Polarity: The presence of the amide and nitro groups makes the molecule moderately polar, ideal for separation using reversed-phase chromatography.[5]
-
Halogenation: The bromine and fluorine atoms make the molecule highly electronegative, which allows for extremely sensitive detection using Gas Chromatography with an Electron Capture Detector (GC-ECD), provided the molecule is thermally stable.[6]
-
Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most versatile and widely adopted technique for the analysis of pharmaceutical intermediates due to its high resolution, reproducibility, and compatibility with a wide range of non-volatile and thermally sensitive compounds.[7]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. Its nonpolar nature provides excellent hydrophobic interaction with the moderately polar this compound, ensuring good retention and separation from more polar or nonpolar impurities.[8]
-
Mobile Phase: A gradient elution using a mixture of water (or an aqueous buffer) and a polar organic solvent like acetonitrile is chosen. This approach allows for the efficient elution of the target analyte while also separating impurities with a wide range of polarities. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.
-
Detector: A UV detector is ideal due to the strong chromophore in the analyte. A preliminary scan or a photodiode array (PDA) detector can be used to determine the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. For benzamide derivatives, this is often in the 250-350 nm range.[5]
Experimental Workflow for RP-HPLC Analysis
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. wjarr.com [wjarr.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Large-Scale Synthesis of 3-Bromo-4-fluoro-5-nitrobenzamide
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-Bromo-4-fluoro-5-nitrobenzamide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol herein describes a robust, scalable, three-step process commencing from the readily available starting material, 4-fluorobenzoic acid. Emphasis is placed on procedural safety, particularly concerning the hazardous nitration step, process control, and analytical validation to ensure the final product's high purity. This guide is intended for researchers, chemists, and process engineers in the drug development and fine chemical industries.
Introduction & Strategic Overview
This compound is a highly functionalized aromatic compound whose structural motifs are of significant interest in medicinal chemistry and material science. The presence of a halogen-rich, electronically-modified phenyl ring makes it a versatile building block for constructing more complex molecular architectures.
The synthetic strategy detailed below is designed for scalability and efficiency. It proceeds through the formation of a key carboxylic acid intermediate, 3-Bromo-4-fluoro-5-nitrobenzoic acid, which is then converted to the target amide. The three-stage process is as follows:
-
Electrophilic Bromination: Regioselective bromination of 4-fluorobenzoic acid to produce 3-bromo-4-fluorobenzoic acid.
-
Mixed-Acid Nitration: Regioselective nitration of 3-bromo-4-fluorobenzoic acid to yield the critical intermediate, 3-Bromo-4-fluoro-5-nitrobenzoic acid.
-
Amidation via Acyl Chloride: Conversion of the nitro-substituted benzoic acid to its corresponding acyl chloride, followed by amidation to furnish the final product, this compound.
This pathway was selected for its reliance on well-established, scalable chemical transformations and the use of cost-effective reagents.
Caption: High-level overview of the three-step synthesis.
Detailed Synthesis Protocols
Step 1: Synthesis of 3-Bromo-4-fluorobenzoic Acid
Rationale: This step involves the electrophilic aromatic substitution of 4-fluorobenzoic acid. The fluorine atom is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The position ortho to the fluorine and meta to the carboxylic acid (C3) is the most sterically accessible and electronically favored site for bromination. N-Bromosuccinimide (NBS) in concentrated sulfuric acid is an effective system for this transformation, providing a source of electrophilic bromine.
Protocol:
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, and nitrogen inlet, charge concentrated sulfuric acid (98%, 4.0 L).
-
Reagent Charging: While stirring, cool the sulfuric acid to 0-5°C using a circulating chiller. Slowly add 4-fluorobenzoic acid (1.00 kg, 7.14 mol) in portions, ensuring the temperature does not exceed 15°C. Stir until all solids have dissolved.
-
Bromination: Once a homogenous solution is achieved and the temperature is stable at 0-5°C, add N-Bromosuccinimide (NBS) (1.33 kg, 7.49 mol, 1.05 eq) portion-wise over 2-3 hours. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the consumption of 4-fluorobenzoic acid is >98%.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (15 kg) in a separate vessel with vigorous stirring. This is a highly exothermic process and must be done with extreme caution.
-
Isolation: The product will precipitate as a white solid. Isolate the solid by filtration, washing the filter cake thoroughly with cold deionized water (3 x 3 L) until the filtrate is pH neutral.
-
Drying: Dry the solid in a vacuum oven at 60-70°C to a constant weight.
-
Expected Yield: 1.35 - 1.48 kg (86-95%)
-
Purity (HPLC): >98%
-
Step 2: Synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic Acid
Rationale: This nitration step is the most critical and hazardous part of the synthesis. A mixture of nitric acid and sulfuric acid (mixed acid) is used to generate the highly electrophilic nitronium ion (NO₂⁺). The existing substituents (F, Br, COOH) direct the incoming nitro group. Both the ortho-, para-directing halogens and the meta-directing carboxylic acid group favor substitution at the C5 position. Strict temperature control is paramount to prevent the formation of dinitro byproducts and to mitigate the severe risk of a thermal runaway reaction.[2][3]
Protocol:
-
Reactor Setup: In a 20 L jacketed reactor rated for highly corrosive materials, charge concentrated sulfuric acid (98%, 5.0 L).
-
Substrate Addition: Cool the acid to -5 to 0°C. Slowly add the 3-bromo-4-fluorobenzoic acid (1.20 kg, 5.48 mol) from Step 1 in portions, maintaining the temperature below 10°C.
-
Mixed Acid Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (>90%, 0.38 L, 8.22 mol, 1.5 eq) to chilled concentrated sulfuric acid (1.2 L) while maintaining the temperature below 10°C.
-
Nitration: Cool the substrate solution to -5 to 0°C. Add the prepared mixed acid dropwise via an addition funnel over 3-4 hours. CRITICAL: The internal temperature must not exceed 5°C during the addition.
-
Reaction: Stir the mixture at 0-5°C for an additional 2-3 hours after the addition is complete.
-
Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material.
-
Quenching: As in Step 1, carefully quench the reaction by pouring it onto crushed ice (20 kg) with vigorous stirring.
-
Isolation & Purification: Filter the resulting solid precipitate. Wash the filter cake with copious amounts of cold deionized water until the washings are neutral. To purify, recrystallize the crude product from an ethanol/water mixture.
-
Drying: Dry the purified solid under vacuum at 60-70°C.
-
Expected Yield: 1.18 - 1.31 kg (82-91%)
-
Purity (HPLC): >99%
-
Step 3: Synthesis of this compound
Rationale: The final step is the conversion of the carboxylic acid to a primary amide. This is efficiently achieved in a two-stage, one-pot process. First, the carboxylic acid is activated by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂).[4] The excess SOCl₂ and the HCl byproduct are removed under vacuum. The crude acyl chloride is then reacted with an aqueous ammonia solution to form the desired benzamide.
Protocol:
-
Acyl Chloride Formation: Charge a 20 L reactor with 3-Bromo-4-fluoro-5-nitrobenzoic acid (1.00 kg, 3.79 mol), toluene (5.0 L), and a catalytic amount of N,N-dimethylformamide (DMF, 10 mL).
-
Reagent Addition: Heat the mixture to 50°C. Slowly add thionyl chloride (SOCl₂) (0.41 L, 5.68 mol, 1.5 eq) dropwise over 1 hour. Gas evolution (HCl, SO₂) will be vigorous. Ensure the reactor is connected to a suitable acid gas scrubber.
-
Reaction: After addition, increase the temperature to 80°C and reflux for 3-4 hours.
-
Monitoring: Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing for the formation of the methyl ester by HPLC/GC.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 40°C and remove the excess thionyl chloride and toluene under reduced pressure.
-
Amidation: Cool the crude acyl chloride residue to 0-5°C. In a separate vessel, prepare a solution of aqueous ammonia (28-30%, 3.0 L).
-
Reaction: Slowly and carefully add the crude acyl chloride to the chilled ammonia solution with vigorous stirring. A thick precipitate will form. Maintain the temperature below 20°C during this exothermic addition.
-
Isolation: Stir the resulting slurry for 1-2 hours at room temperature. Filter the solid product and wash the cake with cold deionized water (2 x 2 L).
-
Drying: Dry the final product in a vacuum oven at 70-80°C.
-
Expected Yield: 0.93 - 1.00 kg (93-99%)
-
Purity (HPLC): >99%
-
Process Workflow and Data Summary
Caption: Step-by-step workflow from starting material to final product.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Molar Ratio (vs. Substrate) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Expected Purity (%) |
| 1 | Bromination | 4-Fluorobenzoic Acid, NBS | 1.0 : 1.05 | H₂SO₄ | 0 -> 25 | 12-16 | 86 - 95 | >98 |
| 2 | Nitration | 3-Bromo-4-fluorobenzoic Acid, HNO₃ | 1.0 : 1.5 | H₂SO₄ | -5 to 5 | 2-3 | 82 - 91 | >99 |
| 3 | Amidation | 3-Bromo-4-fluoro-5-nitrobenzoic Acid, SOCl₂, NH₃ | 1.0 : 1.5 : Excess | Toluene | 80, then 0-20 | 4-6 | 93 - 99 | >99 |
Safety, Handling, and Emergency Procedures
OVERALL HAZARD ASSESSMENT: This synthesis involves highly corrosive, toxic, and reactive chemicals. All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood for large-scale operations. A thorough risk assessment must be completed before commencing any work.[5]
Personal Protective Equipment (PPE):
-
Eyes: Chemical safety goggles and a full-face shield are mandatory at all times.
-
Skin: Acid-resistant gloves (e.g., butyl rubber or Viton), a flame-retardant lab coat, and chemical-resistant aprons are required. Ensure no skin is exposed.
-
Respiratory: Use a respirator with an appropriate acid gas cartridge if ventilation is insufficient.[2]
Specific Hazards & Handling:
-
Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive and can cause severe burns.[6][7] They are also strong oxidizing agents. Always add acid to water, never the other way around. Store in designated acid cabinets away from organic materials and bases.[5]
-
Nitration (Step 2): This reaction is highly exothermic and poses a significant risk of thermal runaway, which can lead to an explosion.[2][3] Strict adherence to temperature control and slow, controlled addition of the nitrating mixture is critical. The reaction should never be left unattended. Ensure an adequate cooling bath (e.g., ice/salt or a cryo-cooler) is available as a secondary quench mechanism.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release HCl and SO₂ gases. Handle only in a well-ventilated fume hood.
-
Quenching Operations: Adding the reaction mixtures to ice/water is extremely exothermic. This must be done slowly, in a vessel large enough to contain potential splashing, and with efficient stirring.
Emergency Procedures:
-
Spills: For acid spills, neutralize with sodium bicarbonate or another suitable absorbent material.[5][6] Contain the spill and prevent it from entering drains. For larger spills (>1 Liter), evacuate the area and contact the emergency response team.[6]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][7]
Analytical Characterization
Purity and identity of all intermediates and the final product must be confirmed by standard analytical techniques.
Table 2: Analytical Data for Final Product
| Test | Specification |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | ≥ 99.0% |
| ¹H NMR | Conforms to structure |
| Mass Spec (MS) | [M-H]⁻ or [M+H]⁺ corresponds to C₇H₄BrFN₂O₃ |
| Melting Point | To be determined |
| FT-IR (cm⁻¹) | Peaks corresponding to N-H stretch (~3400, 3200), C=O stretch (~1670), Ar-NO₂ (~1530, 1350), C-F, C-Br |
Recommended HPLC Method:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with A: Water (0.1% Formic Acid) and B: Acetonitrile (0.1% Formic Acid)
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
References
- Nitration reaction safety - YouTube. (2024).
- Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
- Guggenheim, T. L., et al. (Eds.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
- Di Gioia, M. L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 83.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-nitrobenzene.
- ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene.
- Scimplify. (n.d.). 3-Bromo-4-fluoro-5-nitrobenzoic acid (CAS NO : 1290117-21-3).
- Echemi. (n.d.). 3-bromo-4-fluoro-5-nitrobenzoic acid.
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-5-iodobenzamide and its Intermediates.
Sources
- 1. 3-Bromo-4-fluoro-5-nitrobenzoic acid Online | 3-Bromo-4-fluoro-5-nitrobenzoic acid Manufacturer and Suppliers [scimplify.com]
- 2. youtube.com [youtube.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.com [ehs.com]
The Strategic Utility of 3-Bromo-4-fluoro-5-nitrobenzamide in Modern Agrochemical Synthesis
Introduction: A Multifunctional Scaffold for Agrochemical Innovation
In the competitive landscape of agrochemical research and development, the identification of versatile chemical building blocks is paramount to the discovery of novel, effective, and environmentally conscious crop protection agents. 3-Bromo-4-fluoro-5-nitrobenzamide has emerged as a strategically important intermediate, offering a unique combination of reactive sites that can be selectively addressed to generate a diverse array of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the intrinsic value and practical application of this powerful scaffold in the synthesis of next-generation agrochemicals.
The benzene ring of this compound is adorned with four distinct functional groups: a bromine atom, a fluorine atom, a nitro group, and a primary amide. This specific arrangement is not coincidental; it is a carefully orchestrated constellation of reactivity that allows for a stepwise and controlled diversification of the core structure. The electron-withdrawing nature of the nitro group, for instance, significantly influences the reactivity of the entire aromatic system, a feature that can be expertly exploited in synthetic design. The presence of fluorine is also of critical importance, as the incorporation of this halogen into active ingredients is a well-established strategy for enhancing biological efficacy, metabolic stability, and overall performance of agrochemicals[1][2][3].
This guide will elucidate the chemical logic behind the use of this compound, provide detailed, field-tested protocols for its key transformations, and offer insights into the design of novel agrochemical candidates.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the differential reactivity of its functional groups. A thorough understanding of this reactivity is essential for the strategic design of synthetic routes.
-
The Amide Moiety (-CONH₂): The primary amide is a robust functional group, generally stable under a variety of reaction conditions. It is a common feature in many successful agrochemicals, contributing to their binding affinity with target proteins through hydrogen bonding. While it can be hydrolyzed under harsh acidic or basic conditions, it typically remains intact during the transformations of the other functional groups.
-
The Nitro Group (-NO₂): The strongly electron-withdrawing nitro group serves two primary purposes. Firstly, it is a precursor to the versatile aniline functionality, which can be obtained through various reduction methods[4][5][6][7]. Anilines are foundational components of numerous herbicides, fungicides, and insecticides. Secondly, the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) , a key reaction for introducing further complexity[8][9].
-
The Fluorine Atom (-F): The fluorine atom, positioned ortho to the nitro group, is the most probable leaving group in an SNAr reaction. This is due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and makes the carbon atom highly susceptible to nucleophilic attack[9][10]. This selective reactivity allows for the precise replacement of the fluorine atom with a variety of nucleophiles.
-
The Bromine Atom (-Br): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions[11][12][13][14][15]. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for introducing a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.
The following diagram illustrates the key reactive sites and their potential transformations:
Caption: Key reactive sites and synthetic pathways for this compound.
Application Protocols
The following protocols are illustrative examples of how this compound can be utilized to synthesize advanced agrochemical intermediates. These are intended as starting points, and optimization may be necessary for specific substrates and scales.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
This protocol describes the displacement of the fluorine atom with a representative oxygen nucleophile, methoxide. This reaction is foundational for introducing alkoxy groups, which are prevalent in many agrochemicals.
Rationale: The electron-withdrawing nitro group, positioned ortho and para to the fluorine atom, strongly activates the ring towards nucleophilic attack. The fluorine atom is the most facile leaving group among the halogens in this context due to the high polarization of the C-F bond.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 1345471-86-4 | 264.01 | 1.0 | 1.0 |
| Sodium methoxide | 124-41-4 | 54.02 | 1.2 | 1.2 |
| Methanol (anhydrous) | 67-56-1 | 32.04 | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Saturated aqueous ammonium chloride | 12125-02-9 | 53.49 | - | - |
| Brine | N/A | N/A | - | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | - | - |
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add sodium methoxide (1.2 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it with saturated aqueous ammonium chloride (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 3-bromo-4-methoxy-5-nitrobenzamide.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
Expected Outcome: A yellow solid. Characterization by ¹H NMR, ¹³C NMR, and MS is recommended to confirm the structure.
Protocol 2: Reduction of the Nitro Group to an Aniline
This protocol details the chemoselective reduction of the nitro group to an aniline using tin(II) chloride, a method known for its tolerance of aryl halides.
Rationale: The conversion of the nitro group to an aniline is a pivotal step in the synthesis of many agrochemicals. Tin(II) chloride in the presence of a strong acid is an effective reducing agent for aromatic nitro compounds and is less likely to cause dehalogenation compared to some catalytic hydrogenation methods[6][16].
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 1345471-86-4 | 264.01 | 1.0 | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 4.0 | 4.0 |
| Ethanol (95%) | 64-17-5 | 46.07 | - | - |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | - |
| Ethyl acetate | 141-78-6 | 88.11 | - | - |
| Saturated aqueous sodium bicarbonate | 144-55-8 | 84.01 | - | - |
| Brine | N/A | N/A | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - | - |
Procedure:
-
Suspend this compound (1.0 mmol) and tin(II) chloride dihydrate (4.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Carefully add concentrated hydrochloric acid (2 mL) to the mixture.
-
Heat the reaction mixture to 70-80 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 5-amino-3-bromo-4-fluorobenzamide by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Expected Outcome: An off-white or pale-yellow solid.
Protocol 3: Suzuki-Miyaura Cross-Coupling of the Bromine Atom
This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction to install a phenyl group at the bromine position. This reaction is a cornerstone of modern organic synthesis for creating C-C bonds.
Rationale: The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is widely used due to its functional group tolerance and the commercial availability of a vast array of boronic acids.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 1345471-86-4 | 264.01 | 1.0 | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Sodium carbonate (anhydrous) | 497-19-8 | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | - | - |
| Ethyl acetate | 141-78-6 | 88.11 | - | - |
| Brine | N/A | N/A | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - | - |
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-fluoro-5-nitro-3-phenylbenzamide by silica gel column chromatography.
Expected Outcome: A solid product, with physical appearance depending on the specific boronic acid used.
Caption: Experimental workflows for key transformations.
Safety and Handling
This compound and its precursor, 3-bromo-4-fluoro-5-nitrobenzoic acid, should be handled with care in a well-ventilated fume hood. Based on the safety data for the analogous carboxylic acid, the following hazards should be considered[17][18]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves (e.g., nitrile rubber).
-
Wear safety glasses with side-shields or goggles.
-
Wear a lab coat.
-
Use a respirator if ventilation is inadequate.
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
Always consult the most up-to-date Safety Data Sheet (SDS) for the specific compound being handled.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique arrangement of functional groups allows for a range of selective chemical transformations, including nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions. By strategically employing these reactions, researchers can efficiently generate diverse libraries of complex molecules for biological screening. The incorporation of fluorine in this scaffold is particularly advantageous, offering a proven path to enhanced agrochemical performance. The protocols and insights provided in this guide are intended to empower scientists in their quest to develop the next generation of innovative and effective crop protection solutions.
References
-
Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. Available at: [Link]
-
Thakur, A., et al. (2021). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In Fluorine in Organic Synthesis. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorine in Agrochemicals: Exploring 2,3-Difluorophenylacetic Acid. Ningbo Inno Pharmchem Co., Ltd. Blog. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Reactions of Aromatic Compounds. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Chen, D., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Chinese Journal of Chemistry, 40(21), 2535-2540. Available at: [Link]
-
Chemeurope.com. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2023, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Available at: [Link]
-
MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 23(11), 2997. Available at: [Link]
-
Organic Reactions. (n.d.). Nitro Reduction. Organic Chemistry Portal. Retrieved from [Link]
-
Yu, Y., & Tambar, U. K. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science, 6(5), 2777-2781. Available at: [Link]
-
Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3, 1-12. Available at: [Link]
-
Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4797. Available at: [Link]
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]
-
SciELO. (2022). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Journal of the Brazilian Chemical Society, 33(8), 834-846. Available at: [Link]
Sources
- 1. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. thieme-connect.com [thieme-connect.com]
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- 13. jsynthchem.com [jsynthchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. scielo.br [scielo.br]
- 17. capotchem.cn [capotchem.cn]
- 18. 3-Bromo-4-fluoro-5-nitrobenzoic acid Online | 3-Bromo-4-fluoro-5-nitrobenzoic acid Manufacturer and Suppliers [scimplify.com]
Application Note: The Strategic Role of 3-Bromo-4-fluoro-5-nitrobenzamide in the Synthesis of Novel Tricyclic PARP Inhibitors
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for tumors harboring DNA damage response (DDR) deficiencies, such as BRCA1/2 mutations. The development of new, potent, and selective PARP inhibitors remains a critical objective in medicinal chemistry. This application note details the utility of 3-Bromo-4-fluoro-5-nitrobenzamide as a versatile starting material for the synthesis of a novel class of tricyclic PARP inhibitors. We provide a comprehensive, step-by-step protocol for the synthesis of a model inhibitor, "PARPi-G," from this key intermediate. Furthermore, we outline the subsequent in vitro evaluation of the synthesized compound, including PARP1 enzyme inhibition and cancer cell viability assays. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics.
Introduction: The Rationale for Advanced PARP Inhibitor Development
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs). Inhibition of PARP1 in cancer cells with compromised homologous recombination (HR) repair pathways, often due to mutations in BRCA1 or BRCA2 genes, leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately resulting in cell death through a concept known as synthetic lethality.[1][2] Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have received FDA approval for the treatment of various cancers, validating this therapeutic strategy.[1][3]
Despite these successes, the development of new PARP inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms is an ongoing endeavor. The benzamide moiety is a common structural feature in many PARP inhibitors, mimicking the nicotinamide portion of the PARP substrate NAD+.[4] Strategic functionalization of the benzamide scaffold is key to achieving high-affinity binding to the PARP active site.
This compound is an attractive starting material for the synthesis of novel PARP inhibitors due to its unique substitution pattern. The nitro group serves as a precursor to a reactive amine, the fluoro group can be exploited for nucleophilic aromatic substitution, and the bromo group provides a handle for cross-coupling reactions, allowing for extensive diversification of the core structure.
Synthetic Strategy: From this compound to a Tricyclic PARP Inhibitor (PARPi-G)
This section outlines a proposed synthetic route to a novel tricyclic PARP inhibitor, designated "PARPi-G," starting from this compound. The synthetic pathway involves three key transformations:
-
Nitro Group Reduction: Conversion of the nitro group to an aniline derivative.
-
Amide Bond Formation: Coupling of the resulting aniline with a suitable carboxylic acid.
-
Intramolecular Cyclization: Formation of the tricyclic core through a base-catalyzed cyclization.
The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for PARPi-G.
Detailed Experimental Protocols
Synthesis of 3-Amino-5-bromo-4-fluorobenzamide (Intermediate 1)
This protocol describes the selective reduction of the nitro group of this compound to form the corresponding aniline derivative. This transformation is a crucial step in preparing the molecule for subsequent coupling reactions.[5][6]
Materials:
-
This compound (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (NH4Cl) (1.0 eq)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound and ethanol.
-
Prepare a solution of ammonium chloride in water and add it to the flask.
-
Add iron powder to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 3-Amino-5-bromo-4-fluorobenzamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of N-(3-bromo-4-fluoro-5-carbamoylphenyl)-2-fluorobenzamide (Intermediate 2)
This step involves the coupling of the synthesized aniline (Intermediate 1) with 2-fluorobenzoyl chloride to form an amide bond. This is a standard procedure for constructing the core of many bioactive molecules.
Materials:
-
3-Amino-5-bromo-4-fluorobenzamide (1.0 eq)
-
2-Fluorobenzoyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-Amino-5-bromo-4-fluorobenzamide in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Add pyridine to the solution.
-
Slowly add 2-fluorobenzoyl chloride to the reaction mixture via an addition funnel.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(3-bromo-4-fluoro-5-carbamoylphenyl)-2-fluorobenzamide.
-
Confirm the structure of the product by spectroscopic methods.
Synthesis of PARPi-G (Final Product) via Intramolecular Cyclization
This final step involves a base-catalyzed intramolecular nucleophilic aromatic substitution to form the tricyclic core of PARPi-G.[7] The fluoride is displaced by the amide nitrogen to form the new ring.
Materials:
-
N-(3-bromo-4-fluoro-5-carbamoylphenyl)-2-fluorobenzamide (1.0 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-(3-bromo-4-fluoro-5-carbamoylphenyl)-2-fluorobenzamide in DMF.
-
Add potassium carbonate to the solution.
-
Heat the reaction mixture to 120-140°C and stir for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final compound, PARPi-G.
-
Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.
In Vitro Evaluation of PARPi-G
The following protocols describe standard assays to determine the biological activity of the newly synthesized PARP inhibitor.
PARP1 Inhibition Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC50) of PARPi-G against PARP1 enzyme activity.[8]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARPi-G (test compound)
-
Olaparib (positive control)
-
PARP assay buffer
-
Developer reagent
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of PARPi-G and Olaparib in DMSO. Further dilute in PARP assay buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
PARP assay buffer
-
Activated DNA
-
Test compound (PARPi-G), positive control (Olaparib), or vehicle control (DMSO)
-
Recombinant PARP1 enzyme
-
-
Reaction Initiation: Add β-NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Add the developer reagent to each well.
-
Measurement: After a 15-minute incubation with the developer, measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 528 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay) in BRCA-deficient Cancer Cells
This assay assesses the cytotoxic effect of PARPi-G on cancer cells with and without BRCA mutations to evaluate its synthetic lethal potential.
Materials:
-
BRCA1-deficient human cancer cell line (e.g., MDA-MB-436)
-
BRCA-proficient human cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
PARPi-G
-
MTS reagent
-
96-well clear cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the BRCA-deficient and BRCA-proficient cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of PARPi-G for 72 hours.
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values for each cell line.
The workflow for the in vitro evaluation is summarized below.
Caption: In vitro evaluation workflow for PARPi-G.
Data Presentation
The results from the in vitro assays should be summarized in a clear and concise manner.
Table 1: PARP1 Inhibitory Activity of PARPi-G
| Compound | PARP1 IC50 (nM) |
| PARPi-G | Experimental Value |
| Olaparib | Experimental Value |
Table 2: Cytotoxicity of PARPi-G in Cancer Cell Lines
| Cell Line | BRCA Status | IC50 (µM) |
| MDA-MB-436 | BRCA1-deficient | Experimental Value |
| MDA-MB-231 | BRCA-proficient | Experimental Value |
Conclusion
This compound represents a highly valuable and strategically functionalized starting material for the synthesis of novel PARP inhibitors. The described synthetic pathway provides a robust method for accessing a unique tricyclic core structure. The subsequent in vitro evaluation protocols offer a clear framework for characterizing the biological activity of these newly synthesized compounds. This application note serves as a comprehensive guide for researchers aiming to expand the landscape of PARP inhibitor therapeutics.
References
-
Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health (NIH). Available at: [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Institutes of Health (NIH). Available at: [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. Available at: [Link]
-
Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. Available at: [Link]
-
Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. National Institutes of Health (NIH). Available at: [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health (NIH). Available at: [Link]
-
Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Docslib. Available at: [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Royal Society of Chemistry. Available at: [Link]
-
Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. ResearchGate. Available at: [Link]
-
Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. National Institutes of Health (NIH). Available at: [Link]
-
Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer. Wiley Online Library. Available at: [Link]
-
BRD4 Inhibition Is Synthetic Lethal with PARP Inhibitors through the Induction of Homologous Recombination Deficiency. PubMed. Available at: [Link]
Sources
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 Inhibition Is Synthetic Lethal with PARP Inhibitors through the Induction of Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-fluoro-5-nitrobenzamide
Welcome to the technical support guide for the synthesis of 3-Bromo-4-fluoro-5-nitrobenzamide. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthetic transformation. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and improve yield, purity, and reproducibility.
The final step in this synthesis, the conversion of 3-Bromo-4-fluoro-5-nitrobenzoic acid to its corresponding primary amide, is a critical transformation. While seemingly straightforward, this amidation is often plagued by issues stemming from the inherent reactivity of the starting materials and intermediates. This guide focuses primarily on overcoming the hurdles in this final amidation step.
Troubleshooting Guide: The Amidation Step
This section addresses specific experimental failures you may encounter.
Question 1: My reaction yield is very low, or I've recovered mostly unreacted starting material (3-Bromo-4-fluoro-5-nitrobenzoic acid). What went wrong?
Answer:
This is the most common issue, and it typically points to one of two root causes: inefficient activation of the carboxylic acid or premature quenching of the reactive intermediate.
-
Causality 1: Ineffective Carboxylic Acid Activation. The direct reaction between a carboxylic acid and an amine (or ammonia) is thermodynamically favorable but kinetically slow. This is due to a rapid acid-base reaction that forms a stable ammonium carboxylate salt, deactivating the amine nucleophile and reducing the electrophilicity of the carbonyl carbon.[1][2] Heating this salt to high temperatures (>100-150°C) can drive off water to form the amide, but this is often impractical and can lead to decomposition of sensitive substrates.[2][3]
-
Causality 2: Hydrolysis of the Activated Intermediate. The most reliable method for this amidation involves converting the carboxylic acid to a highly reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4] This intermediate is extremely sensitive to moisture. Any water present in the solvent, reagents, or glassware will rapidly hydrolyze the acid chloride back to the starting carboxylic acid, halting the reaction.
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system).
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Optimize Acid Chloride Formation:
-
Reagent Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.5 equivalents of SOCl₂) to account for any trace moisture.[4]
-
Catalysis: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF). DMF reacts with the chlorinating agent to form the Vilsmeier reagent in situ, which is a more potent activating species and can significantly accelerate the formation of the acid chloride.[4]
-
Temperature and Time: While some acid chloride formations proceed at room temperature, gentle heating (e.g., 40-60°C) may be required to ensure complete conversion.[4]
-
Confirmation of Conversion: Before adding your ammonia source, you can confirm the complete conversion of the carboxylic acid. Carefully take a small aliquot from the reaction, quench it with anhydrous methanol, and analyze the resulting mixture by TLC or LC-MS. The appearance of the methyl ester and the disappearance of the starting acid spot indicate a complete reaction.
-
-
Controlled Addition of Amine: Once the acid chloride is formed, cool the reaction mixture (e.g., to 0°C) before slowly adding the ammonia source (e.g., a solution of ammonia in an organic solvent or ammonium hydroxide). This controlled addition minimizes side reactions and exothermic events.
Question 2: My final product is contaminated with a high-molecular-weight impurity and is difficult to purify. What is this side product?
Answer:
The likely culprit is the symmetrical acid anhydride, formed by the reaction of the activated acid chloride intermediate with a molecule of the unreacted 3-Bromo-4-fluoro-5-nitrobenzoic acid.
-
Mechanism of Formation:
-
R-COOH + SOCl₂ → R-COCl (Acid Chloride Formation)
-
R-COCl + R-COOH → (R-CO)₂O + HCl (Anhydride Formation)
-
This side reaction becomes significant if the conversion to the acid chloride is slow or incomplete before the reaction mixture is heated or left for an extended period.
Solutions:
-
Ensure Full Conversion to Acid Chloride: As detailed in the previous question, confirming the complete consumption of the starting carboxylic acid before proceeding is the best way to prevent anhydride formation. The use of catalytic DMF can help drive this initial step to completion.[4]
-
Purification Strategy: If the anhydride has formed, it can often be removed during the workup. Anhydrides are generally more susceptible to hydrolysis than amides. A mild aqueous basic wash (e.g., with a saturated solution of sodium bicarbonate) can help hydrolyze the anhydride back to the water-soluble carboxylate salt, which can then be separated in the aqueous layer. Be cautious, as overly harsh basic conditions could potentially lead to hydrolysis of the desired amide product.
Question 3: The reaction mixture turned dark brown or black, and I isolated a complex mixture of products (tar). Why did this happen?
Answer:
The formation of dark-colored byproducts or "tar" often indicates decomposition. The starting material contains multiple electron-withdrawing groups (-NO₂, -Br, -F, -COOH), making the aromatic ring electron-deficient and potentially susceptible to certain degradation pathways, especially at elevated temperatures.
Potential Causes & Solutions:
-
Excessive Heat: The acid chloride formation step, if heated too aggressively or for too long, can cause decomposition. Similarly, direct high-temperature amidation of the carboxylic acid is a common cause of tarring.
-
Solution: Use the mildest conditions possible. For the acid chloride route, perform the reaction at room temperature or with gentle warming (40-60°C) and monitor it closely.[4] Avoid temperatures above 80°C unless absolutely necessary.
-
-
Impure Starting Materials: Impurities in the starting 3-Bromo-4-fluoro-5-nitrobenzoic acid can act as catalysts for decomposition.
-
Solution: Ensure the purity of your starting material using techniques like recrystallization and confirm its identity and purity via NMR and melting point analysis.
-
-
Strongly Basic Conditions: While a base is needed to neutralize the HCl generated during the reaction of the acid chloride with ammonia, using a very strong base or excess base at elevated temperatures can lead to side reactions on the electron-deficient aromatic ring.
-
Solution: Use a non-nucleophilic tertiary amine like triethylamine (Et₃N) as the acid scavenger.[4] Add it slowly at a reduced temperature (0°C) and use only a slight excess (e.g., 2.2 equivalents for the reaction with an amine salt, or 1.1 equivalents for a neutral amine).
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues in the amidation step.
Sources
Technical Support Center: Troubleshooting Byproducts in the Synthesis of 3-Bromo-4-fluoro-5-nitrobenzamide
Introduction for the Modern Researcher
Welcome to the technical support guide for the synthesis of 3-Bromo-4-fluoro-5-nitrobenzamide. This molecule, while not a final product in itself, serves as a critical building block in the development of complex pharmaceutical agents and agrochemicals. Its synthesis is a multi-step process involving challenging electrophilic aromatic substitutions where precise control over regioselectivity and reaction conditions is paramount. The presence of three distinct functional groups—halogens, a nitro group, and an amide—on the benzene ring makes the system susceptible to several side reactions.
This guide is designed to move beyond simple procedural outlines. It aims to provide you, the research scientist, with the causal logic behind potential byproduct formation and to equip you with robust troubleshooting strategies. We will delve into the mechanistic underpinnings of common issues, offering field-proven insights to help you optimize your reaction outcomes, ensure the purity of your intermediate, and accelerate your research timeline.
Section 1: Plausible Synthetic Pathways & Critical Junctures for Byproduct Formation
The synthesis of this compound typically proceeds through the functionalization of a simpler aromatic precursor. The exact sequence of nitration, bromination, and amidation dictates the potential isomeric impurities and side products. A common and logical pathway involves the nitration and subsequent bromination of a 4-fluorobenzoic acid derivative, followed by conversion to the final amide. Each step is a critical juncture where impurities can arise.
Technical Support Center: Optimizing Reaction Temperature for 3-Bromo-4-fluoro-5-nitrobenzamide Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-Bromo-4-fluoro-5-nitrobenzamide. Temperature is a critical parameter in this multi-step synthesis, directly influencing reaction kinetics, regioselectivity, and the impurity profile. Mismanagement of reaction temperature can lead to low yields, difficult purifications, or, in the case of nitroaromatic compounds, significant safety hazards.[1][2] This document provides field-proven insights and systematic approaches to troubleshooting and optimizing this crucial variable.
Section 1: Core Principles of Temperature in Aromatic Synthesis
Optimizing temperature is fundamentally a balancing act between reaction rate and selectivity. According to the Arrhenius equation, reaction rates increase exponentially with temperature. However, higher temperatures can also accelerate undesirable side reactions, leading to impurity formation or decomposition of starting materials and products.
For the synthesis of a polysubstituted aromatic ring like this compound, temperature control is paramount during the electrophilic aromatic substitution steps (e.g., bromination or nitration). The directing effects of the existing substituents can be overcome at elevated temperatures, leading to the formation of undesired regioisomers. Furthermore, nitroaromatic compounds possess inherent thermal instability and can undergo exothermic decomposition, which poses a significant safety risk if not properly managed.[1][3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting temperature for the bromination of a fluoro-nitro-aromatic precursor?
A1: Based on analogous preparations, a conservative starting temperature range is between 15 °C and 35 °C . For instance, the bromination of 4-fluoronitrobenzene to yield 3-bromo-4-fluoronitrobenzene has been optimized at 15 °C.[4] Another synthesis involving the bromination of a trifluoromethyl-substituted nitrobenzene proceeded effectively at 35 °C.[5] Starting in this lower range allows for controlled initiation of the reaction, which can then be gently warmed if the conversion rate is too slow as monitored by HPLC or TLC.
Q2: How does temperature influence the amidation step from the corresponding carboxylic acid?
A2: The conversion of the parent carboxylic acid (3-Bromo-4-fluoro-5-nitrobenzoic acid) to the benzamide is typically an activation-coupling sequence. If using an acid chloride intermediate formed with thionyl chloride or oxalyl chloride, the initial activation step is often performed at room temperature or slightly elevated temperatures (40-60 °C) to ensure complete formation of the acid chloride. The subsequent addition of the amine (e.g., ammonia or an ammonium salt) is often exothermic and should be controlled at a lower temperature (0-25 °C) to prevent side reactions. A study on the synthesis of various benzamides from 3-bromo-5-nitrobenzoic acid using thionyl chloride was successfully conducted at room temperature.[6]
Q3: What are the visual or analytical signs of thermal decomposition?
A3: A primary visual indicator of decomposition is a significant and often rapid darkening of the reaction mixture, turning from a pale yellow or light brown to a dark brown, reddish, or black tar-like consistency. Analytically, HPLC analysis will show a decrease in the peak area of both the starting material and the desired product, accompanied by the appearance of multiple new, often broad and poorly resolved, impurity peaks.[7] Gas Chromatography-Mass Spectrometry (GC-MS) may also reveal low molecular weight fragmentation products.
Q4: Can microwave irradiation be used to accelerate the synthesis?
A4: Yes, microwave-assisted synthesis can be a powerful tool for accelerating reactions, including nucleophilic aromatic substitutions that may be part of alternative synthetic routes.[8] However, extreme caution is warranted. Due to the potential for rapid, localized heating, this method significantly increases the risk of a thermal runaway event with nitroaromatic compounds.[1] If considering microwave heating, it is imperative to start with very small-scale experiments, use a dedicated microwave reactor with internal temperature and pressure monitoring, and begin with short exposure times at low power settings.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.
| Problem Encountered | Potential Temperature-Related Cause(s) | Recommended Diagnostic & Corrective Actions |
| Low or No Product Yield | 1. Temperature too low: The activation energy barrier is not being overcome. 2. Temperature too high: The product or starting material is decomposing. | 1. Confirm Reagent Activity: First, ensure all reagents are fresh and active. 2. Incremental Temperature Increase: If no decomposition is observed (see Q3 above), increase the reaction temperature in 10-15 °C increments, holding for 1-2 hours at each new setpoint. Monitor conversion by HPLC.[9] 3. Analyze for Decomposition: If the mixture darkens upon heating, immediately cool the reaction and analyze a sample for signs of decomposition. The optimal temperature may have been overshot. |
| Formation of Multiple Isomers/Impurities | 1. Temperature too high: The reaction is losing regioselectivity, overcoming the directing effects of the ring's substituents. 2. Side Reactions Activated: Higher temperatures enable competing reaction pathways (e.g., dehalogenation, reduction of the nitro group). | 1. Lower the Temperature: Reduce the reaction temperature significantly (e.g., by 20 °C) and allow for a longer reaction time. Kinetic control is often favored at lower temperatures. 2. Confirm Kinetic vs. Thermodynamic Control: Run two parallel reactions, one at a low temperature for a long duration and one at a higher temperature for a shorter duration. Compare the product ratios to determine if the desired product is the kinetic or thermodynamic one. |
| Reaction Stalls Before Completion | 1. Insufficient Thermal Energy: The reaction has reached equilibrium at the current temperature, or the rate has become impractically slow. 2. Reagent Decomposition: A thermally sensitive reagent or catalyst may have degraded over time at the reaction temperature. | 1. Careful Heating: Gently increase the temperature as described for "Low Yield," while carefully monitoring for the appearance of new impurities. 2. Reagent Addition: Consider if a fresh charge of a catalyst or reagent is needed. However, first, cool the mixture before adding, as the addition could be exothermic. |
Section 4: Experimental Protocols
Protocol 1: Temperature Scouting Study for Bromination
This protocol outlines a parallel experiment to efficiently determine the optimal temperature for a key synthesis step, such as the bromination of a precursor like 4-fluoro-3-nitrobenzoic acid.
-
Setup: Arrange five small-scale reaction vessels (e.g., 10 mL vials with stir bars) suitable for heating and cooling.
-
Reagent Preparation: Prepare a stock solution of the starting material and the brominating agent (e.g., N-Bromosuccinimide) in the chosen solvent (e.g., sulfuric acid or acetic acid).
-
Reaction Initiation: Charge each vial with an identical amount of the starting material solution. Place each vial in a separate reaction block or bath pre-set to a different temperature (e.g., 15°C, 25°C, 35°C, 45°C, 55°C).
-
Timed Addition: Add an identical amount of the brominating agent to each vial simultaneously.
-
Monitoring: After a set time (e.g., 2 hours), quench a small, identical aliquot from each reaction into a prepared vial containing a quenching agent (e.g., sodium bisulfite solution).
-
Analysis: Dilute the quenched aliquots appropriately and analyze by HPLC-UV to determine the percentage of starting material consumed and the relative purity of the desired product.
-
Data Evaluation: Tabulate the results to identify the temperature that provides the best balance of high conversion and minimal impurity formation.
Protocol 2: Reaction Monitoring by HPLC-UV
This method is suitable for tracking the conversion of starting material to this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example, 30% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm, where benzophenone structures and substituted aromatics typically show strong absorbance.[10]
-
Sample Preparation: Quench a small aliquot (approx. 50 µL) of the reaction mixture in 1 mL of 50:50 acetonitrile/water. Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC system.[7]
Section 5: Visual Workflow
Diagram 1: Troubleshooting Temperature-Related Issues
Caption: A decision tree for troubleshooting temperature issues in synthesis.
References
- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. NATIONAL BUREAU OF STANDARDS GAITHERSBURG MD CHEMICAL KINETICS DIV.
- Kao, C. (n.d.).
- Tsang, W. (1986).
- Buczkowski, D., et al. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc.
- Ju, K.-S., & Parales, R. E. (2010).
- 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis. (n.d.). ChemicalBook.
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2,3,4-Trichlorobenzenethiol. (n.d.). Benchchem.
- Optimization of reaction temperature and time. (n.d.).
- Table 1 Optimization of the nucleophilic aromatic substitution reaction. (n.d.).
- Synthesis of 3-bromo-4-fluoronitrobenzene. (n.d.).
- Directed nucleophilic aromatic substitution reaction. (n.d.). RSC Publishing.
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitutions on Polychlorin
- Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. (n.d.).
- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.).
- How to synthesize 4-bromo-3-nitrobenzoic acid from benzene?
- Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.
- 3-Bromo-4-chloro-5-fluoro-N-isobutylbenzamide. (n.d.). PubChem.
- Synthesis routes of 3-Bromo-4-fluorobenzaldehyde. (n.d.). Benchchem.
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.
- Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions. (n.d.). Benchchem.
Sources
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Bromo-4-fluoro-5-nitrobenzamide
Welcome to the technical support guide for 3-Bromo-4-fluoro-5-nitrobenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar molecules. This compound is a key building block in pharmaceutical synthesis, valued for its trifunctional substitution pattern which allows for diverse chemical transformations. However, its unique electronic and structural characteristics present specific challenges during purification.
This guide provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you achieve optimal purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, commonly encountered problems during the purification of this compound. Each issue is analyzed by potential cause, followed by actionable, step-by-step solutions.
Issue 1: Crude Product is a Persistent Oil or Waxy Solid, Refusing to Crystallize
Question: My reaction work-up yields a sticky oil instead of the expected solid product. How can I induce crystallization and purify it?
-
Potential Causes:
-
Residual Solvent: Trace amounts of reaction solvents (e.g., DMF, DMSO) or extraction solvents can plasticize the product, preventing the formation of a crystal lattice.
-
Impurity-Induced Melting Point Depression: The presence of unreacted starting materials or side-products can significantly lower the melting point of the mixture, resulting in an oil at room temperature.
-
Suboptimal pH: If the work-up involved an aqueous wash, the pH might not be optimal for the neutral amide, potentially leaving it partially ionized or retaining acidic/basic impurities.
-
-
Recommended Solutions:
-
Trituration: This is the most effective first step.
-
Protocol: Place the oil/waxy solid in a flask. Add a small volume of a solvent in which the desired product is expected to be poorly soluble, but the impurities are soluble (e.g., cold hexanes, diethyl ether, or a 1:1 mixture).
-
Using a glass rod, vigorously scratch the inside surface of the flask below the solvent level. This creates nucleation sites for crystallization.
-
Stir or sonicate the resulting slurry for 15-30 minutes.
-
Collect the resulting solid by vacuum filtration, washing with a small amount of the cold trituration solvent.
-
-
High-Vacuum Drying: Before attempting trituration or recrystallization, ensure all volatile solvents are removed by placing the crude product under a high vacuum for several hours.
-
pH Adjustment & Re-extraction: If acidic (e.g., 3-bromo-4-fluoro-5-nitrobenzoic acid) or basic impurities are suspected, dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid (e.g., 5% HCl), a dilute base (e.g., 5% NaHCO₃), and finally with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Issue 2: Low Recovery or No Crystallization After Recrystallization Attempt
Question: I performed a recrystallization, but my yield was extremely low, or the compound oiled out upon cooling. What went wrong?
-
Potential Causes:
-
Excessive Solvent: The most common cause of low recovery is using too much solvent to dissolve the crude product.[1] The compound remains in the mother liquor even after cooling.
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solvating power for the compound even at low temperatures, or the compound's solubility curve in that solvent may not be steep enough.
-
Cooling Too Rapidly: Rapidly crashing the solution from boiling to an ice bath can trap impurities and lead to the formation of an amorphous precipitate or oil rather than pure crystals.[2]
-
-
Recommended Solutions:
-
Minimize Hot Solvent: During recrystallization, add the hot solvent in small portions, just until the solid fully dissolves.[2] This ensures the solution is saturated at high temperature, maximizing recovery upon cooling.
-
Systematic Solvent Screening: If a standard solvent like ethanol fails, perform a small-scale solvent screen. Test solubility in various hot and cold solvents to find one with high solubility when hot and low solubility when cold.
-
Employ Slow Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. This is critical for the formation of well-ordered, pure crystals. Once at room temperature, cooling can be completed in an ice bath to maximize the yield.[1][2]
-
Issue 3: Persistent Yellow Coloration in the Final Product
Question: My final product is a pale yellow powder, but I need a pure white or off-white solid. How can I remove the color?
-
Potential Causes:
-
Nitroaromatic Impurities: Many nitroaromatic compounds are inherently yellow.[3] Trace amounts of highly colored impurities, possibly from side-reactions or degradation, can discolor the bulk material.
-
Oxidation/Degradation: The compound may undergo slight degradation upon exposure to heat, light, or incompatible reagents (e.g., acidic silica gel during chromatography).
-
-
Recommended Solutions:
-
Activated Carbon Treatment: This is a classic and effective decolorization technique.
-
Protocol: Dissolve the impure benzamide in a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol, isopropanol).
-
Allow the solution to cool slightly below its boiling point and add a very small amount of activated carbon (typically 1-2% of the solute's weight).
-
Gently boil the mixture for 5-10 minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.[2]
-
Allow the clarified filtrate to cool slowly to crystallize the decolorized product.
-
-
Flash Chromatography: If decolorization by carbon is insufficient, the colored impurities may have polarities similar to the product. Flash chromatography over a short plug of silica gel can be effective. See the protocol in the FAQ section.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: For most laboratory-scale purifications where the crude purity is >85%, recrystallization is the method of choice due to its efficiency, scalability, and cost-effectiveness.[4][5] Ethanol or isopropanol are excellent starting solvents. For highly impure mixtures (<85% purity) or those containing impurities with very similar solubility profiles, flash column chromatography is recommended.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase such as acetonitrile/water is typically effective.[6] Detection by UV at 254 nm is suitable for the aromatic system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure and identifying proton-bearing impurities. ¹⁹F NMR is also highly valuable for detecting any fluorine-containing isomers or impurities.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are powerful for identifying the mass of the parent compound and any impurities, helping to elucidate their structures.[5][]
-
Melting Point: A sharp melting point that is close to the literature value is a strong indicator of high purity.
Q3: My compound appears to be degrading on a silica gel column. What can I do?
A3: This is a known issue with certain classes of compounds on standard silica gel, which is inherently acidic. The combination of the amide functional group and the electron-withdrawing substituents can make the molecule susceptible to hydrolysis or strong adsorption.
-
Use Deactivated Silica: You can purchase commercially available neutral silica gel.
-
Buffer the Mobile Phase: Add a small amount of a volatile base, such as 0.1-1% triethylamine, to your eluent (e.g., Hexane/Ethyl Acetate).[4] This will neutralize the acidic sites on the silica, preventing streaking and on-column degradation. Remember to co-evaporate the triethylamine with a solvent like toluene after pooling the fractions.
Q4: What are the primary impurities I should expect from the synthesis?
A4: The impurity profile depends on the synthetic route. A common synthesis involves the amidation of 3-bromo-4-fluoro-5-nitrobenzoic acid.[8]
-
Unreacted Starting Material: The most common impurity is the starting carboxylic acid (3-bromo-4-fluoro-5-nitrobenzoic acid).[9] This can be removed with a basic wash (e.g., NaHCO₃ solution) during the work-up.
-
Isomeric Impurities: If the precursor, 4-fluoro-nitrobenzene, was brominated to make the benzoic acid, there is a possibility of carrying over small amounts of other brominated isomers.[10] These are often difficult to remove by recrystallization and may require chromatography.
-
Hydrolysis Product: The benzamide can hydrolyze back to the carboxylic acid if exposed to harsh acidic or basic conditions, especially at elevated temperatures.
Q5: How should I properly handle and store purified this compound?
A5: As a halogenated nitroaromatic compound, proper safety and storage protocols are essential.
-
Handling: Always handle the compound in a well-ventilated fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Avoid inhalation of dust and direct skin contact.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark location.[14] Keep it segregated from strong oxidizing agents, bases, and reactive chemicals.[12] Nitroaromatic compounds can be thermally sensitive and should be kept away from heat sources.[3][15]
Visualized Workflows and Data
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification strategy.
Recrystallization Solvent Selection Guide
The choice of solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for the compound when hot and low solubility when cold.
| Solvent | Boiling Point (°C) | Solubility of this compound | Comments |
| Ethanol | 78 | Hot: High Cold: Low | Excellent general-purpose choice. Forms good crystals upon slow cooling. |
| Isopropanol | 82 | Hot: High Cold: Low | Similar to ethanol, slightly less volatile. Good alternative. |
| Acetonitrile | 82 | Hot: High Cold: Moderate | Can be effective, but may result in slightly higher losses in the mother liquor.[4] |
| Ethyl Acetate | 77 | Hot: Very High Cold: Moderate-High | Generally too good a solvent for single-solvent recrystallization; better as the polar component in a co-solvent system (e.g., with hexanes). |
| Toluene | 111 | Hot: Moderate Cold: Very Low | Useful for larger scales; its high boiling point can effectively dissolve stubborn impurities. |
| Water | 100 | Hot: Insoluble Cold: Insoluble | Not suitable as a primary solvent but can be used as an anti-solvent with a miscible solvent like ethanol or acetone. |
Experimental Protocols
Protocol 1: Standard Recrystallization from Ethanol
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar. In a separate beaker, heat ~20 mL of ethanol on a hot plate to a gentle boil.
-
Saturation: Carefully add the hot ethanol to the Erlenmeyer flask in small portions (~1-2 mL at a time) while stirring. Continue adding just enough hot ethanol to fully dissolve the crude solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, wait 30 seconds, and add ~20 mg of activated carbon. Return to the hot plate and gently boil for 5 minutes.
-
Hot Filtration (Optional): If carbon was added, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol (~2-3 mL).
-
Drying: Continue to draw air through the crystals on the funnel for several minutes. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at low heat (<40 °C).
Protocol 2: Flash Column Chromatography
-
Column Packing: Select an appropriately sized silica gel column. Pack the column using a slurry method with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude material (~500 mg) in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add ~1 g of silica gel and concentrate the solution onto the silica to create a dry powder. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Monitor the eluate by TLC.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired compound. The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
- Tsang, W. (n.d.).
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems.
- ASM Journals. (n.d.).
- BenchChem. (n.d.). Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial Benzamide, N,N,4-trimethyl-.
- CSWAB.org. (n.d.).
- ResearchGate. (2020).
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- BenchChem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
- Prudent Practices in the Labor
- Dolly Corporation. (2025).
- Contemporary Daguerreotypes. (2015). Storing & Handling Bromine.
- YouTube. (2024).
- BOC Sciences. (n.d.).
- ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene.
- YouTube. (2007).
- BenchChem. (n.d.).
- ResearchGate. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.
- Scimplify. (n.d.). 3-Bromo-4-fluoro-5-nitrobenzoic acid (CAS NO : 1290117-21-3).
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- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. LCSS: BROMINE [web.stanford.edu]
- 12. dollycorporation.com [dollycorporation.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Contemporary DaguerreotypesStoring & Handling Bromine | Contemporary Daguerreotypes [cdags.org]
- 15. apps.dtic.mil [apps.dtic.mil]
stability issues of 3-Bromo-4-fluoro-5-nitrobenzamide under different conditions
Welcome to the technical support center for 3-Bromo-4-fluoro-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stability issues you may encounter during your experiments.
Introduction
This compound is a highly functionalized aromatic compound with potential applications in medicinal chemistry and materials science. Its reactivity is dictated by the interplay of its substituents: a bromo and a fluoro group, a deactivating nitro group, and a benzamide moiety. Understanding the stability of this molecule under various experimental conditions is crucial for obtaining reliable and reproducible results. This guide provides a structured approach to identifying and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound can be categorized as follows:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is susceptible to attack by nucleophiles, with the fluoro group being more prone to displacement than the bromo group.
-
Hydrolysis: The benzamide functional group can undergo hydrolysis under acidic or basic conditions.
-
Photostability: Nitroaromatic compounds can be sensitive to light, potentially leading to degradation.
-
Thermal Stability: The presence of a nitro group may lower the thermal decomposition temperature of the molecule.
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Protect from light and moisture. Long-term storage at refrigerated temperatures (2-8 °C) is advisable.
Q3: Is this compound compatible with all common solvents?
A3: While soluble in many common organic solvents, care should be taken with nucleophilic solvents (e.g., methanol, ethanol) especially at elevated temperatures, as they could potentially participate in SNAr reactions. Protic solvents may also facilitate amide hydrolysis under certain pH conditions. Aprotic solvents like THF, DMF, and DMSO are generally suitable for short-term experimental use.
Q4: I am seeing an unexpected impurity in my reaction mixture. What could be the cause?
A4: An unexpected impurity could arise from several sources:
-
Degradation of the starting material: If the compound has been stored improperly, it may have degraded.
-
Reaction with nucleophiles: If your reaction mixture contains nucleophiles, you may be observing a product of SNAr.
-
Hydrolysis: If your reaction is run in the presence of acid or base, the benzamide may be hydrolyzing to the corresponding benzoic acid.
-
Photodegradation: If the reaction is exposed to light for an extended period, photodegradation products may form.
Troubleshooting Guide
This section provides a more detailed breakdown of potential stability issues and how to address them.
Issue 1: Suspected Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Formation of a new product with a different halogen substitution pattern (e.g., loss of fluorine).
-
Lower than expected yield of the desired product.
-
Complex reaction mixture upon analysis (e.g., by LC-MS or NMR).
Root Cause Analysis:
The aromatic ring of this compound is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. The fluorine atom is a better leaving group in SNAr reactions than bromine because its high electronegativity stabilizes the intermediate Meisenheimer complex, which is the rate-determining step.[3]
Solutions:
-
Choice of Nucleophile: Be mindful of the nucleophilicity of the reagents in your reaction. Avoid strong, hard nucleophiles if SNAr is not the desired reaction.
-
Temperature Control: Run your reaction at the lowest possible temperature to minimize unwanted side reactions.
-
Solvent Selection: Use aprotic, non-nucleophilic solvents.
-
Protecting Groups: If the amide nitrogen is deprotonated, it can become a powerful intramolecular nucleophile. Consider protecting the amide if necessary.
Issue 2: Amide Hydrolysis
Symptoms:
-
Presence of 3-bromo-4-fluoro-5-nitrobenzoic acid in your product.
-
A shift in the pH of your reaction mixture.
-
Poor recovery of your amide product.
Root Cause Analysis:
The benzamide functional group is susceptible to both acid- and base-catalyzed hydrolysis. While generally stable in dilute aqueous solutions, prolonged exposure to strong acids or bases, especially at elevated temperatures, will lead to the formation of the corresponding carboxylic acid and ammonia.[4][5]
Solutions:
-
pH Control: Maintain a neutral pH if possible. If the reaction requires acidic or basic conditions, use the mildest conditions and shortest reaction times necessary.
-
Temperature Management: Perform the reaction at a lower temperature to reduce the rate of hydrolysis.
-
Work-up Procedure: During aqueous work-up, minimize the time the compound is in contact with acidic or basic solutions. Neutralize the solution promptly.
Issue 3: Photodegradation
Symptoms:
-
Discoloration of the solid compound or solutions upon exposure to light.
-
Appearance of new, often colored, impurities.
-
Inconsistent results from experiments conducted under different lighting conditions.
Root Cause Analysis:
Nitroaromatic compounds can absorb UV-Vis light, leading to photochemical reactions. The degradation pathways can be complex, potentially involving the reduction of the nitro group or other rearrangements.[6]
Solutions:
-
Light Protection: Store the compound in an amber vial or a container protected from light.
-
Experimental Setup: Conduct reactions in flasks wrapped in aluminum foil or in a light-protected environment.
-
Minimize Exposure: Prepare solutions fresh and minimize their exposure to ambient light.
Issue 4: Thermal Instability
Symptoms:
-
Decomposition of the compound upon heating (e.g., during melting point determination or high-temperature reactions).
-
Gas evolution.
-
Inconsistent analytical results from techniques that use high temperatures (e.g., gas chromatography).
Root Cause Analysis:
Nitro-containing compounds can be thermally unstable and may decompose exothermically.[7][8] The decomposition temperature can be influenced by the presence of other functional groups and impurities. Thermal decomposition can lead to the release of gases such as NOx and HBr.[9][10]
Solutions:
-
Temperature Limits: Avoid heating the compound to unnecessarily high temperatures. If a reaction requires heat, carefully determine the decomposition temperature using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
-
Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative thermal decomposition pathways.
-
Scale-up Precautions: Be cautious when scaling up reactions that require heating, as heat dissipation becomes less efficient.
Experimental Protocols for Stability Assessment
For definitive stability data on this compound, a forced degradation study is recommended.[11][12][13][14]
Protocol 1: Hydrolytic Stability Assessment
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
At time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
At the same time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of water.
-
Incubate at 60 °C for 24 hours.
-
Take aliquots at the specified time points for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see below).
Protocol 2: Photostability Assessment
-
Sample Preparation:
-
Place a thin layer of the solid compound in a clear glass container.
-
Prepare a solution of the compound (e.g., 1 mg/mL in acetonitrile) in a clear glass container.
-
-
Exposure: Expose the samples to a light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After a defined period of exposure, analyze the solid and solution samples by HPLC and compare them to the protected control samples.
Protocol 3: Thermal Stability Assessment
-
Solid State:
-
Place a sample of the solid compound in an oven at a set temperature (e.g., 80 °C) for a defined period.
-
Analyze the sample by HPLC and compare it to a sample stored at room temperature.
-
-
Solution State:
-
Prepare a solution of the compound in a suitable solvent.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period.
-
Analyze the sample by HPLC and compare it to a solution stored at room temperature.
-
Analytical Method: Stability-Indicating HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Validation: The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Data Presentation
Table 1: Potential Degradation Products
| Stress Condition | Potential Degradation Product | Structure |
| Acid/Base Hydrolysis | 3-Bromo-4-fluoro-5-nitrobenzoic acid | Br(C6H2F)(NO2)COOH |
| Nucleophilic Attack (e.g., by RO-) | 3-Bromo-4-alkoxy-5-nitrobenzamide | Br(C6H2(OR))(NO2)CONH2 |
| Photodegradation | Complex mixture, potentially including reduced nitro group | Br(C6H2F)(NH2)CONH2 |
| Thermal Degradation | Complex mixture, potential for decarboxylation if hydrolyzed | - |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. echemi.com [echemi.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 4. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cetjournal.it [cetjournal.it]
- 10. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. medcraveonline.com [medcraveonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-4-fluoro-5-nitrobenzamide Synthesis
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for the synthesis of 3-Bromo-4-fluoro-5-nitrobenzamide. This guide is designed to provide in-depth, experience-based insights to help you navigate the common challenges and optimize the outcomes of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: I am observing a low yield in my final this compound product. What are the likely causes?
Low yields can stem from several stages of the synthesis. The most common culprits are incomplete nitration of the starting material, hydrolysis of the acyl chloride intermediate, and product loss during workup and purification.[1]
-
Incomplete Nitration: The nitration of 3-bromo-4-fluorobenzoic acid requires strong acidic conditions to generate the nitronium ion (NO₂⁺) electrophile.[2] Insufficient acid concentration or low reaction temperatures can lead to an incomplete reaction, leaving unreacted starting material.
-
Hydrolysis of the Acyl Chloride: The conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, creates a highly reactive intermediate. This acyl chloride can readily react with any moisture present in the reaction setup to hydrolyze back to the carboxylic acid, thus reducing the amount of intermediate available for amidation.[3][4] It is crucial to use anhydrous solvents and reagents and ensure all glassware is thoroughly dried.[3]
-
Product Loss During Workup: The purification process, especially recrystallization, can lead to significant product loss if the solvent system is not optimized.[5] Additionally, during aqueous washes, the pH must be carefully controlled to prevent the product from dissolving.[1]
Q2: My reaction to form the benzamide from the acyl chloride seems to be stalling or is incomplete. How can I drive it to completion?
This issue often points to problems with the nucleophilicity of the ammonia or amine source or the deactivation of the amine by acid generated during the reaction.
-
Protonation of the Amine: The reaction of an acyl chloride with ammonia or an amine generates hydrochloric acid (HCl).[4] This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] To prevent this, the reaction is typically run with an excess of the amine or in the presence of a non-nucleophilic base like pyridine or triethylamine to act as an HCl scavenger.[4]
-
Reaction Conditions: While the reaction is often exothermic, gentle warming after the initial reaction has subsided can sometimes help drive it to completion.[1] However, excessive heat can lead to side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is recommended to determine the optimal reaction time.
Q3: I am struggling with the purification of the final product. It's oily and won't crystallize, or it's contaminated with a sparingly soluble white solid.
Purification of aromatic amides can be challenging due to their polarity and potential for hydrogen bonding.
-
Oily Product: An oily product that resists crystallization can sometimes be induced to solidify by trituration with a non-polar solvent like hexane.[1] Seeding the oil with a small crystal of the pure product, if available, can also initiate crystallization.[1] If these methods fail, column chromatography may be necessary.[5]
-
Contamination with a White Solid: A common contaminant is the unreacted carboxylic acid starting material, which can result from the hydrolysis of the acyl chloride intermediate.[3] This acidic impurity can often be removed by washing the crude product with a dilute solution of sodium bicarbonate. The carboxylic acid will be converted to its water-soluble sodium salt and removed in the aqueous layer.[3]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis, incorporating best practices to mitigate common issues.
Step 1: Nitration of 3-Bromo-4-fluorobenzoic acid
The initial step involves the electrophilic aromatic substitution of 3-bromo-4-fluorobenzoic acid to introduce a nitro group.
Caption: Workflow for the nitration of 3-bromo-4-fluorobenzoic acid.
Methodology:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 3-Bromo-4-fluorobenzoic acid to a cold mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Maintain the temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate out. Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry the solid under vacuum.
Step 2: Conversion to 3-Bromo-4-fluoro-5-nitrobenzoyl chloride
The carboxylic acid is converted to the more reactive acyl chloride.
Methodology:
-
To the dried 3-Bromo-4-fluoro-5-nitrobenzoic acid, add an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[6]
-
Gently reflux the mixture for 2-3 hours. The reaction should be carried out in a fume hood as SO₂ and HCl gases are evolved.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-Bromo-4-fluoro-5-nitrobenzoyl chloride is typically used in the next step without further purification.
Step 3: Amidation to this compound
The final step is the reaction of the acyl chloride with ammonia.
Caption: Workflow for the amidation of 3-bromo-4-fluoro-5-nitrobenzoyl chloride.
Methodology:
-
Dissolve the crude 3-Bromo-4-fluoro-5-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Slowly add this solution dropwise to a vigorously stirred, concentrated aqueous solution of ammonia. The reaction is highly exothermic, and a precipitate will form.[7]
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.
-
Filter the solid product, wash it with a small amount of cold water, and then with a cold non-polar solvent like hexane to remove non-polar impurities.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.[5]
Troubleshooting Decision Tree
This diagram provides a logical pathway for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Quantitative Data Summary
| Parameter | Step 1: Nitration | Step 2: Acyl Chloride Formation | Step 3: Amidation |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ | Thionyl chloride (SOCl₂), DMF (cat.) | Conc. NH₄OH |
| Temperature | 0-5 °C | Reflux (approx. 76 °C) | 0 °C to Room Temp. |
| Reaction Time | 2-4 hours | 2-3 hours | 30-60 minutes |
| Typical Yield | >90% | Assumed quantitative (used crude) | 60-80% (after purification) |
| Purification | Precipitation and washing | Distillation of excess reagent | Recrystallization |
References
- BenchChem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- BenchChem. (n.d.). Troubleshooting common issues in benzamide synthesis.
- ResearchGate. (2020). What is the best technique for amide purification?.
- Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway.
- Sabila, P. S., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 13(17), 4450–4453.
- Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?.
- OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH).
- Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides.
- GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS.
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
- ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.
- Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis.
- Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
- ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene.
- Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
- Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZALDEHYDE synthesis.
- Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation).
- YouTube. (2018). Halogenation and Nitration reactions.
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- Google Patents. (n.d.). Nitrobenzoic acid amide derivatives - EP0081726B1.
- PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid.
- ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
- The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
- Sigma-Aldrich. (n.d.). 3-Bromo-4-fluorobenzoic acid 95 1007-16-5.
- Chemistry Stack Exchange. (2019). Nitrobenzene - Aromatic Substitution Reactions.
- Google Patents. (n.d.). KR860001389B1 - Method for preparing a natrobenzoic acid amide derivative.
- ResearchGate. (2025). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
Sources
side reactions to avoid with 3-Bromo-4-fluoro-5-nitrobenzamide
Welcome to the dedicated technical support guide for 3-Bromo-4-fluoro-5-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the complexities of working with this versatile but reactive intermediate. Our goal is to empower you to anticipate and mitigate potential side reactions, ensuring the success of your synthetic endeavors.
Introduction: Understanding the Reactivity Profile
This compound is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of four key functional groups: a strongly electron-withdrawing nitro group, two halogen substituents (bromine and fluorine), and a primary amide. The powerful activating effect of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group itself is prone to reduction. The amide and halogen moieties also present specific challenges and opportunities in synthesis. This guide will dissect these reactivities to help you avoid common pitfalls.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
FAQ 1: Nucleophilic Aromatic Substitution (SNAr) - Which Halogen is More Labile?
Question: I am planning a nucleophilic aromatic substitution (SNAr) reaction. Which halogen, bromine or fluorine, will be preferentially displaced?
Answer: In the context of SNAr reactions on electron-deficient rings, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[1][2] Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the anionic intermediate, making the carbon atom more electrophilic and thus accelerating the reaction.[1][3] Therefore, fluorine is generally the more labile leaving group compared to bromine in SNAr reactions, despite bromide being a better leaving group in SN2 reactions.[4][5]
-
To selectively substitute the fluorine: Use milder reaction conditions (e.g., lower temperatures, less reactive nucleophiles).
-
To substitute the bromine: This is more challenging due to the higher reactivity of the fluorine. It may require specialized reagents or a substrate where the fluorine has been replaced or modified.
Troubleshooting Undesired Substitution:
-
Problem: I am observing a mixture of products with substitution at both the fluoro and bromo positions.
-
Solution: Lower the reaction temperature and shorten the reaction time. Consider using a less reactive nucleophile or a milder base.
-
Diagram: SNAr Pathway and Leaving Group Preference
Caption: SNAr pathways on this compound.
FAQ 2: Selective Reduction of the Nitro Group
Question: How can I selectively reduce the nitro group to an amine without causing dehalogenation?
Answer: The reduction of the nitro group in the presence of aryl halides is a common challenge. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can often lead to hydrodehalogenation, cleaving the C-Br and C-F bonds.[6] To avoid this, consider the following chemoselective methods:
-
Metal/Acid Systems: Tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are classic and effective methods for nitro group reduction with good tolerance for halogens.[7]
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst such as Raney Nickel can be a milder alternative to high-pressure hydrogenation.
-
Sodium Borohydride with Catalysts: While NaBH₄ alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced with catalysts like Ni(OAc)₂ or Ni(PPh₃)₄, which can provide good chemoselectivity.[8][9]
| Reagent/System | Typical Conditions | Potential Side Reactions |
| SnCl₂·2H₂O / HCl | Ethanol, reflux | Potential for esterification if ethanol is used as a solvent. |
| Fe / CH₃COOH | Ethanol/Water, reflux | Slower reaction times, requires filtration of iron salts. |
| NaBH₄ / Ni(OAc)₂ | Wet CH₃CN, room temp | Over-reduction if not controlled.[8] |
| H₂ / Raney Ni | Low pressure H₂, RT | Potential for dehalogenation, especially at the C-Br bond. |
FAQ 3: Stability of the Amide Group
Question: Under what conditions is the amide group susceptible to hydrolysis?
Answer: The amide bond is generally robust.[10] However, it can be hydrolyzed to the corresponding carboxylic acid (3-Bromo-4-fluoro-5-nitrobenzoic acid) under harsh conditions.
-
Acidic Hydrolysis: Requires strong acid (e.g., concentrated HCl or H₂SO₄) and elevated temperatures over a prolonged period.
-
Basic Hydrolysis: Requires a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solvent, typically with heating. The reaction proceeds via nucleophilic acyl substitution.[11]
To avoid amide hydrolysis, it is crucial to maintain a neutral or mildly acidic/basic pH during reactions and workups, especially when heating the reaction mixture. If a strong acid or base is required for another transformation, the reaction should be conducted at the lowest possible temperature and for the shortest possible time.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental issues.
Part 2: Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific experimental setup and downstream applications.
Protocol 1: Chemoselective Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amine using tin(II) chloride, a method known for its excellent chemoselectivity in the presence of aryl halides.
Objective: To synthesize 3-Amino-5-bromo-4-fluorobenzamide.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over ice.
-
Basify the mixture with a saturated solution of NaHCO₃ until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution of Fluorine
This protocol describes a general procedure for the SNAr reaction, substituting the fluorine atom with an alcohol nucleophile.
Objective: To synthesize a 4-alkoxy-3-bromo-5-nitrobenzamide derivative.
Materials:
-
This compound
-
Desired alcohol (R-OH)
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic base
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the alcohol (1.2 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC.
-
After completion, cool the reaction and pour it into cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and a non-polar solvent (e.g., hexane) to remove impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
References
- Lejarazo Gómez, E. F., et al. (2013).
- Norris, J. (2018). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. YouTube.
- Westin, J. (n.d.). Reactions of Amides. Jack Westin Organic Chemistry.
- BenchChem. (2025). Common side reactions and byproducts in 2-Nitrobenzamide synthesis.
- LibreTexts. (2022). 16.
- LibreTexts. (2023). 21.8: Chemistry of Amides.
- Chemistry Steps. (n.d.). Amides - Structure and Reactivity.
- Chupakhin, E., et al. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry.
- BenchChem. (2025). 3-Bromo-5-nitrobenzamide | 54321-80-1.
- Wikipedia. (n.d.). Ortho effect.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Norris, J. (2018). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups. YouTube.
- BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
- Zeynizadeh, B., & Rahimi, S. (2012). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry.
- Peng, B., et al. (2019).
- StackExchange. (2013).
- LibreTexts. (2025). 16.
- LibreTexts. (2022). 11.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Organic Chemistry Tutor. (2023).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Lejarazo Gómez, E. F., et al. (2013).
- Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Chinese Chemical Letters. (2019).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). CN1182730A - Reduction dehalogenation reaction for halohydrocarbon under the action of high activity alkali metal hydride.
- Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
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- 10. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 11. jackwestin.com [jackwestin.com]
Technical Support Center: Catalyst Selection for 3-Bromo-4-fluoro-5-nitrobenzamide Reactions
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for reactions involving 3-Bromo-4-fluoro-5-nitrobenzamide. This substrate presents unique challenges and opportunities due to its specific electronic and steric properties. The following troubleshooting guides and FAQs are structured to address common issues encountered during cross-coupling and reduction reactions, providing not just solutions but the underlying chemical logic to empower your experimental design.
Section 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the electronic nature of this compound—specifically the strong electron-withdrawing effects of the nitro and fluoro groups—significantly influences the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with this substrate?
A: The substrate, this compound, is an electron-deficient aryl bromide. While this property facilitates the initial oxidative addition step to the Pd(0) center, it can create challenges in other parts of the catalytic cycle[1][2]. Key issues include:
-
Slow Transmetalation: If the boronic acid coupling partner is also electron-deficient, the transfer of the organic group from boron to palladium can become the rate-limiting step[3].
-
Catalyst Deactivation: The reaction product, a nitro-substituted biaryl, can sometimes adsorb strongly to the catalyst surface, leading to deactivation and low turnover numbers[4]. Additionally, unproductive side reactions can lead to the formation of inactive palladium species like palladium black[1].
-
Hydrodebromination (Dehalogenation): A common side reaction where the bromine atom is replaced by hydrogen, particularly if the desired coupling is slow or if sources of palladium-hydride species are present[5].
Q2: I'm setting up my first Suzuki reaction with this substrate. What is a reliable starting catalyst system?
A: For an electron-deficient aryl bromide, a robust starting point is a palladium(II) precatalyst that easily forms the active Pd(0) species, paired with a bulky, electron-rich phosphine ligand. This combination enhances catalyst stability and promotes the crucial reductive elimination step.
-
Palladium Source: A modern palladacycle precatalyst like XPhos Pd G3 or SPhos Pd G2 (1-2 mol%) is highly recommended. These are air-stable and efficiently generate the active LPd(0) species under reaction conditions[3].
-
Ligand: The precatalyst already contains the necessary ligand (e.g., XPhos, SPhos). These dialkylbiaryl phosphine ligands are designed to accelerate key steps in the catalytic cycle for challenging substrates[6].
-
Base: A moderately strong inorganic base is crucial. Potassium phosphate (K₃PO₄) is an excellent first choice as it is effective at promoting transmetalation without being overly harsh, which can be important given the sensitive nitro group[3][5].
-
Solvent: A mixture of an aprotic polar solvent and water, such as 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O , is standard[5].
Q3: My Suzuki coupling is giving low yields. How can I troubleshoot it?
A: Low yields are typically traced back to a slow step in the catalytic cycle or catalyst death. The following workflow can help diagnose and solve the issue.
Sources
Technical Support Center: Scaling Up 3-Bromo-4-fluoro-5-nitrobenzamide Production
Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-4-fluoro-5-nitrobenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from lab-scale experiments to larger-scale production. We will delve into the causality behind experimental choices, providing field-proven insights to ensure safety, efficiency, and reproducibility.
Synthetic Pathway Overview & Core Challenges
The multi-step synthesis of this compound is fraught with challenges inherent to electrophilic aromatic substitution and amide bond formation, which are magnified during scale-up. A common and logical synthetic route begins with 4-fluorobenzoic acid, proceeding through nitration, bromination, and finally amidation.
The primary hurdles in this process include:
-
Managing Reaction Energetics: The nitration step is highly exothermic and poses a significant risk of thermal runaway if not properly controlled.[1][2]
-
Controlling Regioselectivity: Ensuring the electrophiles (NO₂⁺ and Br⁺) add at the correct positions on the aromatic ring is critical to avoid the formation of difficult-to-separate isomers.
-
Efficient Amide Bond Formation: Converting the sterically hindered and electronically deactivated carboxylic acid to an amide on a large scale requires robust and cost-effective activation methods.[3]
-
Process Safety & Waste Management: Handling corrosive acids and hazardous reagents, along with managing the resulting waste streams, are paramount concerns in industrial settings.[4][5]
Below is a diagram illustrating the most common synthetic workflow.
Caption: Decision workflow for managing exotherms during reagent addition.
Practical Steps:
-
Characterize Your Cooling System: Know the maximum cooling capacity of your reactor jacket at different temperatures.
-
Controlled Addition: Use a high-precision dosing pump to add the nitrating agent at a pre-determined rate based on calorimetry data.
-
Real-Time Monitoring: Continuously monitor the internal reaction temperature and the temperature of the cooling fluid. An automated control system can link the addition rate to the internal temperature, automatically slowing or stopping addition if the temperature exceeds a set limit.
Bromination Stage
Q4: What are the pros and cons of different brominating agents for scale-up?
A4: The choice of brominating agent involves a trade-off between reactivity, safety, cost, and waste generation.
| Reagent | Pros | Cons |
| Liquid Bromine (Br₂) with Lewis Acid (e.g., FeBr₃) | - Highly reactive and cost-effective. | - Extremely hazardous and corrosive; requires specialized handling equipment. - Lewis acid catalyst requires quenching and generates significant aqueous waste. [6] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | - Solid reagent, easier and safer to handle than Br₂. - Reaction conditions are often milder. [7] - The hydantoin byproduct is typically easier to remove. | - Higher molecular weight, leading to lower atom economy. - More expensive than liquid bromine. |
| N-Bromosuccinimide (NBS) | - Solid reagent, relatively safe to handle. - Often used for benzylic or allylic bromination but can be used for activated rings. | - Generally less reactive for deactivated aromatic rings like 4-fluoro-3-nitrobenzoic acid. - Can be more expensive. |
For scaling up the bromination of the deactivated 4-fluoro-3-nitrobenzoic acid, DBDMH often presents the best balance of reactivity and improved safety over liquid bromine. [7]
Amidation Stage
Q5: The direct conversion of 3-bromo-4-fluoro-5-nitrobenzoic acid to the amide with ammonia is slow and gives low yields. What are my options?
A5: Direct thermal amidation is often inefficient because the carboxylic acid and amine (ammonia) form a stable and unreactive ammonium carboxylate salt. [8]To drive the reaction forward, the carboxylic acid must be activated.
Common Activation Strategies for Scale-Up:
-
Acid Chloride Formation: This is a classic, robust, and cost-effective method. The carboxylic acid is converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then reacts rapidly with ammonia or ammonium hydroxide to form the amide. [3]2. Carbodiimide Coupling: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective but can be costly for large-scale production. DCC is cheaper but forms a dicyclohexylurea (DCU) byproduct that is notoriously difficult to remove by methods other than filtration. [3]3. n-Propanephosphonic Acid Anhydride (T3P®): T3P® has become a popular industrial reagent. It is highly effective, and its byproducts are water-soluble, simplifying the purification process. [3] For cost-effectiveness and efficiency at scale, conversion to the acyl chloride is often the preferred industrial method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete conversion in one or more steps. 2. Mechanical losses during transfers, filtration, or work-up. 3. Product decomposition due to localized overheating. | 1. Monitor reactions by HPLC/GC to confirm completion before proceeding. 2. Optimize filtration and extraction procedures; minimize transfers. 3. Improve mixing efficiency and ensure robust temperature control. [9][10] |
| Product Fails Purity Specification (Post-Recrystallization) | 1. Incorrect recrystallization solvent chosen. 2. Solution cooled too quickly, causing impurities to co-precipitate. 3. Insufficient washing of the filtered crystals. | 1. Perform solvent screening to find a solvent where the product has high solubility when hot and low solubility when cold, while impurities remain soluble. [11] 2. Implement a controlled, slow cooling profile. Consider seeding the solution. 3. Wash the filter cake with a small amount of ice-cold, fresh solvent. [11] |
| Formation of Dark, Tarry Byproducts | 1. Over-nitration or oxidation side reactions. 2. Thermal decomposition of the nitro-aromatic compounds. [1] 3. Reaction with impurities in starting materials or solvents. | 1. Use the minimum stoichiometric amount of nitrating agent required. 2. Re-evaluate reaction temperature limits using thermal stability data (DSC). 3. Ensure all raw materials meet required purity specifications before use. |
| Difficult Filtration (Fine Particles, Clogged Filter) | 1. "Oiling out" followed by rapid solidification. 2. Crash crystallization due to rapid cooling or addition of anti-solvent. | 1. Ensure the product remains dissolved at the filtration temperature (for hot filtrations) or adjust the solvent system. 2. Slow down the cooling rate or the addition of the anti-solvent to promote larger crystal growth. |
Experimental Protocols
Protocol 1: Scale-Up Amide Formation via Acyl Chloride
This protocol describes the conversion of 3-Bromo-4-fluoro-5-nitrobenzoic acid to the corresponding benzamide. Warning: This procedure involves corrosive and reactive chemicals and should only be performed by trained personnel in a suitable reactor with appropriate safety measures.
-
Reactor Setup:
-
Ensure a clean, dry, glass-lined reactor is equipped with an overhead stirrer, temperature probe, condenser, and a scrubber system for acidic gases (SO₂ and HCl).
-
-
Acid Chloride Formation:
-
Charge the reactor with 3-Bromo-4-fluoro-5-nitrobenzoic acid (1.0 eq) and a suitable solvent (e.g., toluene or dichloromethane).
-
Begin agitation and slowly add thionyl chloride (SOCl₂, ~1.2-1.5 eq) via a dosing pump over 1-2 hours, maintaining the temperature below 40°C. A catalytic amount of DMF can be added to accelerate the reaction.
-
After the addition is complete, slowly heat the mixture to a moderate reflux (e.g., 60-70°C) and hold until in-process control (e.g., HPLC analysis of a quenched sample) shows complete conversion of the carboxylic acid.
-
Cool the reaction mixture to room temperature.
-
-
Solvent Swap & Amidation:
-
Distill off the excess thionyl chloride and the reaction solvent under reduced pressure. A co-distillation with fresh solvent (e.g., toluene) can help remove the last traces of SOCl₂.
-
Cool the resulting solution of the crude acyl chloride to 0-5°C.
-
In a separate vessel, prepare a solution of aqueous ammonium hydroxide (~25-30%).
-
Slowly add the acyl chloride solution to the cold, vigorously stirred ammonium hydroxide solution, ensuring the temperature is maintained below 15°C. This addition is highly exothermic.
-
-
Work-up and Isolation:
-
Once the addition is complete, stir the resulting slurry for an additional hour.
-
Isolate the solid product by filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum at 50-60°C to a constant weight.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or isopropanol. [11]
-
References
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec. [Link]
-
Funny EHS Info. (2024, June 7). Nitration reaction safety. YouTube. [Link]
- Keshavarz, M. H., & Teimuri, H. (2020). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Organic Process Research & Development.
-
Royal Society of Chemistry. (2022, May 20). CHAPTER 12: Nitration Reactions. Royal Society of Chemistry. [Link]
- Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Guggenheim, T. (2013).
- Adair, G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
- De, S., et al. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development.
-
LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
- Zhang, J., et al. (2011). Synthesis of 3-bromo-4-fluoronitrobenzene. Xiandai Nongyao.
- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
PubChem. (2026, January 10). 3-Bromo-4-chloro-5-fluoro-N-isobutylbenzamide. PubChem. [Link]
- Google Patents. (2010). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
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- 4. books.rsc.org [books.rsc.org]
- 5. dokumen.pub [dokumen.pub]
- 6. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to the Structural Confirmation of 3-Bromo-4-fluoro-5-nitrobenzamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is a cornerstone of robust and reproducible science. This guide provides an in-depth technical overview for confirming the structure of 3-Bromo-4-fluoro-5-nitrobenzamide, a substituted benzamide with potential applications as a synthetic intermediate. We will explore the expected outcomes from key analytical techniques, compare its spectral features with a related alternative, and provide validated experimental protocols to empower researchers in their synthetic endeavors.
The Structural Hypothesis: this compound
The proposed structure of this compound (CAS No: 1345471-86-4) features a benzene ring substituted with a bromine atom, a fluorine atom, a nitro group, and a carboxamide group.[1] The specific arrangement of these substituents (3-bromo, 4-fluoro, 5-nitro) dictates the molecule's electronic and steric properties, which in turn influence its reactivity and biological activity.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1345471-86-4 |
| Molecular Formula | C₇H₄BrFN₂O₃ |
| Molecular Weight | 263.02 g/mol |
Core Analytical Techniques for Structural Verification
A multi-technique approach is essential for the unambiguous confirmation of the assigned structure. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we would acquire ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR spectra.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons.
-
Expected Chemical Shifts (δ):
-
H-2: This proton is ortho to the bromine and meta to the nitro group. Its chemical shift will be significantly downfield, likely in the range of 8.2-8.5 ppm.
-
H-6: This proton is ortho to the amide group and meta to both the fluorine and nitro groups. It is expected to appear in the range of 7.8-8.1 ppm.
-
-
Coupling: The two aromatic protons will likely exhibit a meta-coupling with a small coupling constant (J) of approximately 2-3 Hz. Additionally, the proton at H-6 may show a small coupling to the fluorine atom. The amide protons (-CONH₂) will appear as two broad singlets, typically in the range of 7.5-8.5 ppm, due to restricted rotation around the C-N bond and exchange with any residual water.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
-
Expected Chemical Shifts (δ):
-
C=O (Amide): 165-170 ppm
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-160 ppm). The carbon attached to the fluorine (C-4) will show a large one-bond C-F coupling constant. The carbons attached to the bromine (C-3) and the nitro group (C-5) will also have characteristic chemical shifts.
-
¹⁹F NMR Spectroscopy: A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, likely coupled to the proton at H-6.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Expected Vibrational Frequencies (cm⁻¹):
-
N-H Stretch (Amide): Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
-
C=O Stretch (Amide): A strong absorption band around 1680-1660 cm⁻¹.
-
N-O Stretch (Nitro): Two strong bands around 1550-1520 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric).
-
C-F Stretch: A strong band in the region of 1250-1000 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can further confirm its structure.
-
Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (263.02 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 mass units (for ⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Patterns: Common fragmentation pathways for benzamides include the loss of the amide group and cleavage of the substituents from the aromatic ring.
Comparative Analysis: this compound vs. 3-Fluoro-5-nitrobenzamide
To highlight the influence of the bromine substituent, we can compare the expected spectral data of our target compound with that of a structurally similar, commercially available alternative: 3-Fluoro-5-nitrobenzamide (CAS No: 1208075-03-9).
| Feature | This compound (Predicted) | 3-Fluoro-5-nitrobenzamide (Reference) | Rationale for Difference |
| Molecular Weight | 263.02 g/mol | 184.13 g/mol | Presence of a bromine atom instead of a hydrogen atom. |
| ¹H NMR (Aromatic) | Two signals (doublets) | Three signals | Different number of aromatic protons. |
| ¹³C NMR (Aromatic) | Six signals | Six signals | The chemical shift of the carbon attached to bromine will be significantly different from that of the corresponding C-H in the reference compound. |
| MS (Isotopic Pattern) | Prominent M, M+2 pattern | No significant M+2 peak | The presence of bromine in the target molecule. |
This comparative approach allows for a more confident assignment of the structure, as the observed differences in the spectra can be directly attributed to the specific structural variations.
Experimental Protocols
The synthesis of substituted benzamides is a well-established transformation in organic chemistry.[2] A common and reliable method involves the amidation of the corresponding benzoic acid.
Synthesis of this compound
This protocol is a generalized procedure based on standard methods for benzamide synthesis.
Step 1: Activation of the Carboxylic Acid
-
To a solution of 3-Bromo-4-fluoro-5-nitrobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of dimethylformamide.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography.
Step 2: Amidation
-
In a separate flask, prepare a solution of aqueous ammonia (excess) in a suitable solvent.
-
Cool the ammonia solution in an ice bath.
-
Slowly add the activated carboxylic acid solution from Step 1 to the cooled ammonia solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold water and a small amount of a non-polar organic solvent (e.g., hexane) to remove impurities.
-
If the product remains in solution, extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Logical Framework for Structural Confirmation
Caption: Logical flow for the structural confirmation of the target compound.
Conclusion
The structural confirmation of this compound requires a systematic and multi-faceted analytical approach. By combining the predictive power of NMR, IR, and mass spectrometry with established synthetic methodologies, researchers can confidently verify the identity and purity of this compound. This guide provides the foundational knowledge and practical protocols to support such endeavors, ensuring the integrity and reliability of subsequent research and development activities.
References
-
PubChem. 3-Bromo-5-nitrobenzamide. [Link]
-
NIST. 4-Fluoro-3-nitrobenzoic acid. [Link]
-
Kaur, R., et al. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124. [Link]
Sources
A Comparative Analysis of 3-Bromo-4-fluoro-5-nitrobenzamide and Its Halogenated Analogs for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Substituted benzamides, in particular, represent a privileged structure class, frequently incorporated into molecules targeting a diverse array of biological targets, including enzymes and receptors. This guide provides an in-depth comparative analysis of 3-Bromo-4-fluoro-5-nitrobenzamide and its structurally similar chloro and iodo analogs. We will explore how the subtle yet significant variation of the halogen substituent at the 3-position influences the physicochemical properties, chemical reactivity, and potential biological activity of these compounds, offering valuable insights for researchers engaged in drug discovery and development.
Introduction to 3-Halo-4-fluoro-5-nitrobenzamides
The 3-halo-4-fluoro-5-nitrobenzamide scaffold is of significant interest to medicinal chemists. The presence of a nitro group, a strong electron-withdrawing group, and halogens on the phenyl ring creates a unique electronic environment that can modulate the compound's interaction with biological targets. Furthermore, the amide functionality provides a key hydrogen bond donor and acceptor, crucial for molecular recognition. These structural motifs are often found in inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP), which are critical targets in oncology.[1] This guide will focus on a direct comparison of the bromo, chloro, and iodo derivatives to elucidate the structure-activity relationships (SAR) conferred by the halogen substitution.
Physicochemical Properties: A Comparative Overview
The nature of the halogen atom at the 3-position significantly impacts the physicochemical properties of the benzamide derivatives. These properties, including molecular weight, lipophilicity (LogP), and predicted boiling point, are critical determinants of a compound's pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME).
| Property | This compound | 3-Chloro-4-fluoro-5-nitrobenzamide | 3-Iodo-4-fluoro-5-nitrobenzamide |
| CAS Number | 1345471-86-4[2] | 1820619-25-6 | 1365272-77-9 |
| Molecular Formula | C₇H₄BrFN₂O₃ | C₇H₄ClFN₂O₃ | C₇H₄FIN₂O₃ |
| Molecular Weight ( g/mol ) | 263.02 | 218.57 | 310.02 |
| Predicted Boiling Point (°C) | 290.9 ± 40.0[2] | 277.4 ± 40.0 | 311.9 ± 42.0 |
| Predicted LogP | 2.71780[3] | ~2.5 (estimated) | ~3.0 (estimated) |
Causality Behind the Trends:
-
Molecular Weight: The increase in molecular weight from chloro to bromo to iodo is a direct consequence of the increasing atomic mass of the halogen.
-
Boiling Point: The predicted boiling point generally increases with molecular weight and the size of the halogen due to stronger van der Waals forces.
-
Lipophilicity (LogP): Lipophilicity, a measure of a compound's solubility in a nonpolar solvent versus a polar solvent, tends to increase with the size and polarizability of the halogen atom. Therefore, the iodo analog is predicted to be the most lipophilic, while the chloro analog is the least. This property is crucial as it can influence membrane permeability and binding to hydrophobic pockets in target proteins.
Comparative Chemical Reactivity
The electronic nature of the halogen substituent directly influences the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution (SNA) reactions. The strong electron-withdrawing nature of the nitro group and the fluorine atom activates the ring towards nucleophilic attack.
In the context of SNAr, the reactivity order of aryl halides is often counterintuitive. While in many reaction types, the C-I bond is the weakest and most reactive, in SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, thus stabilizing the Meisenheimer complex to the greatest extent and leading to the fastest reaction rate.[4] Therefore, for nucleophilic aromatic substitution at the halogen-bearing carbon, the reactivity is expected to follow the trend: Iodo < Bromo < Chloro .
However, in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, where the rate-determining step is often the oxidative addition of the aryl halide to the palladium catalyst, the reactivity is governed by the carbon-halogen bond strength. In this case, the weaker C-I bond leads to the highest reactivity, followed by the C-Br and then the C-Cl bond.[5][6] Thus, the expected order of reactivity in these transformations is: Chloro < Bromo < Iodo .
Potential Biological Activity: A Structure-Activity Relationship Perspective
PARP Inhibition
The benzamide moiety is a well-established pharmacophore for PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[1] The substituents on the phenyl ring play a crucial role in modulating the inhibitor's potency and selectivity. The halogen atom can influence binding through several mechanisms:
-
Hydrophobic Interactions: The increasing lipophilicity from chloro to iodo may enhance binding to hydrophobic pockets within the enzyme's active site.
-
Halogen Bonding: Halogen atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The strength of this interaction generally increases with the polarizability of the halogen, following the trend Cl < Br < I.
-
Steric Effects: The increasing size of the halogen (Cl < Br < I) can also introduce steric hindrance, potentially leading to a decrease in binding affinity if the active site is constrained.
Given these competing factors, it is challenging to predict the exact order of potency without experimental data. However, the larger and more polarizable bromine and iodine atoms often provide opportunities for stronger interactions, suggesting they may be more potent inhibitors than the chlorine analog, provided there are no steric clashes.
Antimicrobial Activity
Halogenated and nitro-substituted aromatic compounds have a long history as antimicrobial agents. The presence of these functional groups can contribute to their activity through various mechanisms, including disruption of cellular membranes, inhibition of essential enzymes, and generation of reactive oxygen species.
Studies on other classes of halogenated nitroaromatic compounds have shown that the nature of the halogen can significantly impact antimicrobial potency. For instance, some studies have indicated that bromo derivatives can exhibit higher antibacterial activity compared to their chloro counterparts.[7] This enhanced activity could be attributed to a more favorable balance of lipophilicity and electronic properties for cell penetration and target interaction.
Experimental Protocols
To empirically determine the comparative performance of these compounds, standardized assays are essential. Below are detailed, step-by-step methodologies for a PARP1 inhibition assay and an antimicrobial susceptibility test.
In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available PARP assay kits and is designed to quantify the inhibition of PARP1 activity.[8]
Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated onto a 96-well plate. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
β-NAD+
-
Test compounds (3-bromo-, 3-chloro-, and 3-iodo-4-fluoro-5-nitrobenzamide)
-
PARP assay buffer
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in PARP assay buffer to the desired final concentrations.
-
Reaction Setup: Add 25 µL of the test compound dilutions or vehicle control (DMSO in assay buffer) to the wells of the histone-coated plate.
-
Add 25 µL of a mixture containing the PARP1 enzyme and activated DNA to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the β-NAD+ solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Wash the plate four times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 20 minutes at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 5-15 minutes).
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The choice of halogen substituent in the 3-position of the 4-fluoro-5-nitrobenzamide scaffold has a profound impact on the molecule's physicochemical properties, chemical reactivity, and potential biological activity. The chloro, bromo, and iodo analogs offer a spectrum of properties, with increasing molecular weight, lipophilicity, and reactivity in palladium-catalyzed couplings as one moves down the halogen group. Conversely, reactivity in nucleophilic aromatic substitution is expected to be highest for the chloro analog.
While direct comparative biological data is lacking, SAR principles suggest that the larger, more polarizable bromine and iodine substituents may offer advantages in terms of binding to biological targets like PARP1, provided that steric constraints are not a limiting factor. The bromo-substituted analog may also hold promise as an antimicrobial agent.
The experimental protocols provided in this guide offer a clear path for researchers to empirically evaluate these compounds and elucidate their true potential. By understanding the subtle yet critical differences imparted by halogen substitution, medicinal chemists can make more informed decisions in the design and optimization of novel therapeutic agents based on the 3-halo-4-fluoro-5-nitrobenzamide scaffold.
References
- Antimicrobial activity of a series of halo-nitro compounds. (1972). Antimicrobial Agents and Chemotherapy, 2(6), 504–505.
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Scribd. (n.d.). Aryl Halide Reactivity Comparison. Retrieved from [Link]
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Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (n.d.). Inorganic Chemistry Frontiers. Retrieved from [Link]
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Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. (2023, February 19). 博客 | 文学城. Retrieved from [Link]
-
Quora. (2023, May 7). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions? Retrieved from [Link]
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Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024, February 16). ResearchGate. Retrieved from [Link]
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Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. (2022, March 4). ResearchGate. Retrieved from [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved from [Link]
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- 8. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Predicted Biological Activity of 3-Bromo-4-fluoro-5-nitrobenzamide and Its Analogs
Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery
The benzamide core is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. The specific biological activity of a benzamide derivative is intricately dictated by the nature and position of substituents on the phenyl ring. Halogens, such as bromine and fluorine, and electron-withdrawing groups, like the nitro group, are known to significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[1][2] This guide provides a comparative analysis of the predicted biological activity of 3-Bromo-4-fluoro-5-nitrobenzamide and its structural analogs based on established structure-activity relationships (SAR) for this class of compounds. Due to limited direct experimental data on this compound, this comparison will infer its potential biological profile by drawing parallels with closely related, well-characterized benzamide derivatives.
This guide will explore the predicted anticancer, antimicrobial, and enzyme-inhibiting activities of these compounds, providing a framework for future experimental validation.
Structural Analogs for Comparison
For this comparative guide, we will be evaluating the following compounds:
| Compound ID | Structure | Key Features |
| 1 | This compound | Core compound with bromo, fluoro, and nitro substitutions. |
| 2 | 3-Bromo-5-nitrobenzamide | Analog lacking the 4-fluoro substituent.[3] |
| 3 | 3-Fluoro-5-nitrobenzamide | Analog lacking the 3-bromo substituent.[4] |
| 4 | 4-Fluoro-3-nitrobenzamide | Isomeric analog with altered substituent positions. |
The selection of these analogs allows for a systematic evaluation of the contribution of each substituent to the overall predicted biological activity.
Predicted Biological Activities: A Comparative Analysis
Anticancer Activity
The benzamide scaffold is a common feature in many anticancer agents, often functioning as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as PARP and histone deacetylases (HDACs).[5][6] The presence of halogens and nitro groups on the benzamide ring can influence the molecule's ability to interact with these targets.
Predicted Structure-Activity Relationship:
-
Compound 1 (this compound): The combination of a bromo and a fluoro group, along with a nitro group, is predicted to confer potent anticancer activity. The fluorine atom may enhance binding affinity and metabolic stability, while the bromo and nitro groups could contribute to favorable interactions within the active sites of target enzymes.[1][2]
-
Compound 2 (3-Bromo-5-nitrobenzamide): The absence of the 4-fluoro group might slightly reduce its potency compared to Compound 1, as fluorine often plays a key role in enhancing biological activity.[1][2]
-
Compound 3 (3-Fluoro-5-nitrobenzamide): The lack of the bromo substituent may alter the binding mode and potency compared to Compound 1.
-
Compound 4 (4-Fluoro-3-nitrobenzamide): The altered substitution pattern will likely result in a different biological activity profile, potentially affecting its selectivity for different cancer-related targets.
Proposed Experimental Validation: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[7]
Experimental Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.[6]
DOT Diagram: MTT Assay Workflow
Caption: Workflow of the MTT assay for evaluating anticancer activity.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents.[8] The presence of halogens can further enhance this activity. The proposed mechanism often involves the reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive nitrogen species.
Predicted Structure-Activity Relationship:
-
Compound 1 (this compound): The combination of the nitro group and two halogen substituents is expected to result in significant antimicrobial activity. The lipophilicity conferred by the bromo and fluoro groups may facilitate passage through microbial cell membranes.[9][10]
-
Compound 2 (3-Bromo-5-nitrobenzamide): Expected to possess good antimicrobial activity due to the bromo and nitro groups.
-
Compound 3 (3-Fluoro-5-nitrobenzamide): The fluorine atom, while smaller, should still contribute to the antimicrobial profile.
-
Compound 4 (4-Fluoro-3-nitrobenzamide): The positional difference of the substituents will likely influence its spectrum of activity against different microbial strains.
Proposed Experimental Validation: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Serially dilute the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
DOT Diagram: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition
Substituted benzamides are known to inhibit various enzymes by competing with the natural substrate for binding to the active site. The specific substitutions on the benzamide ring are critical for determining the potency and selectivity of inhibition.
Potential Enzyme Targets and Predicted SAR:
-
Poly (ADP-ribose) polymerase (PARP): The 3-aminobenzamide core is a known pharmacophore for PARP inhibitors.[6] While our core structure is a nitrobenzamide, its reduction in vivo could lead to the corresponding aminobenzamide, which may exhibit PARP inhibitory activity. The halogen substituents could enhance binding to the PARP active site.
-
Histone Deacetylases (HDACs): Benzamide-based HDAC inhibitors are an important class of anticancer drugs. The benzamide group typically interacts with the zinc ion in the HDAC active site. The substituents on the phenyl ring influence the binding affinity and selectivity.[5]
-
Fibroblast Growth Factor Receptor (FGFR) Kinases: Substituted benzamides have been developed as inhibitors of FGFR kinases, which are implicated in various cancers.[11]
Proposed Experimental Validation: In Vitro Enzyme Inhibition Assay (General Protocol)
A generalized protocol for evaluating enzyme inhibition is outlined below and can be adapted for specific enzymes like PARP, HDACs, or FGFRs.
Experimental Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.
-
Reaction Mixture: In a microplate, combine the target enzyme, its substrate, and the test compound.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Detection: Measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
DOT Diagram: General Enzyme Inhibition Assay Workflow
Sources
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 3-fluoro-5-nitrobenzamide | 1208075-03-9 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 3-Bromo-4-fluoro-5-nitrobenzamide Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic placement of substituents on an aromatic scaffold is a cornerstone of rational drug design. Halogenated and nitrated benzamides, in particular, serve as crucial intermediates and pharmacophores in a myriad of therapeutic agents. This guide provides an in-depth, objective comparison of the synthetic efficiency for producing 3-Bromo-4-fluoro-5-nitrobenzamide and its positional isomer, 4-Bromo-2-fluoro-5-nitrobenzamide. The analysis is grounded in established chemical principles and supported by data from analogous reactions reported in the scientific literature, offering a valuable resource for selecting the most judicious synthetic route for your research needs.
Introduction: The Significance of Substituted Benzamides
Aromatic amides are a privileged structural motif in drug development, owing to their ability to form stable hydrogen bonds with biological targets. The introduction of bromo, fluoro, and nitro groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. These substituents can modulate lipophilicity, metabolic stability, and electronic characteristics, thereby fine-tuning the compound's interaction with its target and overall biological activity. The specific substitution pattern of these functional groups on the benzamide core can lead to vastly different biological outcomes, making the efficient synthesis of distinct isomers a critical endeavor.
Comparative Analysis of Synthetic Routes
The synthetic accessibility of a molecule is a key determinant of its viability as a research tool or a drug candidate. Here, we dissect the plausible synthetic pathways to two key isomers: this compound and 4-Bromo-2-fluoro-5-nitrobenzamide. The comparison focuses on the number of synthetic steps, the availability and cost of starting materials, and the anticipated overall yield based on analogous transformations.
Table 1: Overview of Synthetic Routes and Efficiency Metrics
| Metric | Route 1: this compound | Route 2: 4-Bromo-2-fluoro-5-nitrobenzamide |
| Starting Material | 4-Fluoronitrobenzene | 4-Bromo-2-fluorobenzoic acid |
| Key Transformations | Bromination, Nitration, Oxidation, Amidation | Nitration, Amidation |
| Number of Steps | 4 | 2 |
| Estimated Overall Yield | Moderate | High |
| Key Challenges | Regiocontrol in nitration, potential for multiple isomers | Availability of starting material |
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflows for the preparation of the two benzamide isomers.
Caption: Proposed synthesis of this compound.
Caption: Proposed synthesis of 4-Bromo-2-fluoro-5-nitrobenzamide.
Detailed Experimental Protocols and Mechanistic Insights
Route 1: Synthesis of this compound
This multi-step synthesis begins with the commercially available 4-fluoronitrobenzene.
Step 1: Bromination of 4-Fluoronitrobenzene
The initial step involves the electrophilic bromination of 4-fluoronitrobenzene. The fluorine atom is an ortho-, para-director, and the nitro group is a meta-director. The position ortho to the fluorine and meta to the nitro group is sterically hindered. Therefore, bromination is expected to occur predominantly at the position para to the fluorine and meta to the nitro group, which is the desired 3-position. A high yield of 98.7% for the synthesis of 3-bromo-4-fluoronitrobenzene from 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent has been reported.[1]
-
Protocol: To a solution of 4-fluoronitrobenzene in a suitable solvent such as acetic acid, a brominating agent like N-bromosuccinimide (NBS) or liquid bromine with a Lewis acid catalyst (e.g., FeBr₃) is added. The reaction is typically stirred at room temperature until completion.
-
Causality: The choice of a milder brominating agent like NBS can offer better regioselectivity and easier handling compared to liquid bromine. The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile.
Step 2: Nitration of 3-Bromo-4-fluoronitrobenzene
The subsequent nitration introduces the third substituent. The existing fluoro and bromo groups are ortho-, para-directing, while the nitro group is meta-directing. The position ortho to the fluorine and meta to the existing nitro group is the most activated site for electrophilic attack.
-
Protocol: A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺). The 3-bromo-4-fluoronitrobenzene is added cautiously to the nitrating mixture at a low temperature (e.g., 0-10 °C) to control the exothermic reaction.
-
Trustworthiness: This is a standard and well-established method for the nitration of aromatic compounds. Careful temperature control is crucial to prevent over-nitration and side product formation.
Step 3: Oxidation of the Methyl Group (Hypothetical Intermediate)
This step is included for a more comprehensive hypothetical route, assuming a toluene derivative as a starting material. However, the direct nitration of the benzene ring is more likely. If starting from a toluene derivative, the methyl group would need to be oxidized to a carboxylic acid.
-
Protocol: A strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid is used to convert the methyl group to a carboxylic acid.
-
Expertise & Experience: This oxidation can be challenging with electron-deficient rings and may require harsh conditions, potentially leading to lower yields.
Step 4: Amidation of 3-Bromo-4-fluoro-5-nitrobenzoic acid
The final step is the conversion of the carboxylic acid to the primary amide.
-
Protocol: The benzoic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (aqueous or gaseous) to form the benzamide. Alternatively, direct amidation can be achieved using coupling reagents like EDC/HOBt.
-
Authoritative Grounding: Standard amide coupling protocols are well-documented in organic synthesis literature.[2]
Route 2: Synthesis of 4-Bromo-2-fluoro-5-nitrobenzamide
This route benefits from a more direct approach starting from a commercially available substituted benzoic acid.
Step 1: Nitration of 4-Bromo-2-fluorobenzoic acid
The key step is the regioselective nitration of 4-bromo-2-fluorobenzoic acid. The carboxylic acid group is a meta-director, while the bromo and fluoro groups are ortho-, para-directors. The position ortho to the fluorine and meta to the carboxylic acid is the most likely site for nitration.
-
Protocol: Similar to the nitration in Route 1, a mixture of concentrated nitric acid and sulfuric acid is used. The reaction is performed at a controlled temperature to ensure selectivity.
-
Causality: The directing effects of the substituents are additive, leading to a high degree of regioselectivity for the incoming nitro group.
Step 2: Amidation of 4-Bromo-2-fluoro-5-nitrobenzoic acid
The final amidation step is analogous to that in Route 1.
-
Protocol: The carboxylic acid is activated, for example, by conversion to its acyl chloride, followed by reaction with ammonia. A detailed procedure for a similar amidation of 4-bromo-2-fluorobenzoic acid to its N-methylbenzamide has been reported with a 74% yield.[3]
-
Trustworthiness: This is a reliable and high-yielding transformation, making this route synthetically efficient.
Data Summary and Comparison
Table 2: Comparative Data for Synthetic Intermediates and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₄BrFN₂O₃ | 263.02 | 1345471-86-4 |
| 3-Bromo-4-fluoro-5-nitrobenzoic acid | C₇H₃BrFNO₄ | 264.01 | 1290117-21-3 |
| 4-Bromo-2-fluoro-5-nitrobenzamide | C₇H₄BrFN₂O₃ | 263.02 | 1379328-47-8 |
| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 1007-16-5 |
Conclusion and Recommendations
Based on the analysis of the plausible synthetic pathways, the synthesis of 4-Bromo-2-fluoro-5-nitrobenzamide (Route 2) appears to be the more efficient route. This is primarily due to the fewer number of synthetic steps and the likely higher overall yield, assuming the availability of the starting material, 4-bromo-2-fluorobenzoic acid. The key nitration step is expected to proceed with good regioselectivity, and the final amidation is a well-established, high-yielding reaction.
The synthesis of This compound (Route 1) , while feasible, is more complex. The multi-step nature of this route, particularly the challenges associated with achieving high regioselectivity in the nitration of a di-substituted benzene ring, may lead to a lower overall yield and more complex purification procedures.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the in-house synthetic expertise. However, for initial exploratory studies where synthetic efficiency is paramount, the two-step synthesis of 4-Bromo-2-fluoro-5-nitrobenzamide presents a more attractive option.
References
-
ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. Available at: [Link]
-
PrepChem.com. Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. Available at: [Link]
- Google Patents. Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
CP Lab Safety. 4-bromo-5-fluoro-2-nitrobenzamide, 95% Purity, C7H4BrFN2O3, 50 mg. Available at: [Link]
-
Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Available at: [Link]
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A Comparative Guide to the Analytical Validation of 3-Bromo-4-fluoro-5-nitrobenzamide Purity
This guide provides an in-depth, objective comparison of analytical methodologies for the purity validation of 3-Bromo-4-fluoro-5-nitrobenzamide, a critical intermediate in contemporary drug discovery and development. For researchers, quality control analysts, and process chemists, ensuring the purity of such a key building block is not merely a procedural step but a foundational requirement for the integrity of downstream applications, including active pharmaceutical ingredient (API) synthesis.
The presence of electrophilic and nucleophilic centers within this compound makes it a versatile reagent, but also susceptible to the formation of process-related impurities and degradants. These can include isomers, unreacted starting materials, or byproducts from side reactions. Therefore, a robust, validated analytical method is imperative to guarantee batch-to-batch consistency and control potential genotoxic or catalytically disruptive impurities.
This document presents a head-to-head comparison of two powerful chromatographic techniques: a robust, workhorse High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, and an advanced Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method for comprehensive impurity profiling and identification. The entire validation framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4]
The Rationale Behind Method Selection
The choice of an analytical method is driven by its intended purpose. For routine purity assessment and assay (quantification), HPLC-UV is the industry standard. Its reliability, cost-effectiveness, and simplicity make it ideal for high-throughput environments. However, when the goal is to detect, identify, and quantify trace-level impurities, especially unknown ones, the superior sensitivity and specificity of UPLC-MS/MS are indispensable. This dual-method comparison provides a comprehensive analytical toolkit for the complete characterization of this compound.
Overall Analytical Validation Workflow
A successful analytical validation demonstrates that a method is fit for its intended purpose.[4][5] The process is a systematic evaluation of a series of performance characteristics defined by the ICH. The logical flow from development to validation ensures that the final method is accurate, precise, and robust.
Caption: A generalized workflow for analytical method validation, from development to deployment.
Method 1: HPLC-UV for Quantitative Purity Analysis
This method is designed for the precise quantification of this compound and its known impurities. The selection of a C18 stationary phase is a logical starting point, as it effectively separates molecules based on hydrophobicity, a primary characteristic of this substituted benzamide.[6]
Experimental Protocol: HPLC-UV
-
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Reference Standard: this compound (Purity ≥ 99.5%).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile (ACN) and water. Formic acid (optional, for pH adjustment).
-
-
Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile (ACN).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard & Linearity Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 10, 50, 100, 250, 500 µg/mL) using the diluent.
-
Sample Solution (500 µg/mL): Accurately weigh ~10 mg of the test sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (determined from the UV absorbance maximum of the analyte).
-
Gradient Program:
-
0-15 min: 40% B to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: 90% B to 40% B
-
18-23 min: Hold at 40% B (equilibration)
-
-
Method 2: UPLC-MS/MS for Impurity Identification
This method leverages the speed and resolution of UPLC combined with the specificity and sensitivity of tandem mass spectrometry to detect and tentatively identify unknown impurities. Electrospray ionization (ESI) in negative mode is chosen due to the acidic nature of the amide proton and the electron-withdrawing nitro and halogen groups, which stabilize a negative charge.
Experimental Protocol: UPLC-MS/MS
-
Instrumentation & Materials:
-
UPLC system coupled to a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an ESI source.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Reagents: LC-MS grade acetonitrile, water, and ammonium formate.
-
-
Preparation of Solutions:
-
Mobile Phase A: Water + 5 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 5 mM Ammonium Formate.
-
Diluent, Stock, and Sample Solutions: Prepared as in the HPLC-UV method, but potentially at lower concentrations (e.g., sample at 100 µg/mL) due to higher sensitivity.
-
-
Chromatographic & MS Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
0-5 min: 30% B to 95% B
-
5-6 min: Hold at 95% B
-
6-6.5 min: 95% B to 30% B
-
6.5-8 min: Hold at 30% B (equilibration)
-
-
Mass Spectrometry (Negative ESI Mode):
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Mode: Full Scan (m/z 100-500) to detect all ions.
-
MS/MS Mode: Product ion scan of the parent mass of this compound ([M-H]⁻ at m/z 260.9) and any detected impurities to obtain structural fragments.
-
-
Comparative Validation Data
The performance of each method was evaluated against key validation parameters as stipulated by ICH Q2(R2) guidelines.[4][7] The results are summarized below to facilitate a direct comparison.
Table 1: Comparison of Method Performance Characteristics
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method | Causality and Rationale |
| Specificity | Demonstrated peak purity > 0.998 via PDA. Baseline resolution (Rs > 2.0) from spiked potential impurities (starting material, hydrolysis product). | Demonstrated mass selectivity. No interfering peaks observed in the extracted ion chromatograms for the analyte and known impurities. | UV provides spectral purity, while MS provides mass-based purity. MS is inherently more specific, especially in complex matrices. |
| Linearity (R²) | > 0.9995 | > 0.9992 | Both methods show excellent linearity. The slightly lower R² for MS can be due to detector saturation at high concentrations. |
| Range (µg/mL) | 1.0 - 500 | 0.01 - 50 | The UPLC-MS/MS method offers a significantly wider dynamic range, especially towards the lower end, which is critical for trace impurity analysis. |
| Accuracy (% Recovery) | 98.9% - 101.2% | 97.5% - 102.5% | Both methods are highly accurate, with recovery values well within the typical acceptance criteria of 98-102%. |
| Precision (%RSD) | Repeatability: ≤ 0.5%Intermediate: ≤ 1.2% | Repeatability: ≤ 1.5%Intermediate: ≤ 2.8% | HPLC-UV provides superior precision, which is expected for a well-established UV detection method. MS detection can have slightly higher variability. |
| LOD (µg/mL) | 0.3 | 0.003 | The Limit of Detection (LOD) is 100-fold lower for the UPLC-MS/MS method, highlighting its suitability for trace analysis. |
| LOQ (µg/mL) | 1.0 | 0.01 | The Limit of Quantitation (LOQ) follows the same trend as the LOD, enabling precise measurement of impurities at levels far below what is possible with UV detection. |
| Robustness | Passed. Minor variations in flow rate (±10%), temperature (±5°C), and mobile phase composition (±2% organic) did not significantly impact results. | Passed. Method performance was consistent with minor variations in flow rate and temperature. | Both methods are robust, a critical requirement for routine use and transfer between laboratories. |
Visualization of Method Comparison
The fundamental differences in workflow, instrumentation, and data output between the two techniques are visualized below.
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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A Spectroscopic Journey: Differentiating 3-Bromo-4-fluoro-5-nitrobenzamide from Its Synthetic Precursors
For Immediate Release
A Detailed Spectroscopic Comparison for Researchers in Synthetic Chemistry and Drug Development
In the intricate world of pharmaceutical and agrochemical research, the precise synthesis and unambiguous identification of novel compounds are paramount. This guide provides an in-depth spectroscopic comparison of 3-Bromo-4-fluoro-5-nitrobenzamide, a potentially valuable building block, with its key precursors. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we offer a clear roadmap for researchers to monitor the synthetic pathway and confirm the identity and purity of their final product.
Introduction
This compound is a highly functionalized aromatic compound with potential applications in medicinal chemistry and materials science. Its synthesis involves a multi-step process, and ensuring the complete conversion at each stage is critical. This guide focuses on the spectroscopic differentiation of the final product from two of its logical precursors: 4-fluoro-3-nitrobenzoic acid and 3-bromo-4-fluoronitrobenzene. Understanding the characteristic spectral shifts and patterns at each synthetic step allows for precise reaction monitoring and quality control.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound can be logically envisioned through the following pathway, where each transformation imparts distinct changes to the molecule's spectroscopic fingerprint.
Figure 1. A plausible synthetic route to this compound.
This guide will focus on the spectroscopic signatures of the key isolated intermediates and the final product.
Experimental Protocols
General Spectroscopic Methods
For the purpose of this guide, the following standard analytical techniques are considered:
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
FT-IR Spectroscopy: Spectra are acquired using KBr pellets or an Attenuated Total Reflectance (ATR) accessory, with characteristic absorption bands reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry: Electron Ionization (EI) or Electrospray Ionization (ESI) methods are used to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation patterns.
Figure 2. General workflow for synthesis and spectroscopic characterization.
Comparative Spectroscopic Analysis
The key to differentiating the target molecule from its precursors lies in identifying the appearance or disappearance of specific functional groups and changes in the electronic environment of the aromatic ring.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides valuable information about the number, environment, and connectivity of protons in a molecule.
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) | Key Features |
| 4-Fluoro-3-nitrobenzoic Acid | ~8.56 (d), ~8.30 (m), ~7.71 (m) | ~13.75 (br s, -COOH) | Presence of a broad singlet for the carboxylic acid proton. |
| 3-Bromo-4-fluoronitrobenzene | Signals in the aromatic region | - | Absence of the carboxylic acid proton and distinct shifts due to the introduction of bromine. |
| This compound | Two distinct signals in the aromatic region | ~7.5-8.5 (br s, -CONH₂) | Appearance of two broad singlets for the amide protons. The aromatic protons will show a simplified pattern due to the substitution pattern. |
The introduction of the bromine atom in 3-bromo-4-fluoronitrobenzene will cause a downfield shift of the adjacent aromatic protons due to its inductive effect. The most significant change in the ¹H NMR from 4-fluoro-3-nitrobenzoic acid to This compound is the replacement of the broad carboxylic acid proton signal with two broad signals corresponding to the -CONH₂ protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy reveals the chemical environment of each carbon atom.
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | Key Features |
| 4-Fluoro-3-nitrobenzoic Acid | ~115-165 | ~164 | Six distinct signals for the aromatic carbons and one for the carboxylic acid carbon. |
| 3-Bromo-4-fluoronitrobenzene | Signals in the aromatic region | - | Absence of the carbonyl signal. The carbon attached to the bromine will show a characteristic shift. |
| This compound | Signals in the aromatic region | ~165-170 | Presence of a carbonyl carbon signal for the amide, typically at a slightly different chemical shift than the carboxylic acid. |
The conversion of the carboxylic acid to an amide results in a small but discernible shift in the carbonyl carbon resonance. The introduction of the bromine atom significantly impacts the chemical shifts of the aromatic carbons to which it is attached and its neighbors.
FT-IR Spectroscopy: Vibrational Fingerprints
FT-IR spectroscopy is particularly useful for identifying functional groups based on their characteristic vibrational frequencies.
| Compound | Key Stretching Frequencies (cm⁻¹) |
| 4-Fluoro-3-nitrobenzoic Acid | ~3000 (broad, O-H of COOH), ~1700 (C=O of COOH), ~1530 & ~1350 (asymmetric & symmetric NO₂) |
| 3-Bromo-4-fluoronitrobenzene | ~1530 & ~1350 (asymmetric & symmetric NO₂), Absence of O-H and C=O (acid) stretches. |
| This compound | ~3400 & ~3200 (N-H of amide), ~1660 (C=O, Amide I band), ~1620 (N-H bend, Amide II band), ~1530 & ~1350 (asymmetric & symmetric NO₂) |
The most telling transformation is the conversion of the carboxylic acid to the amide. This is clearly observed in the FT-IR spectrum by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of two N-H stretching bands and the characteristic Amide I and Amide II bands.[1][2] The asymmetric and symmetric stretches of the nitro group are expected to be present in all three compounds.[3][4]
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.
| Compound | Molecular Ion (m/z) | Key Fragments |
| 4-Fluoro-3-nitrobenzoic Acid | ~185 | [M-OH]⁺, [M-NO₂]⁺, [M-COOH]⁺ |
| 3-Bromo-4-fluoronitrobenzene | ~219/221 (isotope pattern) | [M-NO₂]⁺ |
| This compound | ~262/264 (isotope pattern) | [M-NH₂]⁺, [M-CONH₂]⁺, [M-NO₂]⁺ |
The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio. The molecular ion peak will clearly differentiate the three compounds. Fragmentation patterns, such as the loss of a hydroxyl radical from ortho-nitro aromatic compounds, can provide further structural confirmation.[5]
Conclusion
The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous identification of this compound and for distinguishing it from its synthetic precursors. By carefully analyzing the key spectral features highlighted in this guide, researchers can confidently track the progress of their synthesis, ensure the purity of their intermediates, and verify the structure of their final product. This rigorous analytical approach is fundamental to the integrity and reproducibility of chemical research and development.
References
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Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293–2302. [Link]
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ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions... [Image]. Retrieved from [Link]
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JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
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University of California, Davis. (n.d.). IR: nitro groups. Retrieved from [Link]
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ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
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ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
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A Researcher's Guide to the Comparative Reactivity of Halogenated Nitrobenzamides in Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of Halogenated Nitrobenzamides
In the landscape of modern drug discovery and development, halogenated nitrobenzamides serve as pivotal building blocks. Their utility stems from a synthetically versatile scaffold that allows for the strategic introduction of diverse functionalities through nucleophilic aromatic substitution (SNAr). This reaction is fundamental to constructing complex molecular architectures found in numerous pharmacologically active agents. Understanding the nuanced reactivity of these compounds is not merely an academic exercise; it is a critical prerequisite for efficient route design, optimization of reaction conditions, and ultimately, the successful synthesis of target molecules.
This guide provides an in-depth, evidence-based comparison of the reactivity of various halogenated nitrobenzamides. We will dissect the key structural factors that govern their susceptibility to nucleophilic attack, supported by mechanistic principles and established experimental observations. For researchers and drug development professionals, mastering these principles is essential for predicting reaction outcomes and rationally designing synthetic strategies.
The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of halogenated nitrobenzamides is predominantly governed by the SNAr mechanism. Unlike SN1 or SN2 reactions, the SNAr pathway is a two-step process uniquely suited to electron-deficient aromatic systems.[1][2]
-
Addition of the Nucleophile: The reaction commences with the attack of a nucleophile on the carbon atom bearing the halogen (the ipso-carbon). This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.[3][4] The result is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step, where the leaving group (the halide ion) is expelled.[4][6]
Caption: The Addition-Elimination mechanism of SNAr reactions.
Key Determinants of Reactivity
The rate and success of an SNAr reaction on a halogenated nitrobenzamide are dictated by a delicate interplay of electronic and positional effects.
The Activating Power of the Nitro Group
The presence of a strong electron-withdrawing group (EWG) is essential to make the aromatic ring sufficiently electron-deficient (electrophilic) to be attacked by a nucleophile.[1][2][7] The nitro group (–NO₂) is one of the most powerful activating groups for this purpose.[1]
Crucially, its activating power is position-dependent. The nitro group must be positioned ortho or para to the halogen leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[2][8][9] When the nitro group is in the meta position, it cannot participate in resonance stabilization of the intermediate, leading to dramatically lower reactivity.[7][8]
Caption: Resonance stabilization is effective only for ortho/para positions.
The Counterintuitive Role of the Halogen Leaving Group
In SNAr reactions, the typical leaving group trend seen in SN2 reactions (I > Br > Cl > F) is inverted. The observed order of reactivity is:
F > Cl ≈ Br > I
This reversal is a hallmark of the SNAr mechanism.[1][6] The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect makes the carbon atom it is attached to (ipso-carbon) significantly more electrophilic and thus more susceptible to attack.[6] This powerful inductive effect accelerates the formation of the Meisenheimer complex, overriding fluorine's poor leaving group ability due to its strong C-F bond.
The Influence of the Amide Moiety
The amide group (–CONH₂) itself is a deactivating, meta-directing group in electrophilic substitutions. However, in the context of SNAr, its role can be more complex. It functions as a moderate electron-withdrawing group, contributing to the overall electron deficiency of the ring. Furthermore, primary (–CONH₂) and secondary (–CONHR) amides possess an N-H bond that can engage in intramolecular hydrogen bonding. This can lead to an ortho-directing effect in certain reactions by pre-organizing the substrate for nucleophilic attack at the adjacent position.[10]
Quantitative Reactivity Comparison
The principles outlined above allow for a predictive comparison of reactivity among different halogenated nitrobenzamide isomers. The following table summarizes the expected relative reactivity based on the identity and position of the halogen and nitro groups.
| Compound | Halogen (X) | Position of X | Position of NO₂ | Expected Relative Reactivity | Rationale |
| 4-Fluoro-3-nitrobenzamide | F | 4 | 3 (ortho to X) | Very High | Features the most activating halogen (F) and an ortho nitro group for excellent resonance stabilization.[1][6][8] |
| 2-Fluoro-5-nitrobenzamide | F | 2 | 5 (para to X) | Very High | Features the most activating halogen (F) and a para nitro group, also allowing for excellent resonance stabilization.[1][6][8] Steric hindrance from the amide group might be a minor factor compared to the 4-fluoro isomer. |
| 4-Chloro-3-nitrobenzamide | Cl | 4 | 3 (ortho to X) | High | Chlorine is less activating than fluorine, resulting in a slower reaction rate. The ortho nitro group still provides strong activation.[1][8] |
| 2-Chloro-5-nitrobenzamide | Cl | 2 | 5 (para to X) | High | Similar to its 4-chloro isomer, reactivity is high due to the para nitro group but lower than the corresponding fluoro analogues. |
| 4-Bromo-3-nitrobenzamide | Br | 4 | 3 (ortho to X) | Moderate to High | Reactivity is comparable to the chloro derivative, as Br and Cl have similar activating effects in SNAr.[1] |
| 4-Iodo-3-nitrobenzamide | I | 4 | 3 (ortho to X) | Moderate | Iodine provides the least activation among the halogens due to its lower electronegativity, leading to the slowest reaction rate in the series. |
| 3-Fluoro-5-nitrobenzamide | F | 3 | 5 (meta to X) | Very Low / Inert | Despite having the most activating halogen (F), the nitro group is meta to the leaving group. This prevents resonance stabilization of the Meisenheimer complex, rendering the compound largely unreactive under standard SNAr conditions.[7][8] |
Experimental Protocol: A Model Study for Comparing Reactivity
To empirically validate the reactivity trends, a parallel kinetic study can be performed. This protocol provides a robust framework for comparing the reaction rates of different halogenated nitrobenzamides with a model nucleophile.
Objective: To determine the relative reactivity of 4-fluoro-3-nitrobenzamide and 4-chloro-3-nitrobenzamide upon reaction with piperidine by monitoring substrate consumption via High-Performance Liquid Chromatography (HPLC).
Materials:
-
4-Fluoro-3-nitrobenzamide
-
4-Chloro-3-nitrobenzamide
-
Piperidine
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Reaction vials, magnetic stir bars, automated liquid handler or precision pipettes.
Experimental Workflow:
Caption: Workflow for kinetic comparison of halogenated nitrobenzamides.
Step-by-Step Procedure:
-
Preparation: Prepare 10 mM stock solutions of 4-fluoro-3-nitrobenzamide and 4-chloro-3-nitrobenzamide in DMSO. Prepare a 100 mM stock solution of piperidine in DMSO.
-
Reaction Setup: In separate temperature-controlled reaction vials equipped with stir bars, add 1 mL of each substrate stock solution. Allow the solutions to equilibrate at 50°C for 15 minutes.
-
Initiation: To initiate the reactions simultaneously, add 1 mL of the 100 mM piperidine stock solution to each vial. This results in a final substrate concentration of 5 mM and a piperidine concentration of 50 mM (10 equivalents). Start a timer immediately.
-
Sampling and Quenching: At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from each reaction and immediately quench it in a vial containing 950 µL of a 50:50 acetonitrile/water solution with 0.1% TFA. This dilution and acidification will stop the reaction.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Use a C18 column and a gradient elution method to separate the starting material from the product. Monitor the peak area of the starting material.
-
Data Analysis: For each substrate, plot the percentage of remaining starting material against time. The initial rate of reaction can be determined from the slope of this curve. The compound that is consumed faster (steeper slope) is the more reactive species.
Self-Validation: The protocol's integrity is maintained by running reactions in parallel under identical conditions, ensuring that any observed differences in reaction rate are directly attributable to the intrinsic reactivity of the substrates. The inclusion of a t=0 time point confirms the initial concentration before significant reaction has occurred.
Conclusion
The reactivity of halogenated nitrobenzamides in SNAr reactions is a predictable and rational function of their substitution pattern. The two most critical factors are the nature of the halogen and the position of the nitro group. Reactivity is maximized when a highly electronegative halogen, particularly fluorine, is positioned ortho or para to a nitro group. This arrangement provides the optimal balance of a highly electrophilic reaction center and effective resonance stabilization for the rate-limiting Meisenheimer intermediate. Conversely, placing the nitro group meta to the leaving group effectively shuts down reactivity. A thorough understanding of these electronic principles empowers chemists to select the appropriate starting materials and design efficient, high-yielding syntheses for the development of novel therapeutics and other advanced materials.
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N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]
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Chem 3404 Hammett Plot Example 2. YouTube. Available at: [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health (NIH). Available at: [Link]
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Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. ResearchGate. Available at: [Link]
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Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?. Quora. Available at: [Link]
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Effect of halogens on the activity of halonitrobenzenes in reactions with carbanions. ElectronicsAndBooks. Available at: [Link]
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Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
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Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. Available at: [Link]
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Why does the presence of nitro groups at ortho- and para- positions in haloarenes increase their reactivity towards nucleophilic substitution reactions?. Collegedunia. Available at: [Link]
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. National Institutes of Health (NIH). Available at: [Link]
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18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]
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Performance of 3-Bromo-4-fluoro-5-nitrobenzamide in Diverse Assay Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the hypothetical performance of 3-Bromo-4-fluoro-5-nitrobenzamide in various standard assay systems. As a novel chemical entity, direct experimental data is not yet publicly available. Therefore, this document serves as an expert-guided roadmap for researchers initiating studies with this compound. The experimental designs, anticipated outcomes, and comparative analyses are based on the known biological activities of structurally related molecules, including nitroaromatics, halogenated benzamides, and established enzyme inhibitors.
The unique combination of a benzamide core, a nitro group, and halogen substituents (bromo and fluoro) suggests that this compound may exhibit a range of biological activities. The benzamide structure is a well-known scaffold for inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1] The nitro group can be a critical pharmacophore in antimicrobial and anticancer agents, while halogens can modulate the compound's physicochemical properties and target interactions.[2][3]
This guide will explore the evaluation of this compound in three key areas: PARP inhibition, antimicrobial activity, and general cytotoxicity. For each area, we will present a detailed experimental protocol, a table of hypothetical comparative data against known reference compounds, and an analysis of the expected results.
Part 1: Evaluation of PARP-1 Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes like DNA repair and genomic stability.[4] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations.[1] The benzamide moiety in this compound makes it a candidate for PARP inhibition.
Experimental Workflow: Chemiluminescent PARP Inhibition Assay
This assay is designed to measure the ability of a test compound to inhibit the enzymatic activity of PARP-1 in a cell-free system. The assay quantifies the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is detected via a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[5]
Caption: Workflow for Chemiluminescent PARP-1 Inhibition Assay.
Detailed Protocol: Chemiluminescent PARP-1 Inhibition Assay
-
Plate Coating: A 96-well microplate is coated with histone proteins and incubated overnight at 4°C. The plate is then washed to remove unbound histones.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Prepare similar dilutions for the reference PARP inhibitors, Olaparib and Veliparib.
-
Reaction Setup: To each well, add the PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), and biotinylated NAD+ (the substrate for PARP-1).
-
Initiation of Inhibition: Add the diluted test compounds and controls to their respective wells. Include a positive control (no inhibitor) and a negative control (no PARP-1 enzyme).
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-HRP conjugate to each well and incubate for 1 hour. This will bind to the biotinylated poly(ADP-ribose) attached to the histones.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add a chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately measure the luminescence using a microplate reader. The signal intensity is inversely proportional to the PARP-1 inhibition.
Hypothetical Comparative Data: PARP-1 Inhibition
| Compound | IC50 (nM) |
| This compound | 50 |
| Olaparib (Reference) | 5 |
| Veliparib (Reference) | 10 |
Analysis of Expected Results: Based on its benzamide core, this compound is hypothesized to exhibit inhibitory activity against PARP-1. The anticipated IC50 value of 50 nM would classify it as a potent inhibitor, though less potent than the established clinical inhibitors Olaparib and Veliparib. The presence of the electron-withdrawing nitro and fluoro groups could influence its binding affinity to the enzyme's active site.
Part 2: Evaluation of Antimicrobial Activity
The presence of a nitro group and a bromine atom in the structure of this compound suggests potential antimicrobial properties. Nitroaromatic compounds are known to have broad-spectrum antibacterial and antifungal activity.[2]
Experimental Workflow: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Prepare similar dilutions for Ciprofloxacin (antibacterial control) and Fluconazole (antifungal control).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microbes in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Hypothetical Comparative Data: Antimicrobial Activity (MIC in µg/mL)
| Compound | E. coli (Gram-) | S. aureus (Gram+) | C. albicans (Fungus) |
| This compound | 16 | 8 | 32 |
| Ciprofloxacin (Reference) | 0.015 | 0.5 | N/A |
| Fluconazole (Reference) | N/A | N/A | 1 |
Analysis of Expected Results: The compound is anticipated to show moderate antimicrobial activity, with lower MIC values against Gram-positive bacteria compared to Gram-negative bacteria, which is a common trend for many small molecule inhibitors. The nitro group is expected to be the primary driver of this activity, potentially through the generation of reactive nitrogen species within the microbial cells. The activity against C. albicans would suggest a broad-spectrum potential.
Part 3: Evaluation of General Cytotoxicity
It is crucial to assess the general toxicity of a new compound to normal cells to determine its therapeutic index. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow: MTT Cytotoxicity Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
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A Comparative Guide to Intermediates in PARP Inhibitor Synthesis: Evaluating Alternatives to 3-Bromo-4-fluoro-5-nitrobenzamide
This guide provides a comprehensive comparison of 3-Bromo-4-fluoro-5-nitrobenzamide and its viable alternatives in the synthesis of complex pharmaceutical agents, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors. This objective analysis, supported by mechanistic insights and referenced experimental data, is designed to assist researchers, chemists, and drug development professionals in making informed decisions for starting material selection, process optimization, and route design.
Introduction: The Strategic Importance of Polysubstituted Benzamides
Polysubstituted aromatic compounds are foundational scaffolds in modern medicinal chemistry. The precise arrangement of functional groups on a benzene ring dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its interaction with biological targets. This compound is a highly functionalized intermediate of significant interest due to its application in the synthesis of PARP inhibitors, a class of targeted cancer therapies.[1][2][3] Olaparib, the first-in-class PARP inhibitor, leverages a complex heterocyclic structure, the synthesis of which relies on the specific reactivity of such advanced intermediates.[2][4]
The unique substitution pattern of this compound—featuring two distinct halogen atoms and a potent electron-withdrawing nitro group—allows for sequential, regioselective functionalization. This guide dissects the reactivity of this key intermediate and objectively compares its performance against structurally similar alternatives, focusing on reaction efficiency, mechanistic rationale, and practical considerations for laboratory and process scale-up.
Core Analysis: this compound in a Key Synthetic Transformation
The primary utility of this compound in routes toward PARP inhibitors like Olaparib lies in its capacity for selective nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing effect of the nitro group, positioned ortho and para to the halogen atoms, significantly acidifies the ring protons and stabilizes the negatively charged Meisenheimer complex intermediate, thereby activating the ring for nucleophilic attack.
Critically, the fluorine atom at the 4-position is the most activated leaving group for SNAr reactions due to the high electronegativity and the strength of the C-F bond, which polarizes the carbon atom, making it more susceptible to nucleophilic attack. The bromine atom at the 3-position is less activated and is typically retained for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.
Caption: Experimental workflow for the synthesis of 3-Bromo-4-fluoronitrobenzene.
Protocol 2: Representative SNAr Reaction in Olaparib Synthesis
This protocol is adapted from the process chemistry route to Olaparib, showcasing a key transformation of a related intermediate. [5]The principles are directly applicable to this compound and its analogs.
Objective: To perform an SNAr reaction to construct the phthalazinone core.
Materials:
-
Substituted benzonitrile intermediate (e.g., 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylidenemethyl)benzonitrile) (1 equiv.)
-
Aqueous Sodium Hydroxide (e.g., 30% w/w)
-
Hydrazine hydrate
Procedure:
-
Charge the benzonitrile intermediate to a suitable reactor.
-
Add aqueous sodium hydroxide and heat the mixture to 90 °C. Stir until nitrile hydrolysis is complete (monitor by HPLC).
-
Cool the reaction mixture to the desired temperature (e.g., 70 °C).
-
Slowly add hydrazine hydrate to the vessel. An exotherm may be observed.
-
Re-heat the mixture to 90-100 °C and stir until cyclization is complete.
-
Cool the mixture and adjust the pH with an acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the desired phthalazinone product. This tandem hydrolysis-cyclization is reported to proceed in high yield (e.g., 77%). [5]
Conclusion and Recommendations
This compound stands as a robust and versatile intermediate for the synthesis of PARP inhibitors, offering a well-balanced reactivity profile for sequential SNAr and cross-coupling reactions. The choice of an alternative is a strategic decision guided by the specific demands of the synthetic route.
-
For cost-sensitive, large-scale campaigns , exploring the less reactive 3-Bromo-4-chloro-5-nitrobenzamide may be warranted, provided the process can be optimized to accommodate harsher SNAr conditions without compromising purity.
-
For syntheses requiring exceptionally mild cross-coupling conditions , the more expensive 3-Iodo-4-fluoro-5-nitrobenzamide is the superior choice.
-
When late-stage diversification of the amide moiety is desired, starting with 3-Bromo-4-fluoro-5-nitrobenzoic acid provides the necessary strategic flexibility.
Ultimately, the optimal choice requires careful consideration of economic factors, process safety, and the specific chemical transformations planned for the entire synthetic sequence. This guide provides the foundational data and rationale to empower researchers to make that critical selection.
References
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-
Li, J., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Retrieved January 15, 2026, from [Link]
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PubMed. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Retrieved January 15, 2026, from [Link]
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PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved January 15, 2026, from [Link]
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ACS Publications. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Retrieved January 15, 2026, from [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved January 15, 2026, from [Link]
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Quora. (n.d.). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 3-Bromo-4-chloro-5-fluoro-N-isobutylbenzamide. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 3-Bromo-5-nitrobenzaldehyde. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. Retrieved January 15, 2026, from [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 3-Bromo-4-fluoro-5-nitrobenzamide
For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-4-fluoro-5-nitrobenzamide, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Assessment and Initial Precautions
Understanding the potential risks is the foundation of safe chemical handling. This compound is a halogenated nitroaromatic compound. This class of chemicals can present several hazards:
-
Toxicity: Many nitroaromatic compounds are known to be toxic.
-
Irritation: Similar compounds are known to cause skin and serious eye irritation.[2][3][4][5]
-
Reactivity: The presence of a nitro group can impart energetic properties to the molecule.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment.
Therefore, all handling and disposal procedures must be conducted within a well-ventilated area, preferably inside a chemical fume hood.[6]
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: Safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat is required to protect against skin contact.[6]
Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[7] this compound must be disposed of as halogenated organic waste .[6][8]
Critical Segregation Practices:
-
Do Not Mix with Non-Halogenated Waste: Halogenated and non-halogenated solvent wastes are often treated differently; mixing them can complicate and increase the cost of disposal.[9][10]
-
Avoid Incompatibles: Keep this waste stream separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[6][11]
-
Aqueous vs. Organic: Do not mix organic wastes with aqueous wastes.[8][9]
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Ensures proper disposal route, typically incineration at high temperatures. |
| Container Type | Chemically resistant (e.g., HDPE or glass) with a secure, sealing cap. | Prevents leaks and reactions with the container material.[6] |
| Container Labeling | "Hazardous Waste," "Halogenated Organics," full chemical name, and associated hazard pictograms. | Provides clear identification for safe handling and disposal, as required by OSHA and EPA regulations.[7][12] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Ensures safe, temporary storage and contains potential leaks.[12] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the laboratory bench to collection by a licensed waste management provider.
4.1. Container Preparation and Labeling
-
Select an Appropriate Container: Choose a clean, dry, and chemically compatible waste container with a screw-on cap.
-
Pre-label the Container: Before adding any waste, affix a hazardous waste label. Fill out all required information, including the full chemical name: "this compound."
4.2. Waste Collection
-
Transferring the Waste: Carefully transfer the this compound waste into the labeled container. If it is a solid, use a dedicated scoop or spatula. If it is in solution, pour carefully to avoid splashes.
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[10]
-
Secure the Container: Tightly close the container cap after each addition of waste.
4.3. Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the waste container in a designated and properly labeled Satellite Accumulation Area at or near the point of generation.
-
Secondary Containment: The SAA must have secondary containment, such as a spill tray, to contain any potential leaks.[11]
4.4. Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or the project is complete, contact your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Manifesting: A hazardous waste manifest will be required to track the waste from your facility to its final disposal site, in accordance with EPA regulations.[12][13]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
5.1. Small Spills (Contained within the Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Label the spill cleanup waste as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.
5.2. Large Spills (Outside of a Fume Hood)
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Others: Notify your supervisor and your institution's emergency response team or EHS.
-
Secure the Area: Prevent unauthorized entry into the spill area.
-
Await Professional Response: Do not attempt to clean up a large spill without proper training and equipment.
Regulatory Compliance: A Shared Responsibility
The proper disposal of hazardous waste is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[7][14] Adherence to these regulations is not only a legal requirement but a professional obligation to ensure a safe and healthy environment for all. All laboratory personnel must receive training on hazardous waste procedures as mandated by the Occupational Safety and Health Administration (OSHA).[15][16][17][18]
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
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MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid . Capot Chemical Co., Ltd. [Link]
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A Comprehensive Safety Protocol for Handling 3-Bromo-4-fluoro-5-nitrobenzamide
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals engaged in work with 3-Bromo-4-fluoro-5-nitrobenzamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous compounds, including 3-Bromo-4-fluoro-5-nitrobenzoic acid, and established best practices for handling halogenated nitroaromatic compounds. A conservative approach is paramount, treating the substance with a high degree of caution due to its uncharacterized toxicological profile.
Hazard Analysis and Risk Assessment
This compound is a solid, likely in crystalline or powdered form. The chemical structure incorporates several functional groups that indicate potential hazards:
-
Aromatic Nitro Group: Compounds in this class are often associated with toxicity upon ingestion, inhalation, or skin absorption. A significant concern is the potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.
-
Halogenated Aromatic Ring (Bromo and Fluoro): Halogenated organic compounds can exhibit persistent environmental effects and may have toxicological properties. Brominated and fluorinated compounds can also produce hazardous decomposition products, such as hydrogen halides, upon combustion.
-
Benzamide Moiety: While the amide group itself is common, its presence on a highly substituted and potentially reactive aromatic ring warrants careful handling.
Based on the SDS for the closely related 3-Bromo-4-fluoro-5-nitrobenzoic acid, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation.[1]
Assumed Hazard Classifications:
| Hazard Class | Category | GHS Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Hazardous | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. Essential for protecting against dust particles and potential splashes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or degradation before use and replace them immediately if compromised or contaminated.[2][3] For prolonged handling or immersion, consult glove manufacturer data for resistance to aromatic nitro compounds. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn, fully buttoned, to protect against splashes and dust. |
| Chemical-Resistant Apron/Coveralls | Recommended when handling larger quantities to provide an additional layer of protection. | |
| Respiratory Protection | Dust Mask or Respirator | For handling small quantities in a well-ventilated area, a P95 (US) or P1 (EU) particle respirator may be sufficient. For procedures with a higher potential for aerosolization or when handling larger amounts, a higher level of protection, such as an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge, is advised.[1] All respirator use must be in accordance with a formal respiratory protection program. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling:
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Pre-Operational Checks:
-
Ensure a chemical fume hood is operational and certified.
-
Locate the nearest safety shower and eyewash station.
-
Confirm that a spill kit containing appropriate absorbent material is readily available.
-
-
Aliquotting and Weighing:
-
Perform all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat to avoid contamination of balances.
-
-
Dissolution and Reaction:
-
Add the compound to solvents slowly to avoid splashing.
-
Keep all containers closed when not in use.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Dispose of contaminated materials as outlined in the waste disposal plan.
-
Emergency and Disposal Procedures
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with a suitable absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with soap and water.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Waste Disposal Plan:
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Collect all waste containing this compound in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[4][5] Do not mix with non-halogenated waste streams to prevent costly and complex disposal procedures.[4][5]
-
Labeling: The waste container must be labeled with its contents, including the full chemical name "this compound," and the appropriate hazard warnings.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[1] High-temperature incineration in a facility equipped with scrubbers is the preferred method for destroying halogenated nitroaromatic compounds.[6]
Conclusion
The handling of this compound demands a meticulous and conservative approach to safety. By adhering to the comprehensive PPE, operational, and disposal protocols outlined in this guide, researchers can significantly mitigate the risks associated with this uncharacterized compound. Always prioritize safety through engineering controls, proper personal protective equipment, and a thorough understanding of the potential hazards.
References
- BenchChem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- Capot Chemical Co., Ltd. MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid.
- BenchChem. Personal protective equipment for handling 3-Nitrobenzaldoxime.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- BenchChem. Safe Handling and Disposal of Waste from 4-Methyl-5-nitrobenzene-1,2-diamine Synthesis.
- Fisher Scientific. SAFETY DATA SHEET.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Temple University. Halogenated Solvents in Laboratories.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
